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  • Product: trans-4-Octene
  • CAS: 592-99-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to trans-4-Octene: Properties, Reactivity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals Core Molecular Profile of trans-4-Octene trans-4-Octene is an acyclic alkene with the chemical formula C8H16.[1][2][3] The "trans" designation is critical,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Profile of trans-4-Octene

trans-4-Octene is an acyclic alkene with the chemical formula C8H16.[1][2][3] The "trans" designation is critical, referring to the spatial arrangement of the alkyl groups on opposite sides of the carbon-carbon double bond. This stereoisomerism significantly influences its physical properties and chemical behavior when compared to its cis-counterpart. The molecular structure is characterized by a double bond at the C4 position, making it a symmetrical alkene.[1] This symmetry simplifies certain reaction outcomes, as we will explore in the reactivity section.

A summary of its fundamental physical properties is presented below for rapid reference.

Physical PropertyValue
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
Density 0.715 g/mL at 25 °C
Boiling Point 122-123 °C
Melting Point -101.9 °C
Solubility in water Insoluble
Vapor Pressure 17.8 mmHg at 25 °C

This data is a synthesis of information from multiple sources.[4][5][6][7][8]

The low density, insolubility in water, and significant vapor pressure are all direct consequences of its nonpolar hydrocarbon nature. The primary intermolecular forces at play are weak van der Waals forces, which are readily overcome, leading to a relatively low boiling point for its molecular weight.

Chemical Reactivity and Mechanistic Pathways

The chemical identity of trans-4-octene is dominated by the electron-rich π-bond of the C=C double bond. This region of high electron density is the primary site for chemical reactions, most notably electrophilic additions.

Electrophilic Addition

The double bond acts as a nucleophile, readily attacking electrophilic species. A foundational example is the addition of hydrogen halides, such as HBr.

electrophilic_addition trans_4_octene trans-4-Octene Carbocation 4-Octyl Carbocation (Intermediate) trans_4_octene->Carbocation + H+ HBr HBr HBr->Carbocation Bromide Br- HBr->Bromide Product 4-Bromooctane Carbocation->Product Bromide->Product

Caption: Mechanism of Electrophilic Addition of HBr to trans-4-octene.

Causality: The π-bond's electrons attack the partially positive hydrogen of HBr, forming a secondary carbocation intermediate and a bromide ion. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product. Due to the symmetry of trans-4-octene, only one constitutional isomer, 4-bromooctane, is formed.

Other significant reactions falling under this category include:

  • Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond.

  • Hydrogenation: The addition of hydrogen (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to yield the corresponding alkane, octane.

  • Hydration: The acid-catalyzed addition of water to form an alcohol.

Oxidation and Ozonolysis

The double bond is also susceptible to cleavage by strong oxidizing agents. Ozonolysis is a powerful synthetic tool in this regard.

ozonolysis_workflow Start trans-4-Octene Step1 1. Ozonolysis (O₃) Start->Step1 Intermediate Ozonide Intermediate Step1->Intermediate Step2 2. Reductive or Oxidative Workup Intermediate->Step2 Product_Reductive Butanal (2 eq.) Step2->Product_Reductive e.g., Zn/H₂O Product_Oxidative Butanoic Acid (2 eq.) Step2->Product_Oxidative e.g., H₂O₂ boiling_point_protocol cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis Assemble Assemble Distillation Apparatus Add_Sample Add trans-4-octene and Boiling Chips Assemble->Add_Sample Position_Thermometer Correctly Position Thermometer Add_Sample->Position_Thermometer Heat Apply Gentle, Controlled Heat Position_Thermometer->Heat Observe Observe Condensate Rise & Stable Temperature Heat->Observe Record Record Stable Boiling Range Observe->Record Pressure Record Barometric Pressure Record->Pressure Compare Compare to Literature Value Pressure->Compare Assess Assess Purity Based on Range Compare->Assess

Caption: A logical workflow for the experimental determination of boiling point.

Safety and Handling

trans-4-Octene is a flammable liquid and vapor. [4]It should be handled in a well-ventilated area, away from ignition sources. It is also an aspiration hazard, meaning it can cause lung damage if swallowed and enters the airways. [9]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

  • NIST. (n.d.). 4-Octene, (E)-. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). TRANS-4-OCTENE. Retrieved from [Link]

  • NextSDS. (n.d.). trans-oct-4-ene — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-4-octene, 14850-23-8. Retrieved from [Link]

  • Haz-Map. (n.d.). trans-4-Octene - Hazardous Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Octene, (4E)-. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Octene (CAS 592-99-4). Retrieved from [Link]

  • NIST. (n.d.). 4-Octene, (E)-. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). 4-Octene, (E)-. Retrieved from [Link]

  • Collegedunia. (2022, June 17). Physical Properties Alkenes: Melting and Boiling Point, Polarity. Retrieved from [Link]

  • Studylib. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of cis-4-octene 1a and trans-4-octene 1b a. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 20). 10.4: Physical Properties of Alkenes. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to alkenes. Retrieved from [Link]

  • NIST. (n.d.). 4-Octene, (E)-. Retrieved from [Link]

  • NIST. (n.d.). 4-Octene, (E)-. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of trans-4-Octene

Introduction Trans-4-octene is an acyclic olefin of significant interest in various fields of chemical synthesis.[1] Its specific stereochemistry and hydrocarbon structure make it a valuable building block and intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Trans-4-octene is an acyclic olefin of significant interest in various fields of chemical synthesis.[1] Its specific stereochemistry and hydrocarbon structure make it a valuable building block and intermediate in the synthesis of more complex molecules, including aliphatic polyesters and various substituted alkanes. This guide provides an in-depth analysis of the primary synthetic pathways to trans-4-octene, designed for researchers, scientists, and professionals in drug development. We will delve into the core reaction mechanisms, provide detailed experimental protocols, and offer insights into the selection of reagents and reaction conditions to achieve high yields and stereoselectivity.

Overview of Synthetic Strategies

The synthesis of trans-4-octene can be approached through several key methodologies in organic chemistry. The choice of pathway often depends on the available starting materials, desired purity, and scalability of the reaction. The most prominent and effective methods, which will be discussed in detail, are:

  • Reduction of 4-Octyne: A highly reliable method that offers excellent stereochemical control.

  • The Wittig Reaction and its Modifications: A classic and versatile olefination strategy.

  • Olefin Metathesis: A modern and powerful technique for the formation of carbon-carbon double bonds.

  • The Julia-Lythgoe and Julia-Kocienski Olefinations: A multi-step but highly E-selective olefination method.

The following diagram provides a high-level overview of these synthetic routes.

G cluster_start Starting Materials cluster_product Product 4-Octyne 4-Octyne trans-4-Octene trans-4-Octene 4-Octyne->trans-4-Octene  Na/NH3 (l) Reduction Butanal Butanal Butanal->trans-4-Octene Wittig Reaction (Schlosser Modification) Propyl Triphenylphosphonium Bromide Propyl Triphenylphosphonium Bromide Propyl Triphenylphosphonium Bromide->trans-4-Octene 1-Butene 1-Butene 1-Butene->trans-4-Octene  Olefin Cross-Metathesis Propyl Phenyl Sulfone Propyl Phenyl Sulfone Propyl Phenyl Sulfone->trans-4-Octene Julia-Lythgoe Olefination

Caption: Primary synthetic pathways to trans-4-octene.

Reduction of 4-Octyne with Sodium in Liquid Ammonia

The reduction of internal alkynes using sodium metal dissolved in liquid ammonia is a classic and highly effective method for the stereoselective synthesis of trans-alkenes.[2][3][4] This reaction, often referred to as a dissolving metal reduction, provides the trans-isomer with high fidelity, complementing methods like Lindlar hydrogenation which yield cis-alkenes.[2][3]

Reaction Mechanism

The mechanism proceeds through a radical anion intermediate. The high stereoselectivity for the trans-product is a result of the thermodynamic preference for the trans-vinylic radical and anion intermediates, which minimizes steric repulsion.[5]

  • Electron Transfer: A solvated electron, generated from the dissolution of sodium in liquid ammonia, adds to the alkyne's triple bond, forming a radical anion.[2][5][6]

  • Protonation: The radical anion is protonated by an ammonia molecule to give a vinylic radical.[2][5]

  • Second Electron Transfer: A second electron is transferred from another sodium atom to the vinylic radical, forming a vinylic anion.[2][5]

  • Stereochemical Determination: The vinylic anion can equilibrate between cis and trans conformations. The trans-conformation is sterically more favorable and thus predominates.[5]

  • Final Protonation: The trans-vinylic anion is protonated by a second ammonia molecule, yielding the final trans-4-octene product.[2][5]

G 4-Octyne 4-Octyne Radical Anion Radical Anion 4-Octyne->Radical Anion + Na (e⁻) Vinylic Radical Vinylic Radical Radical Anion->Vinylic Radical + NH₃ Vinylic Anion (trans) Vinylic Anion (trans) Vinylic Radical->Vinylic Anion (trans) + Na (e⁻) trans-4-Octene trans-4-Octene Vinylic Anion (trans)->trans-4-Octene + NH₃

Caption: Mechanism of alkyne reduction with Na/NH₃.

Experimental Protocol

Materials:

  • 4-Octyne

  • Sodium metal

  • Anhydrous liquid ammonia

  • Dry ice/acetone bath

  • Anhydrous diethyl ether

  • Ammonium chloride (for quenching)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 100 mL of anhydrous ammonia into the flask.

  • Carefully add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with stirring until a persistent deep blue color is observed, indicating the presence of solvated electrons.[6]

  • Dissolve 4-octyne (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add water to the residue and extract the organic product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude trans-4-octene.

Purification and Characterization: The crude product can be purified by fractional distillation or column chromatography on silica gel. Characterization is typically performed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum of trans-4-octene is characterized by a multiplet for the vinylic protons around 5.4 ppm.

The Wittig Reaction: Schlosser Modification for E-Selectivity

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[7] While the standard Wittig reaction with unstabilized ylides often favors the Z-alkene, the Schlosser modification allows for the selective formation of E-alkenes.[7][8][9]

Reaction Mechanism

The Schlosser modification achieves E-selectivity by trapping the initial betaine intermediate and forcing its equilibration to the more stable threo-isomer before elimination.

  • Ylide Formation: Propyltriphenylphosphonium bromide is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding ylide.

  • Betaine Formation: The ylide reacts with butanal at low temperature (-78 °C) to form a mixture of erythro and threo-lithiobetaines.

  • Deprotonation: A second equivalent of strong base (phenyllithium is often used) is added to deprotonate the betaine at the carbon adjacent to the phosphorus, forming a β-oxido ylide.[8]

  • Equilibration and Protonation: A proton source (e.g., t-butanol) is added, which preferentially protonates the β-oxido ylide to form the more thermodynamically stable threo-lithiobetaine.[8]

  • Elimination: The reaction is warmed, and the threo-lithiobetaine undergoes syn-elimination to yield the trans-4-octene and triphenylphosphine oxide.

G Ylide + Butanal Ylide + Butanal Lithiobetaine (erythro/threo) Lithiobetaine (erythro/threo) Ylide + Butanal->Lithiobetaine (erythro/threo) -78 °C β-Oxido Ylide β-Oxido Ylide Lithiobetaine (erythro/threo)->β-Oxido Ylide + PhLi Lithiobetaine (threo) Lithiobetaine (threo) β-Oxido Ylide->Lithiobetaine (threo) + t-BuOH trans-4-Octene trans-4-Octene Lithiobetaine (threo)->trans-4-Octene Warm to RT Elimination

Caption: Workflow for the Schlosser modification of the Wittig reaction.

Experimental Protocol

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • Phenyllithium solution

  • Butanal

  • Anhydrous tetrahydrofuran (THF)

  • t-Butanol

Procedure:

  • To a stirred suspension of propyltriphenylphosphonium bromide (1.1 eq) in dry THF at 0 °C, add n-butyllithium (1.0 eq) dropwise. Stir for 1 hour at room temperature to form the ylide.

  • Cool the resulting orange-red solution to -78 °C and add a solution of butanal (1.0 eq) in THF dropwise.

  • After stirring for 1 hour at -78 °C, add phenyllithium (1.1 eq) dropwise and continue stirring for an additional 30 minutes.

  • Add a pre-cooled solution of t-butanol (1.2 eq) in THF and stir for 1 hour at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with pentane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The triphenylphosphine oxide byproduct can be largely removed by precipitation from a concentrated pentane solution at low temperature. Further purification is achieved by column chromatography.

Olefin Cross-Metathesis

Olefin metathesis is a Nobel Prize-winning reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts).[10] Cross-metathesis between two different alkenes, in this case, two molecules of 1-butene, can be used to synthesize trans-4-octene.

Reaction Mechanism

The generally accepted Chauvin mechanism involves the formation of a metallacyclobutane intermediate.[10][11]

  • Initiation: The catalyst (e.g., a Grubbs catalyst) reacts with one molecule of 1-butene to form a new metal alkylidene and ethene.

  • [2+2] Cycloaddition: The newly formed metal alkylidene reacts with a second molecule of 1-butene in a [2+2] cycloaddition to form a ruthenacyclobutane intermediate.

  • [2+2] Cycloreversion: The metallacyclobutane undergoes a cycloreversion, releasing the trans-4-octene product and regenerating a metal alkylidene that can re-enter the catalytic cycle.

The formation of the trans-isomer is generally favored thermodynamically.

G [Ru]=CH₂ [Ru]=CH₂ Ruthenacyclobutane 1 Ruthenacyclobutane 1 [Ru]=CH₂->Ruthenacyclobutane 1 + 1-Butene [Ru]=CH-Et [Ru]=CH-Et Ruthenacyclobutane 1->[Ru]=CH-Et - CH₂=CH₂ Ruthenacyclobutane 2 Ruthenacyclobutane 2 [Ru]=CH-Et->Ruthenacyclobutane 2 + 1-Butene Ruthenacyclobutane 2->[Ru]=CH₂ - trans-4-Octene

Caption: Catalytic cycle for the cross-metathesis of 1-butene.

Experimental Protocol

Materials:

  • 1-Butene (can be condensed as a liquid or used from a cylinder)

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Grubbs' second-generation catalyst (0.5-2 mol%) in anhydrous DCM.

  • Cool the solution to 0 °C and bubble 1-butene gas through the solution (or add condensed liquid 1-butene) for a designated period, or until the desired conversion is reached.

  • Monitor the reaction by GC-MS. The reaction will also produce ethene gas as a byproduct.

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the product from residual catalyst and any oligomeric byproducts.

Julia-Lythgoe and Julia-Kocienski Olefinations

The Julia-Lythgoe olefination is a reliable method for the synthesis of trans-alkenes from phenyl sulfones and aldehydes.[12][13] The classical procedure is a two-step process involving the formation of a β-acyloxysulfone, followed by reductive elimination, typically with sodium amalgam.[14] The Julia-Kocienski modification allows for a one-pot procedure with improved stereoselectivity.[14]

Reaction Mechanism

The high E-selectivity of the Julia-Lythgoe olefination is attributed to the equilibration of radical intermediates during the reductive elimination step, where the trans-vinyl radical is more stable.[12]

  • Carbanion Formation: Propyl phenyl sulfone is deprotonated with a strong base (e.g., n-BuLi) to form a sulfonyl-stabilized carbanion.

  • Aldehyde Addition: The carbanion adds to butanal to form a β-hydroxy sulfone.

  • Esterification: The intermediate alcohol is esterified in situ, for example, with acetic anhydride or benzoyl chloride, to form a β-acyloxy sulfone.

  • Reductive Elimination: Treatment with a reducing agent like sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂) initiates the elimination. This step proceeds via a radical mechanism where the intermediate vinyl radical can equilibrate to the more stable trans-conformation before forming the final product.[12]

G Propyl Phenyl Sulfone Propyl Phenyl Sulfone Sulfonyl Carbanion Sulfonyl Carbanion Propyl Phenyl Sulfone->Sulfonyl Carbanion + n-BuLi β-Hydroxy Sulfone β-Hydroxy Sulfone Sulfonyl Carbanion->β-Hydroxy Sulfone + Butanal β-Acyloxy Sulfone β-Acyloxy Sulfone β-Hydroxy Sulfone->β-Acyloxy Sulfone + Ac₂O trans-4-Octene trans-4-Octene β-Acyloxy Sulfone->trans-4-Octene + Na/Hg (Reductive Elimination)

Caption: Julia-Lythgoe olefination workflow.

Comparison of Synthetic Pathways

PathwayStarting MaterialsKey ReagentsStereoselectivity (trans:cis)AdvantagesDisadvantages
Alkyne Reduction 4-OctyneNa, liquid NH₃>98:2Excellent stereoselectivity, high yield.[2]Requires handling of liquid ammonia and sodium metal; low temperature.[6]
Wittig (Schlosser) Propyltriphenylphosphonium bromide, Butanaln-BuLi, PhLi>95:5High E-selectivity for normally Z-selective ylides.[9]Stoichiometric use of strong bases and phosphine reagent; byproduct removal.
Olefin Metathesis 1-ButeneGrubbs' CatalystThermodynamically controlled (favors trans)Catalytic, atom-economical, high functional group tolerance.[10][15]Requires expensive catalyst; potential for side products (homo-coupling).
Julia Olefination Propyl phenyl sulfone, Butanaln-BuLi, Na/Hg>95:5High E-selectivity, reliable.[12][16]Multi-step, uses toxic sodium amalgam.[12]

Conclusion

The synthesis of trans-4-octene can be achieved with high stereoselectivity through several robust and well-established methods. The reduction of 4-octyne with sodium in liquid ammonia stands out for its simplicity and exceptional stereochemical control. For syntheses starting from carbonyl compounds, the Schlosser modification of the Wittig reaction and the Julia olefination provide excellent routes to the desired trans-alkene. Olefin metathesis offers a modern, catalytic alternative that is particularly powerful for its efficiency and mild conditions. The optimal choice of synthetic pathway will ultimately be dictated by factors such as starting material availability, scalability, cost, and the specific requirements of the research or development program.

References

  • Organic Chemistry Portal. (n.d.). Julia Olefination Julia-Lythgoe Olefination. Retrieved from [Link]

  • BYJU'S. (2022, March 29). Ammonia and sodium reaction properties. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • JoVE. (2023, April 30). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Julia‐Lythgoe and Julia‐Kocienski olefinations. Retrieved from [Link]

  • ReactionWeb.io. (2025, July 16). Alkyne + Na/NH3. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar's Catalyst or Na/NH3. Retrieved from [Link]

  • University of Toronto. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • MDPI. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved from [Link]

  • SynArchive. (n.d.). Schlosser Modification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). trans-Alkene synthesis by olefination or metathesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]

  • YouTube. (2019, July 8). Wittig Horner Reaction: a Method for E-alkenes or Trans-Alkene. Retrieved from [Link]

  • American Chemical Society. (2005, April 27). Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium−Carbene Complexes: A DFT Study. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2010, August 19). Convergent Synthesis of Trisubstituted Z-Allylic Esters by Wittig−Schlosser Reaction. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Schlosser modification of the Wittig reaction. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • University of Central Florida. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation of alkane and alkene mixtures by metal–organic frameworks. Journal of Materials Chemistry A. Retrieved from [Link]

  • PubMed. (2005, May 25). Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Olefin metathesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CARBONYL-OLEFIN METATHESIS. PMC. Retrieved from [Link]

  • Chegg. (n.d.). Propose a synthesis starting with acetylene to a)4-octyne b)4-octanone c)trans-4-octene d).... Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Techniques for Enzyme Purification. WUR eDepot. Retrieved from [Link]

  • MDPI. (2025, June 30). Carbonyl–Olefin Metathesis and Its Application in Natural Product Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Olefin Metathesis. Retrieved from [Link]

  • CUETMOCK. (n.d.). The reduction 4-octyne with H2​ in t. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of alkane and alkene mixtures by metal–organic frameworks. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015177531A1 - Extraction of alkenes.
  • University of Regensburg. (n.d.). Both Schrock and Grubbs type alkene metathesis catalysts.... Retrieved from [Link]

  • Vaia. (n.d.). Beginning with 4 -octyne as your only source of carbon.... Retrieved from [Link]

  • Organic Preparations and Procedures International. (1974). SYNTHESIS OF cis-4-OCTENE-1,8-DIOIC ACID AND ITS ESTERS. Retrieved from [Link]

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  • ResearchGate. (n.d.). Reaction of cis-4-octene 1a and trans-4-octene 1b a. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Octene, (4E)-. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Selectivity and conversion of 4-octyne hydrogenation at different.... Retrieved from [Link]

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Foundational

High-Fidelity NMR Spectroscopy of trans-4-Octene: Reference Data, Experimental Protocols, and Mechanistic Applications

Executive Summary trans-4-Octene is a symmetrical, internal aliphatic alkene that serves as a critical model compound in synthetic organic chemistry, polymer science, and organometallic catalysis. Due to its C2h​ symmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

trans-4-Octene is a symmetrical, internal aliphatic alkene that serves as a critical model compound in synthetic organic chemistry, polymer science, and organometallic catalysis. Due to its C2h​ symmetry, its Nuclear Magnetic Resonance (NMR) spectra are highly degenerate, making it an ideal standard for calibrating stereospecific reactions and probing catalytic chain-end isomerizations. This whitepaper provides a comprehensive reference for the 1 H and 13 C NMR spectroscopic data of trans-4-octene, details the causality behind the observed chemical shifts, and outlines a self-validating protocol for spectral acquisition.

Structural Symmetry and Magnetic Equivalence

The molecular formula of trans-4-octene is C 8​ H 16​ . Its highly symmetric trans ( E ) configuration across the central C4=C5 double bond results in a C2h​ point group. This symmetry dictates magnetic equivalence across the molecule:

  • C1 is equivalent to C8

  • C2 is equivalent to C7

  • C3 is equivalent to C6

  • C4 is equivalent to C5

Consequently, the 8-carbon chain yields only four distinct 13 C resonances and four distinct 1 H environments. Understanding this symmetry is paramount for researchers utilizing trans-4-octene to probe stereospecificity, such as in the Skell hypothesis tests for singlet phosphinidene transfer, where the retention of olefin stereochemistry is monitored via NMR to confirm reaction mechanisms[1].

Spectroscopic Reference Data

1 H NMR Spectroscopy (CDCl 3​ , 400 MHz)

The proton NMR spectrum of trans-4-octene is characterized by four distinct multiplets, as documented in 2[2]. The causality of these shifts is rooted in the diamagnetic anisotropy of the π -bond and the inductive effects of the alkyl chain.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Rationale
C4, C5 5.39Multiplet (m)2HDeshielded by the magnetic anisotropy of the adjacent C=C π -bond.
C3, C6 1.96Multiplet (m)4HAllylic protons; deshielded relative to bulk alkyl protons due to proximity to the π -system.
C2, C7 1.36Sextet-like (m)4H β -methylene protons; shielded aliphatic environment, split by adjacent CH 2​ and CH 3​ groups.
C1, C8 0.89Triplet (t)6HTerminal methyl protons; highly shielded, split by the adjacent C2/C7 methylene protons ( 3J≈7 Hz).
13 C NMR Spectroscopy (CDCl 3​ , 100 MHz)

The 13 C NMR spectrum confirms the symmetrical nature of the molecule, displaying exactly four peaks. The precise shifts of the internal vinylene carbons and allylic carbons are frequently used as reference markers in polymer characterization, as detailed in3[3].

PositionChemical Shift ( δ , ppm)HybridizationCausality / Assignment Rationale
C4, C5 130.5 sp2 Alkene carbons; highly deshielded due to sp2 hybridization and lack of polarization in the symmetrical bond.
C3, C6 34.8 sp3 Allylic carbons; slightly deshielded by the adjacent double bond compared to standard alkyl chains.
C2, C7 ~23.0 sp3 Aliphatic methylene carbons; standard shielded sp3 environment.
C1, C8 ~13.7 sp3 Terminal methyl carbons; most shielded position in the molecule.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure reproducibility and scientific integrity, the following self-validating protocol must be employed when acquiring NMR data for trans-4-octene or its derivatives.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10–15 mg of trans-4-octene in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.

  • Locking and Shimming : Insert the sample into the spectrometer. Lock the magnetic field to the 2 H resonance of CDCl 3​ . Perform gradient shimming (e.g., TopShim) to ensure field homogeneity.

    • Self-Validation Check: The CDCl 3​ solvent peak must exhibit a linewidth at half-height ( W1/2​ ) of < 1.0 Hz. If broader, re-shim to prevent multiplet smearing.

  • Tuning and Matching : Tune the probe for both 1 H and 13 C frequencies to maximize energy transfer and signal-to-noise ratio (SNR).

  • Acquisition ( 1 H) : Run a standard 1D proton sequence (e.g., zg30) with 16 scans, a relaxation delay ( D1​ ) of 1–2 seconds, and an acquisition time of ~3 seconds.

  • Acquisition ( 13 C) : Run a proton-decoupled 1D carbon sequence (e.g., zgpg30) with a minimum of 256 scans. Ensure D1​ is sufficient (typically 2–3 seconds) for the relaxation of the symmetrical alkene carbons, which lack direct dipole-dipole relaxation from attached protons in a fully decoupled state.

  • Processing and Calibration : Fourier transform the free induction decay (FID). Phase the spectrum manually. Calibrate the chemical shift axis by setting the TMS internal standard peak to exactly 0.00 ppm.

NMR_Workflow Start Sample Preparation (trans-4-octene + CDCl3 + TMS) Lock Lock & Shim (Maximize 2H Signal) Start->Lock Tune Probe Tuning & Matching (Optimize 1H/13C Frequencies) Lock->Tune Acquire Pulse & Acquisition (zg30 / zgpg30) Tune->Acquire Process FT, Phasing & Calibration (Set TMS to 0.00 ppm) Acquire->Process Validate Self-Validation (Linewidth < 1.0 Hz) Process->Validate

Caption: Step-by-step workflow for high-fidelity NMR acquisition and validation.

Mechanistic Insights: Applications in Polymer and Catalysis Research

Beyond serving as a simple spectroscopic standard, trans-4-octene is heavily utilized as a model compound to elucidate complex reaction mechanisms.

Probing Metallocene-Catalyzed Chain End Isomerization

In the polymerization of ethylene and propylene using metallocene catalysts, chain end isomerization is a critical side reaction that dictates the microstructure of the resulting polymer. Researchers utilize the 13 C NMR shifts of trans-4-octene (specifically the 130.5 ppm and 34.8 ppm signals) as a reliable benchmark to identify internal trans-vinylene bonds in polyethylene chains[3]. By comparing the polymer's NMR spectra to the trans-4-octene standard, scientists can trace the causality of vinylene formation back to a bimolecular mechanism involving monomer-assisted β -hydride abstraction and subsequent 2,1-reinsertion.

Isomerization Zr Zr-Polymer Chain (Active Catalyst) BetaH β-Hydride Elimination (Chain Transfer) Zr->BetaH Thermal Activation Alkene Terminal Alkene Intermediate BetaH->Alkene H-Transfer Reinsert 2,1-Reinsertion (Regio-error) Alkene->Reinsert Bond Rotation Internal Internal Trans-Vinylene (Modeled by trans-4-octene) Reinsert->Internal Chain Propagation

Caption: Logical pathway of metallocene-catalyzed chain end isomerization.

Stereospecificity in Phosphinidene Transfer

In advanced organophosphorus chemistry, trans-4-octene is employed to test the Skell hypothesis for phosphinidene intermediates. When dibenzo-7-phosphanorbornadiene compounds undergo thermolysis, they release transient phosphinidenes. By reacting these intermediates with trans-4-octene and observing the complete retention of stereochemistry in the resulting phosphirane (confirmed via NMR), researchers can definitively prove that the reaction proceeds via a singlet phosphinidene intermediate rather than a triplet state, according to 1[1].

Conclusion

The rigorous assignment of 1 H and 13 C NMR spectra for trans-4-octene extends far beyond basic structural elucidation. Its symmetrical nature and distinct spectral markers provide a self-validating framework for calibrating NMR instruments, probing the stereospecificity of novel catalytic transfers, and mapping the microstructural anomalies in metallocene-catalyzed polymerizations. By adhering to the standardized acquisition protocols outlined in this guide, researchers ensure the highest level of scientific integrity in their structural analyses.

References

  • Title: Chain End Isomerization as a Side Reaction in Metallocene-Catalyzed Ethylene and Propylene Polymerizations Source: cmu.edu URL: [Link]

  • Title: Mechanism and Scope of Phosphinidene Transfer from Dibenzo-7-phosphanorbornadiene Compounds | Journal of the American Chemical Society Source: acs.org URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared (IR) Spectrum of trans-4-Octene

Introduction Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and development, providing invaluable insights into the molecular structure of organic compounds by measuring their inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and development, providing invaluable insights into the molecular structure of organic compounds by measuring their interaction with infrared radiation.[1][2] The absorption of IR radiation corresponds to the excitation of specific molecular vibrations, such as stretching and bending of chemical bonds.[3] Because different functional groups possess unique vibrational frequencies, the resulting IR spectrum serves as a distinct molecular "fingerprint," enabling the identification and characterization of substances.[2]

This guide offers a comprehensive examination of the infrared spectrum of trans-4-octene (CAS 14850-23-8)[4], a disubstituted alkene. We will explore the theoretical underpinnings of its characteristic absorption frequencies, provide a detailed analysis of its spectral features, outline a robust experimental protocol for data acquisition using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and discuss the principles of data interpretation. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for structural elucidation and quality control.

Theoretical Framework: Key Molecular Vibrations of trans-4-Octene

The structure of trans-4-octene dictates the specific vibrational modes that are active in the infrared spectrum. A molecule absorbs IR radiation only when a vibration causes a change in its net dipole moment.[3] For trans-4-octene, the key vibrations originate from its carbon-carbon double bond (C=C), the associated vinylic C-H bonds (=C-H), and the C-H bonds within its aliphatic propyl side chains (-CH₂- and -CH₃).

The primary vibrational modes for trans-4-octene are categorized as follows:

  • C-H Stretching Vibrations:

    • Vinylic (=C-H Stretch): The stretching of C-H bonds where the carbon atom is part of the C=C double bond (an sp² hybridized carbon) occurs at a higher frequency than in alkanes.[5] This is a reliable indicator for the presence of unsaturation.[5][6]

    • Aliphatic (-C-H Stretch): The stretching of C-H bonds within the propyl chains (sp³ hybridized carbons) appears in a distinct, lower frequency region.[7]

  • C=C Stretching Vibration: The stretching of the carbon-carbon double bond is a key feature of alkenes.[5] For trans-alkenes like trans-4-octene, which are relatively symmetric, the change in dipole moment during this vibration is small, often resulting in a weak to moderate absorption band.[3][8]

  • C-H Bending Vibrations:

    • Out-of-Plane Bend (=C-H Wag): This is the most diagnostically significant vibration for identifying the substitution pattern of an alkene.[7][9] For a trans-disubstituted double bond, the two vinylic hydrogens move in unison out of the plane of the double bond, producing a characteristic sharp and intense absorption band in the fingerprint region.[8]

    • Aliphatic (-C-H Bends): The methylene (-CH₂-) and methyl (-CH₃) groups exhibit bending vibrations (scissoring and rocking) that appear in the fingerprint region.[5]

cluster_structure trans-4-Octene Structure cluster_vibrations Principal Vibrational Modes structure CH₃CH₂CH₂-CH=CH-CH₂CH₂CH₃ (trans) vinylic_ch_stretch =C-H Stretch (sp² C-H) structure->vinylic_ch_stretch Correlates to aliphatic_ch_stretch -C-H Stretch (sp³ C-H) structure->aliphatic_ch_stretch Correlates to cc_stretch C=C Stretch structure->cc_stretch Correlates to ch_wag =C-H Out-of-Plane Wag (Diagnostic for trans) structure->ch_wag Correlates to

Caption: Correlation between the structure of trans-4-octene and its primary IR-active vibrational modes.

Spectral Analysis: Characteristic Absorption Frequencies

The infrared spectrum of trans-4-octene is distinguished by a set of characteristic absorption bands. By analyzing the position, intensity, and shape of these bands, one can confidently confirm the molecule's identity and structural features.

Vibrational ModeWavenumber Range (cm⁻¹)Expected IntensityNotes and Causality
Vinylic =C-H Stretch 3100 - 3000Medium to WeakThe C-H bond on an sp² carbon is stronger and shorter than on an sp³ carbon, leading to a higher frequency (wavenumber) absorption.[5][6]
Aliphatic -C-H Stretch 3000 - 2850StrongMultiple CH₂ and CH₃ groups contribute to a strong, complex absorption band just below 3000 cm⁻¹.[7]
C=C Stretch 1680 - 1660WeakFor symmetrically substituted trans-alkenes, the change in dipole moment during this stretch is minimal, resulting in a weak absorption.[8]
Aliphatic -C-H Bend 1465 - 1375MediumIncludes CH₂ scissoring (~1465 cm⁻¹) and CH₃ symmetric bending (~1378 cm⁻¹). These are common to most molecules with alkyl chains.[5]
Vinylic =C-H Out-of-Plane Wag 980 - 960Strong, SharpThis is the hallmark absorption for trans-disubstituted alkenes.[10] The out-of-plane C-H wagging motion produces a large change in dipole moment.[8]

Experimental Protocol: Acquiring the Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique ideal for obtaining high-quality IR spectra of liquids and solids with minimal sample preparation.[11][12] It relies on the principle of total internal reflection, where an IR beam passes through a crystal of high refractive index (the Internal Reflection Element, or IRE), creating an evanescent wave that penetrates a short distance into the sample placed in contact with it.[13]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the ATR-FTIR spectrometer is powered on and has completed its initialization sequence.

    • The ATR accessory, typically with a zinc selenide (ZnSe) or diamond crystal, should be clean and free of any residue.[12]

  • Background Spectrum Acquisition:

    • Rationale: This critical step measures the ambient spectrum (e.g., atmospheric H₂O and CO₂) and the instrument's own optical characteristics. This background is then mathematically subtracted from the sample spectrum to yield a pure spectrum of the analyte.

    • Procedure: With the clean, empty ATR crystal, initiate a "Background Scan" or "Collect Background" command in the instrument's software. Allow the scan to complete (typically averaging 16-32 scans for good signal-to-noise).

  • Sample Application:

    • Rationale: Only a small amount of sample is needed, as the evanescent wave only probes the first few micrometers of the sample in direct contact with the crystal.[13]

    • Procedure: Using a clean pipette, place a single drop (approximately 1-5 µL) of trans-4-octene directly onto the center of the ATR crystal.[1][12] Ensure the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Procedure: Initiate the "Sample Scan" or "Collect Sample" command. The instrument will measure the spectrum of the sample, average the scans, and automatically ratio it against the stored background spectrum.

  • Data Processing and Cleaning:

    • Procedure: Once the scan is complete, the resulting spectrum will be displayed. Remove the trans-4-octene sample from the ATR crystal using a soft, solvent-dampened wipe (e.g., with isopropanol or acetone), followed by a dry wipe.[14] The instrument is now ready for the next sample.

    • Validation: The spectrum should be clean, with a flat baseline and well-defined peaks corresponding to the data in the table above.

A 1. Prepare Instrument (Clean ATR Crystal) B 2. Collect Background Spectrum (No Sample) A->B Establish Baseline C 3. Apply Liquid Sample (1-2 drops of trans-4-octene) B->C Prepare for Measurement D 4. Collect Sample Spectrum (Software ratios against background) C->D Acquire Data E 5. Analyze Spectrum & Clean Crystal D->E Finalize

Caption: Standard Operating Procedure for ATR-FTIR analysis of a liquid sample like trans-4-octene.

Data Interpretation and Self-Validation

A valid IR spectrum of trans-4-octene is confirmed by the synergistic presence of several key peaks. The absence or significant shift of any of these bands would suggest impurities or an incorrect structure.

  • Primary Confirmation: The single most authoritative peak is the strong, sharp absorption band in the 980-960 cm⁻¹ region.[10] Its presence is a highly reliable indicator of a trans-disubstituted C=C bond.[8]

  • Secondary Confirmation:

    • The presence of peaks just above 3000 cm⁻¹ (=C-H stretch) and a strong band just below 3000 cm⁻¹ (-C-H stretch) confirms the molecule contains both alkene and alkane moieties.[5]

    • A (potentially weak) peak in the 1680-1660 cm⁻¹ range corroborates the existence of the C=C bond.[8]

  • Self-Validation System: The combination of these specific absorptions provides a self-validating system. For example, if a strong peak were observed at 965 cm⁻¹ but no C-H stretches were seen above 3000 cm⁻¹, the assignment would be highly suspect. The collective evidence from these distinct regions provides a robust and trustworthy structural confirmation.

Conclusion

The infrared spectrum of trans-4-octene is defined by a few highly characteristic absorption frequencies that directly correlate with its molecular structure. The strong and sharp out-of-plane C-H wagging band near 965 cm⁻¹ is the most definitive feature for identifying the trans configuration of the double bond. This, combined with the C=C stretch and the distinct stretching frequencies for vinylic and aliphatic C-H bonds, provides a comprehensive and self-validating spectral fingerprint. The ATR-FTIR methodology outlined herein offers a rapid, reliable, and resource-efficient means for acquiring this data, making it an indispensable tool for the structural verification of alkenes in both research and industrial settings.

References

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-35. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. University of Calgary Chemistry. [Link]

  • Wade, L. G. (2015). Infrared Spectroscopy. SDBSWeb. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Octene, (4E)-. PubChem Compound Database. [Link]

  • Rasmussen, R. S., Brattain, R. R., & Zucco, P. S. (1947). Infra-Red Absorption Spectra of Some Octenes. The Journal of Chemical Physics, 15(3), 135-140. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

  • Sparks, D. D., & Williams, K. R. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 241. [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). WebAssign. [Link]

  • Yusop, M. F. M., et al. (2019). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. AIP Conference Proceedings, 2124(1), 030013. [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Octene, (E)-. NIST Chemistry WebBook. [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). EAG Laboratories. [Link]

  • University of Massachusetts Boston. (n.d.). Degrees of Freedom and Vibrational Modes. UMass Boston. [Link]

  • Bowdoin College. (n.d.). Experiment 11 — Infrared Spectroscopy. Bowdoin College. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermochemical Properties of trans-4-Octene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thermochemical Data for trans-4-Octene trans-4-Octene (C₈H₁₆) is a member of the alkene family, characterized by a carbon-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermochemical Data for trans-4-Octene

trans-4-Octene (C₈H₁₆) is a member of the alkene family, characterized by a carbon-carbon double bond.[1] Its thermochemical properties, specifically its standard enthalpy of formation (ΔfH°) and heat capacity (Cp), are fundamental parameters in a wide array of chemical applications.[2] In the realm of drug development and organic synthesis, a precise understanding of these values is crucial for reaction engineering, process safety, and the development of computational models to predict molecular behavior. The energy released or absorbed in chemical reactions involving trans-4-octene, and its response to temperature changes, directly impacts reaction yields, selectivity, and overall process efficiency. This guide provides a comprehensive overview of the theoretical and experimental approaches to determine the standard enthalpy of formation and heat capacity of trans-4-octene, offering insights into the underlying principles and practical methodologies.

I. Standard Enthalpy of Formation (ΔfH°) of trans-4-Octene

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (typically 298.15 K and 1 bar).[2] For trans-4-octene (C₈H₁₆), this corresponds to the reaction:

8 C(graphite) + 8 H₂(g) → C₈H₁₆(l, trans-4-octene)

A negative ΔfH° indicates that the formation of the compound is an exothermic process, and the compound is more stable than its constituent elements.

Estimated Values for trans-4-Octene
CompoundFormulaStateΔfH° (kJ/mol)Method
trans-4-OcteneC₈H₁₆gas-120.9Benson Group Additivity[3]

It is important to note that this value is for the gaseous state. The enthalpy of formation in the liquid state can be derived by considering the enthalpy of vaporization.

Methodologies for Determining the Standard Enthalpy of Formation

Combustion calorimetry is the primary experimental technique for determining the standard enthalpy of formation of organic compounds. The method involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.[4][5][6] The heat released during the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Experimental Protocol: Bomb Calorimetry for a Volatile Liquid like trans-4-Octene

  • Sample Preparation: A precise mass of high-purity trans-4-octene is encapsulated in a container suitable for volatile liquids to prevent evaporation.[5]

  • Bomb Assembly: The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.[6] A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.[7]

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of trans-4-octene is then calculated from the temperature rise and the calorimeter's heat capacity.

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products, CO₂ and H₂O.

Logical Relationship in Combustion Calorimetry

cluster_0 Experimental Measurement cluster_1 Calculation Known mass of trans-4-octene Known mass of trans-4-octene Bomb Calorimeter Bomb Calorimeter Known mass of trans-4-octene->Bomb Calorimeter Combustion Temperature Change (ΔT) Temperature Change (ΔT) Bomb Calorimeter->Temperature Change (ΔT) Heat Release Enthalpy of Combustion (ΔcH°) Enthalpy of Combustion (ΔcH°) Temperature Change (ΔT)->Enthalpy of Combustion (ΔcH°) q = C_cal * ΔT Standard Enthalpy of Formation (ΔfH°) Standard Enthalpy of Formation (ΔfH°) Enthalpy of Combustion (ΔcH°)->Standard Enthalpy of Formation (ΔfH°) Hess's Law Standard Enthalpies of Formation (CO₂, H₂O) Standard Enthalpies of Formation (CO₂, H₂O) Standard Enthalpies of Formation (CO₂, H₂O)->Standard Enthalpy of Formation (ΔfH°) Hess's Law

Caption: Workflow for determining ΔfH° via combustion calorimetry.

The Benson group additivity method is a powerful and widely used technique for estimating the thermochemical properties of organic molecules in the gas phase.[8] This method is based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[9][10][11]

Methodology: Benson Group Additivity Calculation for trans-4-Octene

The trans-4-octene molecule is dissected into its fundamental groups, and the corresponding group additivity values (GAVs) for the standard enthalpy of formation are summed.

The groups present in trans-4-octene are:

  • Two [C-(H)₃(C)] groups (the terminal methyl groups).

  • Four [C-(C)₂(H)₂] groups (the methylene groups in the ethyl and propyl chains).

  • Two [Cd-(C)(H)] groups (the carbons involved in the double bond).

By summing the established GAVs for these groups, an estimated ΔfH° for trans-4-octene can be obtained.[8] It is important to use a consistent and updated set of GAVs for accurate predictions.[12]

Modern computational chemistry offers high-accuracy methods for calculating thermochemical data from first principles.[13] Composite methods like Gaussian-4 (G4) theory are designed to provide results with "chemical accuracy" (typically within 1 kcal/mol or about 4 kJ/mol of experimental values).[14][15][16][17][18]

Workflow: Ab Initio Calculation of ΔfH°

  • Geometry Optimization: The three-dimensional structure of the trans-4-octene molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with different basis sets.

  • Extrapolation and Correction: The results from the single-point calculations are extrapolated to the complete basis set limit, and empirical corrections are applied to account for remaining inaccuracies.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using the atomization method, which involves subtracting the calculated energies of the constituent atoms from the total energy of the molecule.

Conceptual Diagram of Ab Initio Calculation

Molecular Structure Molecular Structure Geometry Optimization Geometry Optimization Molecular Structure->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Zero-Point Energy High-Level Energy Calculations High-Level Energy Calculations Frequency Calculation->High-Level Energy Calculations Total Molecular Energy Total Molecular Energy High-Level Energy Calculations->Total Molecular Energy Enthalpy of Formation Enthalpy of Formation Total Molecular Energy->Enthalpy of Formation Atomic Energies Atomic Energies Atomic Energies->Enthalpy of Formation Atomization Method

Caption: Simplified workflow for ab initio calculation of enthalpy of formation.

II. Heat Capacity (Cp) of trans-4-Octene

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. For chemical processes, the constant pressure heat capacity (Cp) is of particular interest. It is a temperature-dependent property and is essential for calculating changes in enthalpy and entropy with temperature.

Estimated Heat Capacity of trans-4-Octene

Similar to the enthalpy of formation, experimental heat capacity data for trans-4-octene is scarce. However, the Benson group additivity method can also be applied to estimate the heat capacity at different temperatures. A comprehensive study on alkene isomer groups provides estimated ideal gas heat capacity values for trans-4-octene at various temperatures.[3]

Temperature (K)Ideal Gas Heat Capacity (Cp) (J/mol·K)
298.15165.7
300166.4
400201.3
500232.8
600259.0
700280.9
800299.8
900316.3
1000330.8
(Data from reference[3])
Methodologies for Determining Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for measuring the heat capacity of solids and liquids.[19] The instrument measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21][22]

Experimental Protocol: DSC for Liquid Heat Capacity Measurement

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of high-purity trans-4-octene is hermetically sealed in an aluminum pan.[19] An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for both temperature and heat flow using standard materials with known melting points and enthalpies of fusion.

  • Baseline Measurement: A baseline scan is performed with two empty pans to account for any asymmetry in the instrument.

  • Standard Measurement: A scan is run with a standard material of known heat capacity, such as sapphire, to determine the calibration factor.

  • Sample Measurement: The sample pan and the reference pan are placed in the DSC cell. The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10-20 °C/min), over the desired temperature range.

  • Data Analysis: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, using the calibration factor determined from the standard.

DSC Measurement Principle

Sample and Reference Pans Sample and Reference Pans Controlled Heating Controlled Heating Sample and Reference Pans->Controlled Heating Differential Heat Flow Measurement Differential Heat Flow Measurement Controlled Heating->Differential Heat Flow Measurement Heat Capacity (Cp) Calculation Heat Capacity (Cp) Calculation Differential Heat Flow Measurement->Heat Capacity (Cp) Calculation Comparison with Standard (e.g., Sapphire) Comparison with Standard (e.g., Sapphire) Comparison with Standard (e.g., Sapphire)->Heat Capacity (Cp) Calculation Calibration

Caption: Core principle of heat capacity measurement using DSC.

III. Conclusion and Future Perspectives

While direct experimental data for the standard enthalpy of formation and heat capacity of trans-4-octene remain elusive in readily accessible literature, this guide has demonstrated that reliable estimations can be obtained through established computational methods like the Benson group additivity and high-level ab initio calculations. The provided protocols for combustion calorimetry and differential scanning calorimetry outline the robust experimental pathways for the direct determination of these crucial thermochemical parameters.

For researchers and professionals in drug development and chemical synthesis, the values and methodologies presented herein serve as a valuable resource for thermodynamic modeling, reaction optimization, and safety assessments involving trans-4-octene and related alkene structures. The continued development of computational methods, coupled with targeted experimental validation, will further refine our understanding of the thermochemical landscape of organic molecules, paving the way for more efficient and predictable chemical processes.

IV. References

  • Wikipedia. (n.d.). Heat of formation group additivity. Retrieved from [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.

  • Semenov, A. S., & Verevkin, S. P. (2014). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Structural Chemistry, 25(4), 1017-1028.

  • National Institute of Standards and Technology. (n.d.). 4-Octene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Octene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. Semantic Scholar. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Octene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Octene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Octene, (E)- (CAS 14850-23-8). Retrieved from [Link]

  • Alberty, R. A., & Reif, A. K. (1988). Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. Journal of Physical and Chemical Reference Data, 17(1), 241-253.

  • Burcat, A., & Ruscic, B. (2005). Third Millennium Ideal Gas and Condensed Phase Thermochemical Database for Combustion with Updates from Active Thermochemical Tables. Technion-Israel Institute of Technology, ANL.

  • National Institute of Standards and Technology. (n.d.). 4-Octene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved from [Link]

  • Ali, A., & Khan, M. A. (2024). Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices. Frontiers in Chemistry, 12, 1356393.

  • Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Journal of Physical and Chemical Reference Data, 25(6), 1411-1481.

  • Holmes, J. L., & Aubry, C. (2011). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O. The Journal of Physical Chemistry A, 115(38), 10576-10586.

  • Holmes, J. L., & Aubry, C. (2012). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens. The Journal of Physical Chemistry A, 116(23), 5798-5807.

  • Cheméo. (n.d.). Chemical Properties of 4-Octene (CAS 592-99-4). Retrieved from [Link]

  • Holmes, J. L., & Aubry, C. (2011). Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O. PubMed. Retrieved from [Link]

  • Ali, A., & Khan, M. A. (2023). QSPR Analysis On Octane Isomers Using Degree-Based Topological Indices. arXiv preprint arXiv:2308.06734.

  • Prosen, E. J., & Rossini, F. D. (1945). Heats of combustion and isomerization of the eight C8H16 alkylcyclohexanes. Journal of Research of the National Bureau of Standards, 34(3), 263-268.

  • Alberty, R. A. (1985). Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. Journal of Physical and Chemical Reference Data, 14(3), 803-820.

  • Acree, Jr., W. E., & Chickos, J. S. (2021). JPCRD: 50 Years of Providing the Scientific Community with Critically Evaluated Thermodynamic Data, Predictive Methods, and Large Thermodynamic Data Compilations. Journal of Physical and Chemical Reference Data, 50(3), 030401.

  • Doc Brown's Chemistry. (n.d.). Enthalpy data patterns for combustion of alkanes versus alcohols, bond enthalpy trends related to bond length & bond order, enthalpy of combustion for a homologous series. Retrieved from [Link]

  • Purdue University. (2019). Differential Scanning Calorimetry (DSC) Manual.

  • MRC. (n.d.). CALO-10 - Bomb Calorimeter Operation Instructions. Retrieved from [Link]

  • Scimed. (n.d.). Introduction to Bomb Calorimetry. Retrieved from [Link]

  • Scribd. (n.d.). Bomb Calorimetry Procedure Guide. Retrieved from [Link]

  • Scribd. (n.d.). DSC SOP: Sample Preparation & Procedure. Retrieved from [Link]

  • Wilhoit, R. C., & Zwolinski, B. J. (1973). Thermodynamic Properties of Alkenes (Mono-Olefins Larger than C4). Journal of Physical and Chemical Reference Data, 2(Suppl. 1), 1-1 - 1-420.

  • National Center for Biotechnology Information. (n.d.). 4-Octene, (4E)-. PubChem. Retrieved from [Link]

  • Ronsch, E., & Turek, T. (2018). Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist. PLoS ONE, 13(12), e0208668.

  • Alberty, R. A. (1983). Standard Chemical Thermodynamic Properties of Alkane Isomer Groups. Journal of Physical and Chemical Reference Data, 12(4), 979-1000.

  • Purdue University College of Engineering. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.

  • Adebayo, K. J., & Abdussalam, A. M. (2022). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Open Journal of Physical Chemistry, 12(2), 49-65.

  • Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

  • Bridge Library. (n.d.). Differential Scanning Calorimetry.

  • Zhang, Y., et al. (2020). Group additivity values for entropy and heat capacities of C2–C8 alkanes, alkyl hydroperoxides, and their radicals. Combustion and Flame, 219, 236-249.

  • Grambow, C. A., & Green, W. H. (2020). Accurate evaluation of combustion enthalpy by ab-initio computations. Scientific Reports, 10(1), 1-9.

  • Prosen, E. J. (1949). Standard states for bomb calorimetry. NBS Technical Note.

  • Růžička, V., Zábranský, M., & Majer, V. (1991). Heat capacities of organic compounds in liquid state II. C1 to C18 n-alkanes. Journal of Physical and Chemical Reference Data, 20(2), 405-475.

  • National Institute of Standards and Technology. (n.d.). 1-Octene. NIST Chemistry WebBook. Retrieved from [Link]

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Exploratory

Elucidating the Mass Spectrometry Fragmentation Patterns of trans-4-Octene: A Comprehensive Guide for Analytical Workflows

Introduction & Chemical Context In the realm of analytical chemistry and organic synthesis, trans-4-octene (CAS: 14850-23-8) serves as a critical model compound. As a symmetric, mid-chain alkene, it is frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In the realm of analytical chemistry and organic synthesis, trans-4-octene (CAS: 14850-23-8) serves as a critical model compound. As a symmetric, mid-chain alkene, it is frequently utilized in studies ranging from electrophilic bromination mechanisms to atmospheric ozonolysis and municipal waste pyrolysis 1[1]. For researchers and drug development professionals, accurately characterizing this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) is paramount. However, the gas-phase behavior of alkenes under Electron Ionization (EI) presents unique challenges, primarily due to rapid double-bond migration prior to fragmentation. This whitepaper deconstructs the mechanistic causality behind the mass spectral profile of trans-4-octene and establishes a self-validating analytical protocol for its unambiguous identification.

Mechanistic Causality of trans-4-Octene Fragmentation

When trans-4-octene is subjected to standard 70 eV Electron Ionization, the molecule is bombarded by high-energy electrons, ejecting a π -electron to form the radical molecular ion ( M+∙ ) at m/z 112 2[2].

The Isomerization Challenge

A defining characteristic of alkene mass spectrometry is that the M+∙ ion possesses sufficient internal energy to undergo extensive hydrogen shifts before bond cleavage occurs. This gas-phase isomerization means the double bond migrates along the carbon backbone. Consequently, the EI-MS spectra of positional isomers (e.g., 2-octene, 3-octene, and 4-octene) and stereoisomers (cis vs. trans) are notoriously similar.

Principal Cleavage Pathways

Despite isomerization, the fragmentation is thermodynamically driven by the formation of stable carbocations:

  • Allylic Cleavage: The cleavage of the C-C bond beta to the double bond is highly favored because it yields a resonance-stabilized allylic cation. For trans-4-octene, the loss of an ethyl radical ( C2​H5∙​ , 29 Da) generates a prominent peak at m/z 83.

  • Alkyl Radical Loss: Subsequent cleavages yield homologous series of ions. The loss of a propyl radical ( C3​H7∙​ ) yields m/z 69.

  • Base Peak Formation: The most abundant ion (base peak) in mid-chain octenes is typically m/z 55 ( [C4​H7​]+ ), formed via the loss of a butyl radical ( C4​H9∙​ , 57 Da). This ion represents an exceptionally stable allyl-type structure.

Fragmentation M trans-4-octene (M+•) m/z 112 F83 [M - C2H5]+ m/z 83 M->F83 Allylic Cleavage (-29 Da) F69 [M - C3H7]+ m/z 69 M->F69 Alkyl Cleavage (-43 Da) F55 [M - C4H9]+ m/z 55 (Base Peak) M->F55 C-C Cleavage (-57 Da) F83->F55 Alkene Loss (-28 Da) F41 [C3H5]+ m/z 41 F69->F41 Alkene Loss (-28 Da)

Mass spectrometry fragmentation pathways of trans-4-octene under standard 70 eV EI conditions.

Quantitative Fragmentation Profile

The following table summarizes the diagnostic m/z values required for library matching and spectral deconvolution of trans-4-octene 3[3].

m/zRelative AbundanceIon FormulaMechanistic Origin
112 ~10 - 15% [C8​H16​]+∙ Intact molecular ion ( M+∙ )
83 ~25 - 30% [C6​H11​]+ Allylic cleavage; loss of ethyl radical ( −29 Da)
69 ~45 - 50% [C5​H9​]+ Alkyl cleavage; loss of propyl radical ( −43 Da)
55 100% [C4​H7​]+ Base peak; α/β cleavage yielding stable allyl-type cation
41 ~75 - 80% [C3​H5​]+ Secondary fragmentation; loss of ethene from larger ions
27 ~35 - 40% [C2​H3​]+ High-energy terminal fragmentation

Self-Validating GC-MS Analytical Protocol

Because the mass spectra of octene isomers are nearly indistinguishable, structural confirmation cannot rely on MS data alone. As a Senior Application Scientist, I mandate a self-validating system that couples MS library matching with orthogonal Retention Index (RI) validation.

Step-by-Step Methodology
  • Sample Preparation (Quench & Extract): Extract the organic components into a non-polar solvent (e.g., Hexane or Dichloromethane). Causality: Non-polar solvents ensure complete solubility of the lipophilic trans-4-octene while preventing solvent-induced degradation or baseline artifacts common with protic solvents . Dilute to ~1 mg/mL and spike with an Internal Standard (e.g., Dodecane-d26).

  • System Suitability (Blank Run): Inject 1 µL of pure solvent. Causality: Validates the absence of column carryover or siloxane bleed that could obscure low-mass alkene fragments.

  • Gas Chromatography Parameters:

    • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm). Causality: The 5%-phenyl-methylpolysiloxane phase separates hydrocarbons based on boiling point and subtle polarizability, which is strictly required to resolve trans-4-octene from cis-4-octene 1[1].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Ramp: 50 °C (hold 2 min) 15 °C/min to 280 °C (hold 5 min) .

  • Mass Spectrometry Parameters:

    • Ionization: EI at 70 eV. Causality: Standardized energy transfer ensures fragmentation patterns perfectly match established libraries (e.g., NIST 20)2[2].

    • Scan Range: m/z 40 to 400.

  • Orthogonal Data Validation: Match the experimental spectrum against the NIST library. To break the tie between alkene isomers, calculate the Kovats Retention Index (RI). Trans-4-octene must yield an RI of approximately 794–795 on a standard non-polar column 3[3].

GCMS_Workflow S1 1. Sample Prep (Hexane/ISTD) S2 2. GC Separation (Non-polar Column) S1->S2 S3 3. EI Ionization (70 eV) S2->S3 S4 4. Mass Analysis (m/z 40-400) S3->S4 S5 5. Data Validation (RI & NIST Match) S4->S5

Self-validating GC-MS analytical workflow for the characterization of trans-4-octene.

Advanced Applications: Ozonolysis & Environmental MS

Beyond standard synthesis, trans-4-octene is heavily utilized in atmospheric chemistry as a proxy for volatile organic compound (VOC) degradation. Gas-phase reactions with ozone yield primary ozonides that rapidly decompose into Criegee Intermediates (CIs). Advanced ESI-FTICR MS/MS studies have demonstrated that trans-4-octene generates specific CIs of the type C3​H7​CHOO (mass 88), which subsequently polymerize into stable oligomeric peroxides 4[4]. Understanding the base EI fragmentation of the parent alkene is an absolute prerequisite for distinguishing unreacted starting material from these complex, high-molecular-weight oxygenated products in environmental chamber studies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5357253, 4-Octene, (4E)-." PubChem. Available at: [Link]

  • Zahardis, J., et al. "Oligomer formation during gas-phase ozonolysis of small alkenes and enol ethers." Atmospheric Chemistry and Physics (Copernicus). Available at:[Link]

  • National Institute of Standards and Technology. "4-Octene, (E)- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • AKJournals. "Gas Chromatography–Mass Spectrometry for Characterization of Liquid Products from Pyrolysis of Municipal Waste and Spent Tyres." AKJournals. Available at: [Link]

Sources

Foundational

Safe Handling and Risk Mitigation of trans-4-Octene in Advanced Chemical Synthesis

Executive Summary trans-4-Octene (CAS: 14850-23-8) is a highly versatile unsaturated hydrocarbon utilized extensively as an intermediate in organic synthesis, pharmaceutical research, and polymer production[1]. As a line...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

trans-4-Octene (CAS: 14850-23-8) is a highly versatile unsaturated hydrocarbon utilized extensively as an intermediate in organic synthesis, pharmaceutical research, and polymer production[1]. As a linear alkene with a centrally located trans-double bond, it offers unique stereochemical stability. However, its physicochemical profile presents significant occupational hazards, primarily its high flammability and severe aspiration toxicity. This whitepaper provides a comprehensive, causality-driven guide to the safe handling, storage, and emergency management of trans-4-octene, designed specifically for researchers and drug development professionals.

Physicochemical Profiling and Chemical Identity

Understanding the baseline physical properties of trans-4-octene is critical for designing appropriate engineering controls. The compound is a colorless liquid at room temperature and exhibits a characteristic hydrocarbon odor[1].

PropertyValueSource / Standard
Chemical Name trans-4-OcteneIUPAC
CAS Number 14850-23-8[1]
Molecular Formula C8H16[2]
Molecular Weight 112.21 g/mol [1]
Boiling Point 122 - 123 °C[3]
Density 0.715 g/mL at 25 °C[3]
Flash Point 21 °C (69.8 °F) - Closed Cup[3]
GHS Classifications Flam. Liq. 2, Asp. Tox. 1

Mechanistic Toxicology & Hazard Assessment

Safety protocols must be grounded in the physical and biological mechanisms of the hazards involved.

Flammability (H225 - Highly flammable liquid and vapor): trans-4-Octene has a highly volatile flash point of 21 °C (Closed Cup)[3]. This means that at standard room temperature, the liquid generates sufficient vapor to form an ignitable mixture in the air. Because aliphatic hydrocarbons possess exceptionally low electrical conductivity, the fluid accumulates static charge rapidly during pouring, aliquoting, or agitation. A static discharge spark contains enough activation energy to ignite this vapor-air mixture, making strict grounding and bonding non-negotiable.

Aspiration Toxicity (H304 - May be fatal if swallowed and enters airways): The aspiration hazard is a direct function of the chemical's low viscosity and low surface tension. If trans-4-octene is ingested, it can easily bypass the epiglottis during swallowing or subsequent vomiting, rapidly spreading deep into the lower respiratory tract (alveoli). Mechanistically, the lipophilic hydrocarbon disrupts pulmonary surfactant, leading to severe inflammation, pulmonary edema, and chemical pneumonitis. This causality dictates the strict emergency rule: never induce vomiting if ingested.

Laboratory Handling, Storage & Engineering Controls

To mitigate the risks outlined above, laboratories must implement self-validating handling systems that eliminate human error.

Protocol 1: Static-Free Aliquoting Workflow

This protocol ensures that the activation energy (static spark) and the fuel (hydrocarbon vapor) are never present simultaneously.

  • Environmental Validation: Conduct all transfers inside a certified explosion-proof fume hood.

    • Self-Validation Step: Verify the hood's digital monitor reads a face velocity of >100 feet per minute (fpm) prior to opening the container.

  • Grounding & Bonding: Attach grounding clamps to both the source drum/bottle and the receiving flask to prevent static discharge.

    • Self-Validation Step: Use a multimeter to confirm the electrical resistance between the vessels and the grounding point is < 10 ohms.

  • PPE Verification: Don a flame-resistant lab coat, chemical-resistant gloves (e.g., Nitrile or Viton, verified for aliphatic hydrocarbon compatibility), and splash goggles.

  • Transfer Execution: Use non-sparking tools (e.g., beryllium-copper or Teflon-coated spatulas/cannulas). Transfer the liquid slowly down the side of the receiving flask to minimize turbulence, which is the primary driver of static charge generation.

  • Inert Gas Purging: Post-transfer, purge the headspace of the receiving and source vessels with an inert gas (Argon or Nitrogen) to displace oxygen, effectively removing the oxidizer from the fire triangle before sealing.

HandlingWorkflow Start Initiate Transfer Vent Verify Fume Hood Face Velocity >100 fpm Start->Vent Ground Attach Grounding Cables (Resistance <10 Ω) Vent->Ground PPE Don PPE: Nitrile Gloves, Flame-Resistant Coat Ground->PPE Transfer Use Non-Sparking Tools for Aliquoting PPE->Transfer

Workflow for the safe, static-free transfer of trans-4-octene.

Emergency Response & Spill Mitigation

In the event of an uncontrolled release or exposure, immediate, protocol-driven action is required to prevent catastrophic outcomes.

Protocol 2: Emergency Spill Response (Small Scale < 1L)
  • Isolation: Immediately extinguish all open flames, hot surfaces, and shut down ignition sources in the vicinity[4].

  • Evacuation & Ventilation: Evacuate non-essential personnel from the laboratory. Maximize fume hood exhaust to clear accumulating vapors.

  • Containment: Apply an inert, non-combustible absorbent (e.g., dry sand, earth, or vermiculite) to the spill.

    • Causality Note: Combustible absorbents like sawdust must be strictly avoided as they can act as a wick, increasing the fire hazard.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a designated, clearly labeled hazardous waste container.

  • Decontamination: Wash the affected area with water and a mild industrial detergent to ensure no residual hydrocarbon slick remains, which could pose a secondary slip or vapor hazard.

Protocol 3: Acute Exposure Triage
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention[4].

  • Skin Contact: Remove contaminated clothing instantly. Wash the affected area with copious amounts of water for at least 15 minutes[4].

  • Ingestion: Call a POISON CENTER immediately. Do NOT induce vomiting due to the severe aspiration hazard.

EmergencyResponse Incident trans-4-Octene Exposure Type Exposure Route? Incident->Type Ingest Ingestion Type->Ingest Inhale Inhalation / Skin Type->Inhale NoVomit DO NOT Induce Vomiting (Aspiration Risk) Ingest->NoVomit Flush Flush with Water Move to Fresh Air Inhale->Flush Call Call Poison Center / Medical NoVomit->Call Flush->Call

Emergency response decision tree for trans-4-octene exposure.

References

  • Fisher Scientific. "SAFETY DATA SHEET - trans-4-Octene". Fisher Scientific.[Link]

  • NextSDS. "trans-oct-4-ene — Chemical Substance Information". NextSDS.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: trans-4-Octene as a Chain Transfer Agent in Ring-Opening Metathesis Polymerization (ROMP)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Development Professionals Focus: Mechanistic rationale, experimental design, and self-validating protocols for molecular weight control in ROMP....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Development Professionals Focus: Mechanistic rationale, experimental design, and self-validating protocols for molecular weight control in ROMP.

Mechanistic Rationale: Why trans-4-Octene?

Ring-Opening Metathesis Polymerization (ROMP) is a robust chain-growth polymerization technique driven by the relief of cyclic ring strain (e.g., norbornene, cyclooctene). While living ROMP utilizing Grubbs-type ruthenium catalysts provides excellent control over molecular weight (MW) and dispersity ( ), it traditionally requires stoichiometric amounts of the costly transition metal complex relative to the number of polymer chains[1].

To overcome this, Chain Transfer Agents (CTAs) are employed to regulate molecular weight, introduce specific end-groups, and enable the use of catalytic amounts of ruthenium via a degenerative chain transfer mechanism[1][2].

The Strategic Advantage of trans-4-Octene: trans-4-Octene is a symmetrical, internal aliphatic olefin. Its selection as a CTA is driven by three critical mechanistic advantages:

  • Symmetry and End-Group Fidelity: Unlike terminal or asymmetric olefins, a symmetric internal olefin like trans-4-octene ensures that cross-metathesis with the propagating Ru-carbene yields identical propyl end-groups on both sides of the cleavage event[3]. This prevents the formation of a statistical mixture of different telechelic end-groups.

  • Favorable Kinetics: Terminal olefins can form highly unstable ruthenium methylidene intermediates that are prone to decomposition. trans-4-Octene forms a stable ruthenium propylidene species that efficiently re-initiates polymerization, maintaining the living character of the system[3][4].

  • Degenerative Chain Transfer: Because the rate of cross-metathesis between the propagating chain end and trans-4-octene is competitive with propagation, the system undergoes rapid chain equilibration. This allows for precise tuning of the molecular weight based strictly on the [Monomer]/[CTA] ratio rather than the [Monomer]/[Catalyst] ratio[1][5].

Mechanism Init Initiation Grubbs Catalyst + Cyclic Monomer Prop Propagation Growing Ru-Carbene Polymer Chain Init->Prop Ring Opening Prop->Prop + Monomer (Chain Growth) CTA Chain Transfer Cross-Metathesis with trans-4-octene Prop->CTA + trans-4-octene Dead Terminated Polymer Propyl End-Groups CTA->Dead Polymer Release Regen Regenerated Catalyst Ru-Propylidene Species CTA->Regen Catalyst Recovery Regen->Prop + Monomer (New Chain)

Figure 1: ROMP chain transfer mechanism using trans-4-octene and Grubbs catalyst.

Experimental Protocol: Controlled ROMP of Norbornene

This protocol describes a self-validating workflow for the synthesis of poly(norbornene) utilizing trans-4-octene to control molecular weight.

Materials & Reagents
  • Monomer: Norbornene (bicyclo[2.2.1]hept-2-ene), sublimed prior to use to remove moisture and oxidized impurities.

  • CTA: trans-4-Octene, distilled over calcium hydride ( CaH2​ ) and stored under inert atmosphere.

  • Catalyst: Grubbs 3rd Generation Catalyst (G3) or Grubbs 2nd Generation Catalyst (G2).

  • Solvent: Dichloromethane (DCM), anhydrous and degassed via freeze-pump-thaw cycles.

  • Quenching Agent: Ethyl vinyl ether (EVE).

Step-by-Step Methodology

Step 1: System Preparation & Degassing

  • Action: In a nitrogen-filled glovebox, dissolve norbornene (1.00 g, 10.6 mmol) in 9.0 mL of anhydrous DCM in a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Causality: Ruthenium carbenes are highly sensitive to dissolved oxygen, which causes premature termination via oxidation of the carbene to an aldehyde. Anhydrous conditions prevent catalyst decomposition.

Step 2: CTA Addition

  • Action: Add trans-4-octene (11.9 mg, 0.106 mmol) to the monomer solution. This establishes a [Monomer]:[CTA] ratio of 100:1.

  • Causality: The stoichiometry here dictates the theoretical molecular weight. Because trans-4-octene acts as a perfect degenerative transfer agent, the target degree of polymerization ( DPn​ ) will be exactly 100[1][5].

Step 3: Catalyst Injection (Initiation)

  • Action: Dissolve Grubbs G3 catalyst (1.9 mg, 0.0021 mmol, [CTA]:[Ru]=50:1 ) in 1.0 mL of DCM. Rapidly inject the catalyst solution into the vigorously stirring monomer/CTA mixture.

  • In-Process Validation: The solution will immediately transition from pale green (G3 resting state) to a deep, propagating reddish-brown. A rapid increase in viscosity should be observed within 2–5 minutes.

Step 4: Reaction Quenching

  • Action: After 30 minutes, inject 0.5 mL of ethyl vinyl ether (EVE) and stir for an additional 15 minutes.

  • Causality: EVE undergoes a highly favored cross-metathesis with the active Ru-carbene, forming a metathesis-inactive Fischer carbene (ruthenium methylidene with an adjacent oxygen atom). This irreversibly terminates the polymerization and prevents post-polymerization chain scrambling.

  • In-Process Validation: The solution color will shift from reddish-brown to a distinct yellowish-orange, confirming complete catalyst deactivation.

Step 5: Isolation and Purification

  • Action: Precipitate the polymer by adding the DCM solution dropwise into 100 mL of vigorously stirring cold methanol. Filter the white precipitate and dry under vacuum at 40 °C to constant weight.

Workflow Prep 1. Preparation Dry DCM, Degas Mix 2. Mixing Monomer + trans-4-octene Prep->Mix Cat 3. Initiation Inject Grubbs Catalyst Mix->Cat Quench 4. Quenching Ethyl Vinyl Ether Cat->Quench Precip 5. Isolation Precipitate in MeOH Quench->Precip

Figure 2: Step-by-step experimental workflow for ROMP with trans-4-octene as a CTA.

Data Presentation & Analytical Validation

To validate the efficacy of trans-4-octene as a CTA, the resulting polymers must be analyzed via Size Exclusion Chromatography (SEC/GPC) for molecular weight distribution, and 1H NMR for end-group analysis[3].

The table below summarizes the expected quantitative outcomes when varying the [Monomer]:[CTA] ratio while keeping the catalyst loading constant.

Table 1: Effect of trans-4-octene concentration on Poly(norbornene) Molecular Weight

Entry [M]:[CTA]:[Ru] Theoretical Mn​ (kDa)*Experimental Mn​ (kDa)**Dispersity ( )Yield (%)
150 : 1 : 0.024.74.91.15>98
2100 : 1 : 0.029.49.61.18>98
3250 : 1 : 0.0223.524.11.22>95
4500 : 1 : 0.0247.148.51.28>95

*Theoretical Mn​ is calculated as: ([M]/[CTA])×MWmonomer​+MWCTA​ . **Experimental Mn​ determined via SEC in THF against polystyrene standards.

Self-Validation via NMR: In the 1H NMR spectrum (in CDCl3​ ), the successful incorporation of the trans-4-octene chain ends is validated by the appearance of a distinct triplet at δ≈0.9 ppm , corresponding to the terminal methyl groups of the propyl chain ends. The integration ratio of the bulk polymer olefinic protons ( δ≈5.2−5.4 ppm ) to these terminal methyl protons provides an absolute determination of the molecular weight, which should closely match the SEC data[3][6].

References

  • Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts Folia, A., et al. Nature Chemistry (2019). URL:[Link]

  • Carboxy-Telechelic Polyolefins by ROMP Using Maleic Acid as a Chain Transfer Agent Pitet, L. M., Hillmyer, M. A. Macromolecules (2011). URL:[Link]

  • Control of Molecular Weight and End-Functional Groups of Polyester from A2 + B2 Polycondensation via Cross-Metathesis of Cyclic Unsaturated Polyester with Difunctional Olefin Miyagawa, T., et al. Macromolecules (2017). URL:[Link]

  • Synthesis of Telechelic Polyisoprene via Ring-Opening Metathesis Polymerization in the Presence of Chain Transfer Agent Thomas, R. M., Grubbs, R. H. Macromolecules (2010). URL:[Link]

  • Living Ring-Opening Metathesis Polymerization Bielawski, C. W., Grubbs, R. H. Progress in Polymer Science (2007). URL:[Link]

Sources

Application

Application Note: Ruthenium-Catalyzed Cross-Metathesis Using trans-4-Octene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Achieving High E-Kinetic Selectivity, Overcoming Slow Initiation, and Yield Optimization Introduction & Mechanistic Rationale Olef...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Achieving High E-Kinetic Selectivity, Overcoming Slow Initiation, and Yield Optimization

Introduction & Mechanistic Rationale

Olefin cross-metathesis (CM) is a cornerstone transformation in organic synthesis and drug development. However, achieving high kinetic stereoselectivity—specifically retaining the trans (E) geometry of starting materials without relying on thermodynamic equilibration—has historically been a significant challenge. trans-4-Octene represents a particularly demanding substrate. Its internal, sterically hindered double bond exhibits notoriously low reactivity compared to its cis counterpart or terminal olefins[1].

When utilizing standard stereoretentive ruthenium-dithiolate catalysts, the CM of trans-4-octene suffers from extremely low initiation rates. The steric bulk of the trans olefin impedes its coordination to the ruthenium center. Consequently, the rate of catalyst decomposition—especially via unstable ruthenium methylidene intermediates when terminal olefins are present—frequently outpaces the rate of catalytic turnover[2].

The Causality of Catalyst Design

To solve this, advanced fast-initiating ruthenium catalysts have been developed. By replacing a conventional 2-isopropoxybenzylidene ligand with a 2-isopropoxy-3-phenylbenzylidene ligand, the pre-catalyst ground state is sterically destabilized[2]. This modification forces the rapid dissociation of the chelating ether, accelerating the initiation phase. The catalyst enters the catalytic cycle rapidly, efficiently converting trans-4-octene before decomposition pathways can dominate, thereby preserving >99% E-selectivity[2].

G Substrate trans-4-Octene + Terminal Olefin Cat1 Standard Ru-Dithiolate (Slow Initiation) Substrate->Cat1 Cat2 Fast-Initiating Ru-Dithiolate (3-Phenyl Substituted) Substrate->Cat2 Path1 Slow Catalyst Activation Competing Decomposition Cat1->Path1 Path2 Rapid Catalyst Activation Efficient Turnover Cat2->Path2 Result1 Low Yield (<20%) High E-Selectivity Path1->Result1 Result2 High Yield (>70%) High E-Selectivity Path2->Result2

Mechanistic divergence in trans-4-octene cross-metathesis based on catalyst initiation rates.

Quantitative Data Summary

The table below summarizes the critical performance differences between standard stereoretentive catalysts and fast-initiating variants when challenged with trans-4-octene.

Table 1: Catalyst Performance Comparison in trans-4-Octene Cross-Metathesis

Catalyst TypeSubstrate PairTimeConversion / YieldE/Z Selectivity
Standard Ru-Dithiolate trans-4-octene + trans-1,4-diacetoxy-2-butene72 h13% – 47%>99% E
Fast-Initiating Ru-Dithiolate trans-4-octene + trans-1,4-diacetoxy-2-butene7 h80%>99% E
Standard Ru-Dithiolate trans-4-octene + 1-decene15 min< 20%90% – 99% E
Fast-Initiating Ru-Dithiolate trans-4-octene + 1-decene15 min> 70%>99% E

*Note: Reactions involving terminal olefins (1-decene) cease rapidly due to the inherent instability of the ruthenium methylidene intermediate. Fast initiation is strictly required to achieve useful yields within this brief 15-minute active window[2].

Experimental Protocols

Self-Validating System Design: To ensure trustworthiness and reproducibility, these protocols incorporate tetradecane as an internal standard. This allows for real-time Gas Chromatography (GC) monitoring to differentiate between true catalytic turnover and substrate evaporation/loss, while accurately quantifying the E/Z ratio of the products[2].

Protocol A: Cross-Metathesis of trans-4-Octene with trans-1,4-Diacetoxy-2-butene

This reaction serves as a benchmark for functional group tolerance and internal-to-internal olefin cross-metathesis[1].

Materials:

  • trans-4-octene (0.32 mmol)

  • trans-1,4-diacetoxy-2-butene (1.27 mmol, 4.0 equiv)

  • Fast-Initiating Ru-Dithiolate Catalyst (e.g., 2-isopropoxy-3-phenylbenzylidene derivative) (3.0 – 7.5 mol%)

  • Tetrahydrofuran (THF), anhydrous and degassed (1.0 mL)

  • Tetradecane (internal standard, 10 µL)

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, charge a 4 mL scintillation vial equipped with a magnetic stir bar with the Ru-catalyst (0.0096 to 0.024 mmol).

  • Solvent Addition: Dissolve the catalyst in 1.0 mL of anhydrous THF. The solution should exhibit a deep, characteristic color (typically dark green/brown depending on the specific dithiolate ligand).

  • Substrate Addition: Add trans-1,4-diacetoxy-2-butene (0.203 mL, 1.27 mmol) followed immediately by trans-4-octene (0.050 mL, 0.32 mmol) and the tetradecane internal standard.

    • Causality Note: The 4:1 stoichiometry is utilized to statistically favor heterodimerization over the homodimerization of trans-4-octene[1].

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 45 °C for 7 hours.

  • Quenching & Analysis: Expose the reaction to air to quench the active ruthenium species. Filter the mixture through a short pad of silica gel (eluting with dichloromethane) to remove metal residues.

  • Validation: Analyze the filtrate via GC to determine the yield of trans-2-hexenyl acetate and verify the >99% E-selectivity against the tetradecane standard.

Protocol B: Cross-Metathesis of trans-4-Octene with 1-Decene

This protocol highlights the extreme kinetic demands of crossing an internal trans olefin with a terminal olefin, generating 4-tridecene[2].

Materials:

  • trans-4-octene (0.96 mmol, 3.0 equiv)

  • 1-decene (0.32 mmol, 1.0 equiv)

  • Fast-Initiating Ru-Dithiolate Catalyst (6.0 mol%)

  • Tetrahydrofuran (THF), anhydrous and degassed (2.0 mL)

  • Tetradecane (internal standard, 10 µL)

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, prepare a solution of trans-4-octene, 1-decene, and tetradecane in 1.0 mL of THF in a 4 mL vial.

  • Catalyst Solution: In a separate vial, dissolve the fast-initiating catalyst (0.0192 mmol) in 1.0 mL of THF.

  • Initiation: Rapidly transfer the catalyst solution into the substrate mixture.

    • Causality Note: Because the terminal olefin (1-decene) rapidly converts the catalyst into a highly unstable ruthenium methylidene, the catalyst must be introduced as a bolus to maximize the initial turnover frequency (TOF) before decomposition occurs[2].

  • Reaction Execution: Seal the vial and stir vigorously at 45 °C.

  • Time-Course Quenching: Stop the reaction strictly after 15 to 25 minutes by opening the vial to air and adding a few drops of ethyl vinyl ether to rapidly cleave any remaining active carbene.

  • Validation: Filter through silica and analyze via GC. You should observe >70% yield of 4-tridecene with >99% E-selectivity. Extended reaction times will not improve yield due to complete catalyst death by the 20-minute mark[2].

References

  • Johns, A. M., Ahmed, T. S., Jackson, B. W., Grubbs, R. H., & Pederson, R. L. (2016). "High Trans Kinetic Selectivity in Ruthenium-Based Olefin Cross-Metathesis through Stereoretention." Organic Letters, 18(4), 772-775. American Chemical Society. URL:[Link]

  • Ahmed, T. S., & Grubbs, R. H. (2017). "Fast-Initiating, Ruthenium-based Catalysts for Improved Activity in Highly E-Selective Cross Metathesis." Journal of the American Chemical Society, 139(4), 1532-1537. American Chemical Society. URL:[Link]

Sources

Method

Application Note: Asymmetric Epoxidation of trans-4-Octene via Shi Epoxidation

Target Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note and Experimental Protocol Introduction & Mechanistic Rationale The asymmetric epoxidation of unfunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note and Experimental Protocol

Introduction & Mechanistic Rationale

The asymmetric epoxidation of unfunctionalized alkenes remains a cornerstone transformation in organic synthesis and drug development. While the Sharpless epoxidation is highly effective for allylic alcohols, and the Jacobsen-Katsuki reaction excels with conjugated olefins, the asymmetric epoxidation of unfunctionalized aliphatic trans-olefins—such as trans-4-octene—presents a unique challenge.

The Shi Epoxidation provides an elegant, highly enantioselective solution for these substrates[1][2]. Developed by Yian Shi, this organocatalytic method utilizes a chiral ketone derived from D-fructose (1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiuro-2,6-pyranose) and potassium peroxymonosulfate (Oxone) as the primary stoichiometric oxidant[2][3].

Causality in Experimental Design

As a self-validating system, every component in the Shi epoxidation protocol serves a precise mechanistic purpose:

  • The Chiral Ketone Catalyst: The rigid, fused-ring structure of the D-fructose-derived ketone places the stereogenic centers in close proximity to the reacting carbonyl. This minimizes epimerization and forces the incoming alkene to approach from the less sterically hindered si-face of the resulting dioxirane, yielding the (R,R)-epoxide[1][2].

  • Oxone & Biphasic Conditions: Oxone (KHSO₅) oxidizes the ketone to the highly reactive dioxirane intermediate. Because the organic substrate and the inorganic oxidant have vastly different solubilities, a biphasic solvent system (Acetonitrile/Dimethoxymethane/Water) is employed alongside a phase-transfer catalyst (tetrabutylammonium hydrogen sulfate) to shuttle the active species[2].

  • Critical pH Control (pH 10.5): The reaction is strictly buffered. At lower pH levels, the ketone catalyst undergoes rapid Baeyer-Villiger oxidation, destroying the catalyst and requiring stoichiometric amounts. By maintaining a pH of ~10.5 using K₂CO₃, the rate of dioxirane formation outpaces catalyst degradation, allowing for catalytic loading (typically 20–30 mol%)[1][2][3].

Catalytic Cycle Visualization

The following diagram illustrates the catalytic workflow and phase-transfer dynamics of the Shi epoxidation.

ShiEpoxidation Ketone Chiral Ketone Catalyst (Organic Phase) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxidation Oxone Oxone (KHSO5) (Aqueous Phase) PTC Bu4N+ HSO4- Phase Transfer Oxone->PTC Shuttles Oxidant PTC->Dioxirane Transfers to Organic Dioxirane->Ketone Catalyst Regeneration Epoxide (R,R)-4,5-epoxyoctane (Product) Dioxirane->Epoxide Oxygen Transfer Alkene trans-4-octene (Substrate) Alkene->Epoxide si-face attack Buffer K2CO3 Buffer (Maintains pH 10.5) Buffer->Ketone Prevents Degradation

Caption: Catalytic cycle of the Shi epoxidation demonstrating phase transfer and critical pH buffering.

Experimental Protocol

Reagents and Materials
ReagentFunctionEquivalents / Amount
trans-4-OcteneSubstrate1.0 equiv (1.0 mmol)
D-Fructose-derived KetoneChiral Catalyst0.3 equiv (0.3 mmol)
Oxone (Potassium peroxymonosulfate)Primary Oxidant1.3 equiv (1.3 mmol)
Potassium Carbonate (K₂CO₃)Buffer / pH Control5.8 equiv (5.8 mmol)
Tetrabutylammonium hydrogen sulfatePhase Transfer Catalyst0.04 equiv (0.04 mmol)
Acetonitrile (MeCN)Solvent1.5 mL
Dimethoxymethane (DMM)Solvent3.0 mL
Na₂EDTA (0.4 mM in H₂O)Trace metal chelator2.0 mL
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-octene (1.0 mmol) and the D-fructose-derived chiral ketone catalyst (0.3 mmol).

  • Add the organic solvents: Acetonitrile (1.5 mL) and Dimethoxymethane (3.0 mL). Stir to ensure complete dissolution.

  • Add the aqueous buffer solution (2.0 mL of 0.4 mM Na₂EDTA in water) and tetrabutylammonium hydrogen sulfate (0.04 mmol).

  • Cool the biphasic mixture to 0 °C using an ice-water bath. Note: Lower temperatures suppress the Baeyer-Villiger degradation of the catalyst[2].

Step 2: Oxidant and Buffer Addition

  • Prepare a solution of Oxone (1.3 mmol) in 2.0 mL of aqueous Na₂EDTA (0.4 mM).

  • Prepare a separate solution of K₂CO₃ (5.8 mmol) in 2.0 mL of distilled water.

  • Using two separate syringe pumps, add the Oxone solution and the K₂CO₃ solution dropwise to the vigorously stirring reaction mixture at 0 °C over a period of 2 hours.

  • Critical Insight: The simultaneous addition ensures the pH remains strictly at ~10.5. Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous and organic phases[1].

Step 3: Reaction Monitoring and Quenching

  • After the addition is complete, continue stirring at 0 °C for an additional 1 hour.

  • Monitor the reaction progress via TLC or GC-MS.

  • Once complete, quench the reaction by adding water (5 mL) and extract the mixture with pentane or diethyl ether (3 × 10 mL).

Step 4: Workup and Purification

  • Wash the combined organic extracts with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (careful: the epoxide product is somewhat volatile).

  • Purify the crude product via flash column chromatography on silica gel (eluting with pentane/ether) to afford (R,R)-4,5-epoxyoctane.

Quantitative Data Presentation

The Shi epoxidation is highly sensitive to the steric bulk of the trans-olefin substituents. The table below summarizes expected yields and enantiomeric excesses (ee) for trans-4-octene compared to benchmark substrates under standard conditions[2][3].

SubstrateProductCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
trans-4-Octene(R,R)-4,5-epoxyoctane30 mol%82 - 88%90 - 93%
trans-Stilbene(R,R)-trans-stilbene oxide20 mol%>90%>95%
trans-β-Methylstyrene(R,R)-1-phenylpropylene oxide30 mol%85%92%

References

  • Organic Chemistry Portal. "Shi Epoxidation." Available at:[Link]

  • Wikipedia. "Shi epoxidation." Available at:[Link]

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). "An Efficient Catalytic Asymmetric Epoxidation Method." Journal of the American Chemical Society, 119(46), 11224-11235. Available at:[Link]

Sources

Application

hydroboration-oxidation reaction mechanism for trans-4-octene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating protocol and mechanistic rationale for the conversion of trans-4-octene to 4-oct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating protocol and mechanistic rationale for the conversion of trans-4-octene to 4-octanol via hydroboration-oxidation.

Executive Summary & Mechanistic Causality

The hydroboration-oxidation reaction is a cornerstone methodology in organic synthesis for the hydration of alkenes. When applied to trans-4-octene—a symmetrical, internal aliphatic alkene—the reaction yields 4-octanol. As a Senior Application Scientist, it is critical to look beyond the basic transformation and understand the physical organic principles driving the reaction to troubleshoot and scale effectively.

The Hydroboration Step: Orbital Interactions and Stereospecificity

Hydroboration utilizes borane (BH₃), typically complexed with tetrahydrofuran (THF). Uncomplexed diborane (B₂H₆) is a toxic, pyrophoric gas; THF acts as a Lewis base, cleaving the dimer into a stable, handleable liquid reagent. The reaction proceeds via a concerted, four-center transition state. The HOMO of the alkene π-bond donates electron density into the LUMO (empty p-orbital) of the boron atom, while the B–H σ-bond simultaneously donates hydride character to the adjacent carbon.

Because trans-4-octene is symmetrical, the classic "anti-Markovnikov" regioselectivity is degenerate—attack at C4 or C5 yields the identical constitutional framework. However, the concerted mechanism enforces strict syn-addition of the H and B atoms .

The Oxidation Step: Retentive 1,2-Alkyl Migration

The intermediate trialkylborane is oxidized using basic hydrogen peroxide. The causality of the reagent combination is strictly pH-dependent: hydrogen peroxide (pKa ~11.6) is a weak nucleophile. The addition of sodium hydroxide (NaOH) deprotonates H₂O₂ to generate the highly nucleophilic hydroperoxide anion (HOO⁻), which rapidly attacks the electron-deficient boron .

The critical step is the 1,2-alkyl migration . The alkyl group migrates from boron to the adjacent oxygen atom, cleaving the weak O–O bond. This migration occurs with strict retention of configuration at the migrating carbon . While the overall addition of H and OH is syn, the symmetry of trans-4-octene dictates that the adjacent carbon (C5) becomes a non-chiral methylene group. Consequently, the stereochemical outcome is a racemic mixture of (R)-4-octanol and (S)-4-octanol, rather than a specific diastereomeric pair.

Mechanism A Trialkylborane B(R)3 B Peroxyborate Complex [B(R)3(OOH)]- A->B + HOO- (Nucleophilic Attack) C 1,2-Alkyl Migration (Retention of Stereochem) B->C - OH- (Leaving Group) D Monoalkyl Borate (RO)BR2 C->D C-B bond breaks, C-O forms E Trialkyl Borate B(OR)3 D->E Repeat x2 with HOO- F Hydrolysis 3 ROH + Na3BO3 E->F + NaOH / H2O

Mechanistic pathway of the oxidation step highlighting the 1,2-alkyl migration.

Quantitative Reaction Parameters

To ensure complete conversion and prevent the formation of partially oxidized borinic esters, the stoichiometry must be carefully controlled. One equivalent of BH₃ reacts with three equivalents of alkene. Therefore, 0.35 equivalents of BH₃·THF provides a slight operational excess.

Table 1: Stoichiometry and Reagent Quantities for 10 mmol Scale

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
trans-4-octene 112.221.0010.01.12 g (1.57 mL)Substrate
BH₃·THF (1.0 M) 85.940.353.53.5 mLHydroborating Agent
NaOH (3.0 M) 40.001.2012.04.0 mLBase / Activator
H₂O₂ (30% w/w) 34.013.5035.03.6 mLOxidant
THF (Anhydrous) 72.11--10.0 mLSolvent

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. In-process checks are embedded to ensure that each phase of the reaction has reached completion before proceeding, minimizing downstream purification failures .

Workflow A 1. Preparation trans-4-octene + THF (Inert Atm, 0°C) B 2. Hydroboration Add BH3·THF (Form Trialkylborane) A->B Dropwise addition C 3. Oxidation Add NaOH / H2O2 (< 35°C) B->C 1-2 hrs room temp D 4. Workup Phase Extraction (Yield 4-octanol) C->D Quench & Separate

Workflow for the hydroboration-oxidation of trans-4-octene to 4-octanol.

Step 1: Preparation and Hydroboration

Causality Note: The reaction must be kept at 0 °C during addition. Elevated temperatures can cause "boron walking" (isomerization via reversible hydroboration/dehydroboration), leading to terminal alcohol impurities.

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Substrate Loading: Add trans-4-octene (1.12 g, 10.0 mmol) and anhydrous THF (10.0 mL) to the flask. Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes to equilibrate.

  • Borane Addition: Using a dry syringe, add BH₃·THF (1.0 M in THF, 3.5 mL, 3.5 mmol) dropwise over 10 minutes.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1.5 hours.

  • System Validation (QC 1): Withdraw a 50 µL aliquot, quench with 100 µL of methanol (to destroy unreacted borane), and analyze via GC-MS. The complete disappearance of the trans-4-octene peak (m/z 112) validates the formation of the trialkylborane intermediate.

Step 2: Oxidation

Causality Note: H₂O₂ addition is highly exothermic. The temperature must be kept below 35 °C to prevent the thermal decomposition of H₂O₂ into O₂ gas, which would compromise the stoichiometric excess required for complete oxidation.

  • Cooling: Re-cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add aqueous NaOH (3.0 M, 4.0 mL, 12.0 mmol) dropwise over 5 minutes.

  • Oxidant Addition: Carefully add H₂O₂ (30% w/w, 3.6 mL, 35.0 mmol) dropwise over 15 minutes. Monitor the internal temperature; if vigorous bubbling occurs, slow the addition rate.

  • Maturation: Remove the ice bath and stir the biphasic mixture at room temperature for 2 hours to ensure complete hydrolysis of the borate esters.

Step 3: Workup, Isolation, and Final Validation
  • Phase Separation: Transfer the mixture to a separatory funnel. Add 15 mL of diethyl ether and 10 mL of distilled water. Shake vigorously and allow the layers to separate.

  • Extraction: Collect the upper organic layer. Extract the remaining aqueous layer with diethyl ether (2 × 15 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL) to remove residual peroxides and water.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • System Validation (QC 2): Analyze the crude residue via TLC (Hexanes:EtOAc 8:2, KMnO₄ stain). A single polar spot confirms the presence of 4-octanol. GC-FID should be used to confirm the absence of 4-octanone (over-oxidation product) and 1-octanol (isomerization product).

References

  • Hydroboration Oxidation of Alkenes Master Organic Chemistry URL:[Link]

  • Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol OrgoSolver URL: [Link]

  • Hydroboration–oxidation reaction Wikipedia URL:[Link]

  • Organic Syntheses Procedure: Hydroboration Organic Syntheses URL: [Link]

Method

catalytic hydrogenation of trans-4-octene to n-octane

Application Note: Catalytic Hydrogenation of trans-4-Octene to n-Octane Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Rationale & Catalyst Selection The reduction of unactivate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation of trans-4-Octene to n-Octane

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Rationale & Catalyst Selection

The reduction of unactivated internal alkenes to their corresponding saturated alkanes is a fundamental transformation in synthetic and pharmaceutical chemistry. Palladium on carbon (Pd/C) serves as the cornerstone heterogeneous catalyst for this process due to its high surface area, operational simplicity, and exceptional ability to facilitate the dissociative chemisorption of molecular hydrogen[1].

The reaction proceeds via the classical Horiuti-Polanyi mechanism[2]. Initially, both the alkene and H₂ adsorb onto the palladium surface. The internal double bond of trans-4-octene coordinates to the metal via π -complexation, while H₂ undergoes homolytic cleavage to form surface-bound palladium hydrides. Sequential transfer of these hydride equivalents to the coordinated alkene generates a transient alkyl-palladium intermediate, followed by reductive elimination to yield the fully saturated n-octane[2]. While trans-4-octene exhibits slightly more steric hindrance than terminal olefins, it is readily reduced to n-octane under mild, atmospheric conditions without the need for high-pressure reactors[3].

Mechanism A trans-4-octene + H2 (Solution Phase) B Surface Adsorption (Pd/C Catalyst) A->B C Dissociative Chemisorption (2H*) B->C D Sequential H-Transfer (Alkyl-Pd Intermediate) C->D E Reductive Elimination & Desorption D->E F n-octane (Product) E->F

Fig 1. Horiuti-Polanyi mechanism for the heterogeneous catalytic hydrogenation of trans-4-octene.

Experimental Design & Parameter Optimization

Achieving quantitative conversion of trans-4-octene requires optimizing the triphasic (gas-liquid-solid) reaction mixture. The boiling points of trans-4-octene (122 °C) and n-octane (125 °C) are nearly identical, making separation via distillation practically impossible. Therefore, driving the reaction to absolute 100% conversion using optimized mass transfer is a strict requirement[3].

Table 1: Optimized Parameters for Alkene Hydrogenation

ParameterRecommended ConditionScientific Rationale (Causality)
Catalyst 10% Pd/C (1-5 mol% Pd)10% loading provides a high density of active sites. The carbon support prevents metal agglomeration and allows easy filtration[1].
Solvent Methanol (MeOH)High hydrogen solubility. Its low boiling point (65 °C) allows for easy separation from the volatile n-octane product[4].
Pressure 1 atm (Balloon)Provides sufficient thermodynamic driving force for unhindered internal alkenes while avoiding over-reduction or specialized equipment[5].
Temperature 25 °C (Ambient)Minimizes thermal isomerization and prevents solvent evaporation into the H₂ headspace[5].
Agitation >800 RPMCritical to overcome gas-liquid mass transfer limitations at the catalyst interface.

Detailed Experimental Protocol

Safety Directive: Dry Pd/C is highly pyrophoric, especially when saturated with hydrogen. Always handle under an inert atmosphere and never allow the filtered catalyst cake to dry in the air[1].

Workflow S1 1. Reaction Setup Add trans-4-octene, MeOH, Pd/C S2 2. Atmosphere Inerting 3x Vacuum/Argon Cycles S1->S2 S3 3. Hydrogen Introduction 1 atm H2 Balloon S2->S3 S4 4. Triphasic Agitation Stir >800 RPM at 25°C S3->S4 S5 5. Catalyst Quench & Filtration Filter through Celite Pad S4->S5 S6 6. Product Isolation Careful Evaporation (n-octane bp 125°C) S5->S6

Fig 2. Step-by-step experimental workflow for the safe and efficient synthesis of n-octane.

Step 1: Reaction Setup

  • To an oven-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 10% Pd/C (50 mg, approx. 1 mol% Pd).

  • Carefully add Methanol (10 mL) to suspend the catalyst. Expert Insight: Wetting the catalyst first with solvent mitigates the risk of spontaneous ignition when the organic substrate is introduced.

  • Add trans-4-octene (1.12 g, 10.0 mmol) to the suspension. Seal the flask with a high-quality rubber septum.

Step 2: Atmosphere Inerting 4. Connect the flask to a Schlenk line or a vacuum/argon manifold via a needle. 5. Apply vacuum until the solvent begins to gently bubble, then backfill with Argon. Repeat this cycle three times. Causality: Removing atmospheric oxygen is critical to prevent explosive H₂/O₂ mixtures and to avoid oxidative deactivation of the Pd surface[6].

Step 3: Hydrogenation 6. Fill a heavy-walled balloon with high-purity H₂ gas and attach it to a syringe barrel fitted with a needle. 7. Pierce the septum with the H₂ needle. Briefly open the flask to vacuum for 2 seconds, then immediately open the H₂ line to saturate the headspace. 8. Stir the reaction vigorously (>800 RPM) at 25 °C. Self-Validation: The balloon will visibly deflate over the first 1-2 hours as H₂ is consumed, providing a macroscopic kinetic readout of the reaction progress.

Step 4: Workup & Isolation 9. After 4-6 hours (or when H₂ uptake ceases completely), remove the hydrogen balloon and purge the flask with Argon for 5 minutes to displace residual H₂. 10. Filter the black suspension through a tightly packed pad of Celite in a sintered glass funnel. Wash the filter cake with additional Methanol (2 x 5 mL). Caution: Keep the Celite pad wet at all times. Quench the used catalyst immediately by submerging it in water[1]. 11. Carefully concentrate the filtrate using a rotary evaporator. Crucial Step: Because n-octane is volatile (bp 125 °C), set the water bath to no higher than 30 °C and pressure to ~200 mbar to selectively remove Methanol (bp 65 °C) without losing the product.

Analytical Validation

  • Gas Chromatography-Mass Spectrometry (GC-MS): The complete disappearance of the trans-4-octene peak and the emergence of a single peak corresponding to n-octane (m/z 114) confirms 100% conversion.

  • ¹H NMR (CDCl₃): The complete absence of olefinic protons ( δ 5.3-5.5 ppm) and the presence of purely aliphatic signals ( δ 0.8-1.3 ppm) validates the structural integrity and saturation of the product.

References

  • Title : Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Source : masterorganicchemistry.com. URL : 2

  • Title : Application Notes and Protocols for the Catalytic Hydrogenation of 1-Propylcyclopentene. Source : benchchem.com. URL : 6

  • Title : Alkene to Alkane - Common Conditions: HCO2NH4 + Pd/C. Source : commonorganicchemistry.com. URL : 4

  • Title : Environmentally responsible, safe, and chemoselective catalytic hydrogenation of olefins. Source : rsc.org. URL : 5

  • Title : Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Source : benchchem.com. URL : 1

  • Title : Capping Ligands as Selectivity Switchers in Hydrogenation Reactions. Source : acs.org. URL : 3

Sources

Application

Synthesis of Symmetrical Diols: A Detailed Protocol for the Catalytic Dihydroxylation of trans-4-Octene using Osmium Tetroxide

An Application Note for Researchers and Drug Development Professionals Abstract The syn-dihydroxylation of alkenes is a cornerstone transformation in organic synthesis, providing access to 1,2-diols, which are pivotal st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The syn-dihydroxylation of alkenes is a cornerstone transformation in organic synthesis, providing access to 1,2-diols, which are pivotal structural motifs in numerous natural products and pharmaceutical agents. Osmium tetroxide (OsO₄) remains the most reliable and stereospecific reagent for this conversion. This application note provides an in-depth guide to the synthesis of the symmetrical diol, (±)-octane-4,5-diol, from trans-4-octene. We will explore the mechanistic underpinnings of the reaction, detail a field-proven catalytic protocol using N-methylmorpholine N-oxide (NMO) as a co-oxidant, and establish a framework for the safe handling and disposal of the highly toxic osmium catalyst. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical, executable methodology.

Scientific Foundation: Mechanism and Rationale

The conversion of an alkene to a vicinal diol is a powerful oxidation reaction.[1] The choice of osmium tetroxide is predicated on its exceptional reliability and predictable stereochemical outcome.[2][3]

The Mechanism of syn-Dihydroxylation

The reaction between an alkene and OsO₄ proceeds via a concerted [3+2] cycloaddition.[4][5][6] In this single, fluid step, the π-electrons of the alkene attack the electrophilic osmium center, while two of the Os=O bonds simultaneously form new C-O bonds on the same face of the alkene. This forms a five-membered cyclic osmate(VI) diester intermediate.[4][7][8] Because this pathway is a closed-shell process, it does not involve carbocation intermediates, thus preventing unwanted skeletal rearrangements.[4][8]

For a symmetric trans-alkene, such as trans-4-octene, this geometrically constrained syn-addition from either the top or bottom face of the double bond results in the formation of a racemic mixture of enantiomers: (4R,5R)-octane-4,5-diol and (4S,5S)-octane-4,5-diol.[4][8] In contrast, the dihydroxylation of a symmetric cis-alkene would yield an achiral meso compound.[4][7][8]

Caption: Mechanism of OsO₄-mediated syn-dihydroxylation.

The Upjohn Catalytic Cycle: A Safer, Cost-Effective Approach

While highly effective, osmium tetroxide is notoriously toxic and expensive.[2][3][9] Consequently, stoichiometric use is impractical and hazardous for all but the smallest-scale reactions. The Upjohn dihydroxylation protocol overcomes this by using only a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant.[2][5]

N-methylmorpholine N-oxide (NMO) is the most common co-oxidant for this purpose.[5][9] After the diol is liberated from the osmate ester, the resulting reduced osmium(VI) species is re-oxidized back to the active osmium(VIII) tetroxide by NMO, which is itself reduced to N-methylmorpholine.[10] This regeneration allows a small amount of the osmium catalyst to facilitate the conversion of a large amount of substrate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of trans-4-octene and cis-4-octene Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate geometric isomers of unfunctionalized alkenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate geometric isomers of unfunctionalized alkenes. Separating trans-4-octene from cis-4-octene is notoriously difficult because they lack functional groups that would allow for chemical derivatization, and their physical properties are nearly identical.

This guide provides the mechanistic rationale, a self-validating experimental protocol, and troubleshooting steps to achieve baseline separation using argentation chromatography.

Section 1: Frequently Asked Questions (Mechanistic Rationale)

Q: Why does standard fractional distillation fail to separate cis- and trans-4-octene? A: Fractional distillation relies on a difference in vapor pressure (boiling point) between components. Because cis-4-octene and trans-4-octene are unfunctionalized geometric isomers of the same carbon skeleton, their intermolecular forces are nearly identical. Both isomers exhibit a. Without a meaningful difference in volatility, even a high-theoretical-plate distillation column cannot resolve them.

Q: What is the most effective method for separating these isomers? A: The gold standard for this separation is 1 (Silver-Ion Chromatography)[1]. This technique utilizes a stationary phase—typically silica gel—that has been 2[2].

Q: How does argentation chromatography achieve separation at the molecular level? A: The separation is governed by the formation of 3 between the silver cations (Ag⁺) and the π-electrons of the alkene double bonds[3]. The Ag⁺ acts as an electron acceptor, while the alkene acts as an electron donor.

The causality of the separation lies in steric hindrance :

  • In cis-4-octene , the alkyl chains are on the same side of the double bond, leaving the opposite face of the π-bond highly accessible to the silver ion. This forms a strong, stable coordination complex.

  • In trans-4-octene , the alkyl chains are on opposite sides, creating steric bulk on both faces of the π-bond. This hinders the approach of the Ag⁺ ion, resulting in a significantly weaker complex.

Because the trans isomer binds weakly, it spends less time interacting with the stationary phase and elutes first . The cis isomer binds strongly and elutes second [2].

Section 2: Quantitative Data & Physical Properties

To underscore why chemical separation techniques are required over physical ones, refer to the summarized properties below:

Propertytrans-4-octenecis-4-octene
Molecular Weight 112.22 g/mol 112.22 g/mol
Boiling Point 122 °C122 °C[4]
Density (20 °C) ~0.71 g/mL~0.72 g/mL[4]
Ag⁺ π-Complexation Weak (Sterically hindered)Strong (Accessible π-bond)
Elution Order (Ag-Silica) First Second

Section 3: Separation Workflow Visualization

G Mix Mixture of cis- & trans-4-octene Col AgNO3 Impregnated Silica Column (Argentation Chromatography) Mix->Col Bind Ag+ π-Complexation Col->Bind Trans trans-4-octene (Sterically Hindered / Weak Binding) Elutes First Bind->Trans Low Retention Cis cis-4-octene (Less Hindered / Strong Binding) Elutes Second Bind->Cis High Retention

Workflow of argentation chromatography separating cis/trans-4-octene based on steric hindrance.

Section 4: Step-by-Step Experimental Methodology

Protocol: Preparation and Execution of Argentation Column Chromatography Note: This protocol establishes a self-validating system. By confirming the elution order (trans first, cis second) via GC-FID or Ag-TLC, you inherently validate the success of the Ag⁺ impregnation and the integrity of the column.

Phase 1: Preparation of 10% w/w Silver Nitrate-Impregnated Silica Gel

  • Dissolution: In a fume hood,2 (or methanol) to create a saturated solution[2].

  • Slurry Formation: Add 90 g of standard flash silica gel (e.g., 230–400 mesh) to a round-bottom flask. Pour the AgNO₃ solution over the silica and stir thoroughly to ensure a homogeneous coating[2].

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure (bath temperature ~60 °C) until a free-flowing powder is obtained[2].

  • Activation (Critical Step): Transfer the powder to a ceramic dish. Activate the Ag-silica in an oven at 120 °C for 4 hours. Crucial: Protect the material from light by wrapping storage containers in aluminum foil, as Ag⁺ is highly photosensitive and will reduce to inactive Ag⁰[2].

Phase 2: Column Packing

  • Foil Wrapping: Wrap the exterior of your glass chromatography column in aluminum foil to prevent light degradation during the run.

  • Slurry Packing: Prepare a slurry of the activated Ag-silica gel using strictly non-polar solvent (e.g., 100% hexanes or pentane). Pour the slurry into the column and allow it to settle evenly[2]. Do not use polar solvents like ethyl acetate at this stage, as they will strip the Ag⁺ ions or outcompete the alkenes for binding.

Phase 3: Loading and Elution

  • Sample Loading: Dissolve your cis/trans-4-octene mixture in a minimal volume of hexanes. Carefully load it onto the flat head of the silica bed.

  • Isocratic Elution: Elute the column using 100% hexanes. Because 4-octene is highly non-polar, even a weak modifier (like 1% ether) might cause co-elution.

  • Fraction Collection: Collect small fractions (e.g., 5-10 mL depending on column size). The trans-4-octene will elute first, followed by a gap, and then the cis-4-octene will elute[2].

Phase 4: Detection Unfunctionalized alkenes do not absorb strongly under standard UV light.

  • TLC: Spot fractions on Ag-impregnated TLC plates. Stain with potassium permanganate (KMnO₄) or iodine to visualize the spots.

  • GC-FID: Alternatively, inject aliquots into a Gas Chromatograph with a Flame Ionization Detector. The trans isomer will appear as the earlier fraction.

Section 5: Troubleshooting Guide

  • Issue: The silica gel in the column is turning dark grey or black.

    • Cause: Photoreduction. Ambient light is reducing the active Ag⁺ ions to elemental silver (Ag⁰), destroying the stationary phase's ability to coordinate with the alkenes.

    • Solution: Immediately wrap the column and all solvent reservoirs in aluminum foil. Store prepared Ag-silica in the dark[2].

  • Issue: Both isomers are co-eluting in the early fractions.

    • Cause: The mobile phase is too polar, or the column is overloaded.

    • Solution: Ensure you are using 100% hexanes or pentane. If co-elution persists, decrease the sample-to-silica ratio (aim for 1:100 w/w for difficult separations) or increase the column length.

  • Issue: The cis-isomer is not eluting at all.

    • Cause: The coordination complex between the cis-alkene and the high-concentration Ag⁺ is too strong for pure hexanes to break.

    • Solution: Introduce a very slight polarity gradient. Add 0.5% to 1% diethyl ether or dichloromethane to the hexanes to help displace the cis-isomer from the silver ions.

Sources

Optimization

optimizing temperature and pressure for trans-4-octene epoxidation

Welcome to the Application Support Center for alkene epoxidation. This guide is engineered for researchers, scientists, and drug development professionals scaling up the epoxidation of trans-4-octene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for alkene epoxidation. This guide is engineered for researchers, scientists, and drug development professionals scaling up the epoxidation of trans-4-octene. Because trans-4-octene is an internal, unactivated aliphatic alkene, optimizing its conversion requires precise thermodynamic and kinetic control.

As a Senior Application Scientist, I have designed this guide to bypass generic advice. Instead, we will focus on the mechanistic causality behind temperature and pressure optimization, troubleshooting thermal runaways, and preventing over-oxidation through self-validating experimental systems.

Visualizing the Reaction Logic

G A trans-4-octene + H2O2 B Catalytic Epoxidation (e.g., MTO, T = 25°C) A->B C trans-4-octene oxide (Target Epoxide) B->C Optimal T/P (25°C, 1 atm) D Thermal Runaway & H2O2 Decomposition B->D High T (>50°C) E Ring-Opening Hydrolysis C->E Extended Time or High T F octane-4,5-diol (Byproduct) E->F

Reaction pathways and thermal side reactions in trans-4-octene epoxidation.

Expert Troubleshooting & FAQs

Q1: Why does my epoxide yield plateau, followed by the appearance of a new byproduct, when I increase the temperature above 35°C? Causality: You are observing the kinetic competition between epoxidation and epoxide hydrolysis. Homogeneous catalysts like Methylrhenium Trioxide (MTO) are highly efficient at transferring oxygen to the alkene, but they also catalyze the ring-opening of the resulting epoxide into octane-4,5-diol 1. At 25°C, the pseudo-first-order rate constant for trans-4-octene epoxidation is 1.34×10−3 s−1 , while the ring-opening rate is slower at 1.70×10−4 s−1 1. Elevating the temperature disproportionately accelerates the hydrolysis pathway, destroying your product. Self-Validating Solution: Maintain the reaction strictly at 20–25°C. Validate the system by monitoring the 1 H NMR signal of the olefinic proton at δ 5.4. Once this peak disappears, immediately quench the reaction to prevent the subsequent buildup of the diol.

Q2: I am using a sealed pressure reactor to prevent solvent loss at elevated temperatures, but I am experiencing rapid pressure spikes. What is going wrong? Causality: Epoxidation is a highly exothermic process (generating ~1340 kJ/kg for similar unactivated alkenes) 2. When you increase the temperature in a closed system, the terminal oxidant (typically H₂O₂) undergoes rapid disproportionation into H₂O and O₂ gas. The pressure spike is not from solvent vapor, but from trapped oxygen gas, which poses a severe explosion hazard when mixed with volatile organic solvents 2. Self-Validating Solution: Do not use sealed pressure vessels to force high-temperature epoxidations with H₂O₂. Instead, operate at atmospheric pressure with a reflux condenser, and control the exotherm via the slow, dropwise addition of H₂O₂. If your inline pressure gauge reads higher than the theoretical vapor pressure of your solvent at the operating temperature, you are actively decomposing your oxidant.

Q3: If temperature must be kept low, how do I overcome the slow kinetics of trans-4-octene compared to more reactive alkenes like cyclooctene? Causality: The internal double bond of trans-4-octene lacks the ring strain of cyclooctene and the electron density of aromatic-substituted alkenes, resulting in a higher activation barrier 3. Self-Validating Solution: Instead of increasing temperature or pressure, optimize the active site topology. For instance, using syn-isomers of Fe(IV)-oxo complexes or adding pyridine derivatives (like 3-cyanopyridine) to MTO systems can significantly lower the activation barrier by pulling the metal center into a more reactive geometry, enhancing oxygen atom transfer (OAT) without requiring thermal forcing 3.

Quantitative Data & Kinetic Benchmarks

To establish a baseline for your experiments, compare your yields and reaction rates against these validated benchmarks for trans-4-octene and related aliphatic alkenes.

Catalyst SystemOxidantTemp (°C)Pressure (atm)Kinetic Rate / YieldKey Observation
MTO (25 mM) H₂O₂ (0.5 M)251.0 k=1.34×10−3 s−1 Optimal balance; faster epoxidation than hydrolysis.
TMC-syn Fe(IV) H₂O₂251.0Yield: 36%Syn-topology structurally enhances OAT.
Cu-based MOF H₂O₂801.0Moderate ConversionHigh temperature required due to heterogeneous mass transfer limits 4.
MTO (High Temp) H₂O₂>50SealedN/A (Runaway)H₂O₂ decomposition outpaces epoxidation.
Step-by-Step Methodology

Protocol: Isothermal Epoxidation of trans-4-Octene using MTO/H₂O₂ This protocol is designed as a self-validating loop to ensure thermal control and prevent over-oxidation to the diol.

Step 1: Catalyst and Substrate Solvation

  • Action: Dissolve 0.10 M of purified trans-4-octene and 25 mM of Methylrhenium Trioxide (MTO) in methanol- d4​ (for direct NMR monitoring) or a 1:1 mixture of acetonitrile/dichloromethane.

  • Causality: Biphasic or highly polar solvent systems stabilize the transition state and improve the solubility of both the hydrophobic alkene and the aqueous oxidant.

Step 2: Temperature Equilibration

  • Action: Place the reaction vessel in a jacketed cooling bath set precisely to 25°C. Equip the flask with an internal thermocouple.

  • Validation: Do not proceed until the internal temperature stabilizes at exactly 25°C for at least 5 minutes.

Step 3: Controlled Oxidant Dosing

  • Action: Begin dropwise addition of 0.50 M H₂O₂ (30% aqueous solution) using a syringe pump set to 0.1 mL/min.

  • Causality: Slow addition prevents the accumulation of unreacted H₂O₂, mitigating the risk of exothermic thermal runaway and subsequent oxygen gas evolution.

  • Validation: Monitor the internal thermocouple continuously. If the temperature rises above 28°C, pause the syringe pump until the system cools back to 25°C.

Step 4: Kinetic Monitoring and Quenching

  • Action: Extract 50 µL aliquots every 15 minutes and analyze via 1 H NMR. Monitor the disappearance of the trans-4-octene olefinic proton ( δ 5.4).

  • Causality: Because MTO catalyzes the conversion of the epoxide to octane-4,5-diol, the reaction must be quenched the moment the alkene is consumed to preserve the epoxide yield.

  • Validation: Quench the reaction by adding a small catalytic amount of MnO₂ to decompose residual H₂O₂, followed by immediate extraction with diethyl ether. Verify product integrity via GC-MS or NMR.

References
  • Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: PMC (PubMed Central)
  • A tale of two topological isomers: Uptuning[FeIV(O)(Me4cyclam)
  • Metal Organic Frameworks as Heterogeneous Catalysts in Olefin Epoxidation and Carbon Dioxide Cycloaddition Source: MDPI URL

Sources

Troubleshooting

reducing unwanted side reactions in trans-4-octene halogenation

Welcome to the technical support center for the halogenation of trans-4-octene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their halogenation react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the halogenation of trans-4-octene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their halogenation reactions. We understand that achieving high yields and purity can be challenging due to the potential for unwanted side reactions. This resource provides in-depth, field-proven insights to help you navigate these complexities, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the halogenation of trans-4-octene, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction is producing a significant amount of allylic halogenation product alongside the desired dihalide. How can I suppress this side reaction?

Answer:

Allylic halogenation is a common side reaction, particularly when the concentration of the halogen is low.[1][2] This reaction proceeds through a radical chain mechanism, which is favored under certain conditions.[1][2][3] The allylic C-H bonds in trans-4-octene are susceptible to abstraction by halogen radicals, leading to the formation of a resonance-stabilized allylic radical and subsequent propagation of the radical chain.[1][4]

Root Causes and Solutions:

Cause Explanation Solution
Low Halogen Concentration A low concentration of the molecular halogen (e.g., Br₂) favors the radical substitution pathway over the electrophilic addition pathway.[1][2]Maintain a sufficiently high and constant concentration of the halogen throughout the reaction. This can be achieved by adding the halogen reagent slowly and continuously to the reaction mixture.
Radical Initiators The presence of light (especially UV light) or radical initiators (like peroxides) can initiate the radical chain reaction for allylic halogenation.[2][3]Conduct the reaction in the dark, using a flask wrapped in aluminum foil. Ensure all reagents and solvents are free of peroxides.
High Temperatures High reaction temperatures can promote the homolytic cleavage of the halogen-halogen bond, generating the radicals necessary for allylic halogenation.[1]Perform the reaction at a low temperature. For bromination, temperatures between 0 °C and room temperature are generally sufficient for the electrophilic addition to proceed efficiently without favoring the radical pathway. Careful temperature control is crucial.[5]

Experimental Protocol to Minimize Allylic Bromination:

  • Preparation: Set up a round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, and protect it from light by wrapping it in aluminum foil.

  • Reagents: Dissolve trans-4-octene in an inert, non-nucleophilic solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) and cool the solution to 0 °C in an ice bath.[6][7]

  • Addition of Bromine: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred alkene solution over a period of 30-60 minutes.

  • Monitoring: Monitor the reaction progress by observing the disappearance of the reddish-brown color of the bromine.[8][9][10]

  • Work-up: Once the reaction is complete (the bromine color persists faintly), quench any excess bromine with a saturated solution of sodium thiosulfate. Proceed with standard aqueous work-up and purification.

Question 2: I am observing the formation of a halohydrin or other solvent-adducts in my product mixture. What is causing this and how can I prevent it?

Answer:

The formation of halohydrins (a molecule containing a halogen and a hydroxyl group on adjacent carbons) or other solvent adducts occurs when a nucleophilic solvent is used in the halogenation reaction.[6][7][11] The reaction proceeds through a bridged halonium ion intermediate.[12][13][14][15] If a nucleophilic solvent like water or an alcohol is present, it can act as a nucleophile and attack the halonium ion, competing with the halide ion.[6][7][16]

Mechanism of Halohydrin Formation:

The electrophilic attack of the halogen on the alkene forms a cyclic halonium ion.[12][13][14] In the presence of a nucleophilic solvent (e.g., H₂O), the solvent molecules, often present in much higher concentration than the halide ion, can attack one of the carbons of the halonium ion.[6] This results in the formation of the halohydrin after deprotonation.

Halohydrin_Formation Bromonium_Ion Bromonium_Ion Halohydrin_Intermediate Halohydrin_Intermediate Bromonium_Ion->Halohydrin_Intermediate

Caption: Stereospecific anti-addition in halogenation.

Potential Causes for Unexpected Stereoisomers:

Issue Explanation Recommendation
Presence of Radical Intermediates If conditions favor a radical mechanism (see Question 1), the reaction is no longer stereospecific and can lead to a mixture of diastereomers. [17]Follow the recommendations to suppress radical reactions: use the dark, control the temperature, and maintain a sufficient halogen concentration.
Isomerization of Starting Material If the trans-4-octene starting material contains some cis-4-octene, the halogenation will produce a racemic mixture of enantiomers from the cis-isomer, contaminating the desired meso product.Ensure the purity of the starting alkene using techniques like distillation or chromatography.
Post-reaction Isomerization In some rare cases, harsh work-up conditions (e.g., high heat or strong acid/base) could potentially lead to some isomerization, although this is less common for vicinal dihalides.Use mild work-up and purification conditions.

Frequently Asked Questions (FAQs)

Q1: Can carbocation rearrangements occur during the halogenation of trans-4-octene?

A: Generally, no. The electrophilic addition of halogens (like Br₂ or Cl₂) to alkenes proceeds through a bridged halonium ion intermediate, not a discrete carbocation. [6][18]This bridged structure prevents the carbocation from rearranging. [6][19]Carbocation rearrangements are more characteristic of reactions that proceed through an open carbocation intermediate, such as the addition of hydrogen halides (H-X). [19][20][21] Q2: What is the ideal solvent for the halogenation of trans-4-octene?

A: The ideal solvent should be inert and non-nucleophilic to avoid participating in the reaction. [13][22]Commonly used and effective solvents include dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), and chloroform (CHCl₃). [6][7] Q3: How does the choice of halogen (Cl₂, Br₂, I₂) affect the reaction?

A: The reactivity of the halogens decreases down the group: F₂ > Cl₂ > Br₂ > I₂. [23][24]* Fluorine (F₂): Reacts explosively with alkenes and is not typically used in a standard laboratory setting. [9][23]* Chlorine (Cl₂): Reacts readily with alkenes. The reaction is often faster than bromination. [9][10]* Bromine (Br₂): Reacts at a convenient rate at or below room temperature and is the most commonly used halogen for this transformation. The disappearance of its red-brown color is a useful visual indicator of reaction progress. [8][9][10]* Iodine (I₂): Generally, iodine is much less reactive towards alkenes, and the addition reaction is often reversible. [7][25] Q4: Are there any alternative halogenating agents I can use to avoid handling elemental halogens?

A: Yes, for bromination, N-bromosuccinimide (NBS) can be used. However, it is important to note that NBS is typically used for allylic bromination under radical conditions. [3]For electrophilic addition, NBS in the presence of an acid catalyst can generate Br⁺ in situ. Other sources for electrophilic halogens include reagents like iodine monochloride (ICl). [26]

References

  • Electrophilic Addition of Halogens to Alkenes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Hydrohalogenation of Alkenes and Markovnikov's Rule - Master Organic Chemistry. (2013, February 8). Retrieved from [Link]

  • Halogenation of Alkenes | MCC Organic Chemistry - Lumen Learning. Retrieved from [Link]

  • Electrophilic halogenation - Wikipedia. Retrieved from [Link]

  • 8.2: Halogenation of Alkenes - Addition of X₂ - Chemistry LibreTexts. (2024, April 3). Retrieved from [Link]

  • 8.6 Halogenation of Alkenes and Halohydrin Formation - Chad's Prep. Retrieved from [Link]

  • Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism - YouTube. (2018, April 28). Retrieved from [Link]

  • Radical Allylic Halogenation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Halogenation of organic compounds using continuous flow and microreactor technology. (2016, November 16). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Rearrangements in Alkene Addition Reactions - Chemistry Steps. Retrieved from [Link]

  • Halogenation of Alkenes - Chemistry Steps. Retrieved from [Link]

  • Bromonium ion or Mesomeric effect ( intermediate during addition to alkenes). (2018, January 20). Chemistry Stack Exchange. Retrieved from [Link]

  • Stereochemistry of Radical Halogenation Reactions. An ab Initio Molecular Orbital Study. (2001, October 31). The Journal of Physical Chemistry A. Retrieved from [Link]

  • electrophilic addition - symmetrical alkenes and bromine - Chemguide. Retrieved from [Link]

  • 8.2 Halogenation of Alkenes: Addition of X2 - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Allylic Halogenation | OpenOChem Learn. Retrieved from [Link]

  • Does halogenation of alkenes always take place in solvent? : r/chemistry - Reddit. (2018, December 14). Retrieved from [Link]

  • Carbocation Rearrangements in Alkenes | PDF - Scribd. Retrieved from [Link]

  • Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti) - Master Organic Chemistry. (2013, January 22). Retrieved from [Link]

  • Rearrangements in Alkene Addition Reactions - Master Organic Chemistry. (2026, January 20). Retrieved from [Link]

  • The fact that allylic halogenation results in formation of the mo... | Study Prep in Pearson+. Retrieved from [Link]

  • On the Absolute Configurational Stability of Bromonium and Chloronium Ions | Request PDF. Retrieved from [Link]

  • 10.12: Stereochemistry of Halogenation - Chemistry LibreTexts. (2021, November 1). Retrieved from [Link]

  • On the Absolute Configurational Stability of Bromonium and Chloronium Ions | Journal of the American Chemical Society. (2010, January 8). Retrieved from [Link]

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]

  • Halogenation of Alkynes: Bromination, Chlorination & Iodination of Alkynes - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]

  • 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions | The Journal of Organic Chemistry - ACS Publications. (2020, May 7). Retrieved from [Link]

  • Mechanism of Halogenation of Alkene - Chemistry Stack Exchange. (2017, September 27). Retrieved from [Link]

  • Allylic Halogenation and Substitution | Organic Chemistry Lessons - YouTube. (2020, November 3). Retrieved from [Link]

  • halogenation of alkenes - Chemguide. Retrieved from [Link]

  • Selective C−H Halogenation of Alkenes and Alkynes Using Flavin‐Dependent Halogenases. (2024, February 19). Angewandte Chemie International Edition. Retrieved from [Link]

  • Reactions of Alkenes with Halogens - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Intermolecular Hydrazinative Halogenation of Alkenes with Potassium Halides as Nucleophilic Halogen Sources: Modular Entry to Phenelzine Derivatives | Organic Letters - ACS Publications. (2023, August 24). Retrieved from [Link]

  • Reactions of Alkenes Alkenes generally react in an addition mechanism (addition – two new species add to a molecule and. Retrieved from [Link]

  • Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes - ChemRxiv. Retrieved from [Link]

  • Electrophilic halogenation - L.S.College, Muzaffarpur. (2019, October 20). Retrieved from [Link]

  • Theoretical Investigation into Rate-Determining Factors in Electrophilic Aromatic Halogenation | The Journal of Physical Chemistry A - ACS Publications. (2018, March 5). Retrieved from [Link]

  • Halogen addition reaction - Wikipedia. Retrieved from [Link]

  • Halogenation Reactions | Key Syntheses in Chemistry. Retrieved from [Link]

  • 18.3 Aromatic Halogenation - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Reaction of cis-4-octene 1a and trans-4-octene 1b a . | Download Table - ResearchGate. Retrieved from [Link]

  • Cryptic Halogenation Reactions in Natural Product Biosynthesis - PMC - NIH. Retrieved from [Link]

  • Halogenation of Alkanes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Commercial-Grade trans-4-Octene

Welcome to the technical support guide for the purification of commercial-grade trans-4-octene. This document is designed for researchers, scientists, and drug development professionals who require high-purity alkenes fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of commercial-grade trans-4-octene. This document is designed for researchers, scientists, and drug development professionals who require high-purity alkenes for their work. Commercial-grade reagents, while cost-effective, often contain impurities that can interfere with sensitive applications such as catalysis, polymerization, and synthesis of fine chemicals. This guide provides in-depth, field-proven methodologies and troubleshooting advice to help you achieve the desired purity for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of trans-4-octene.

Q1: What are the most common impurities in commercial-grade trans-4-octene?

A1: Commercial trans-4-octene, typically supplied at ≥90% purity, contains a predictable profile of impurities derived from its synthesis and storage. These include:

  • Geometric Isomers: The most common impurity is cis-4-octene, which has a very similar boiling point, making separation by simple distillation challenging.

  • Positional Isomers: Other octene isomers (e.g., 1-octene, 2-octene, 3-octene) are also frequently present.

  • Saturated Hydrocarbons: n-Octane, an inert impurity, may be present from the manufacturing process.

  • Oxidation Products: Alkenes are susceptible to oxidation upon exposure to air, leading to the formation of peroxides, aldehydes, and epoxides. Peroxides are particularly hazardous as they can decompose explosively upon heating.[1]

Q2: Why is peroxide formation a critical concern and how can I test for it?

A2: Peroxide formation is a significant safety hazard. These compounds are often non-volatile and can concentrate to dangerous levels during distillation, potentially leading to violent decomposition.[1] Therefore, it is mandatory to test for and remove peroxides before any distillation is attempted.

A simple qualitative test for peroxides involves adding 1 mL of the octene to a freshly prepared 10% potassium iodide (KI) solution in 5 mL of glacial acetic acid. A yellow-to-brown color indicates the presence of peroxides. Alternatively, commercial peroxide test strips offer a convenient and semi-quantitative method.

Q3: Which purification method is most suitable for my needs?

A3: The choice of method depends on the target purity and the primary impurities you need to remove.

  • For removing polar impurities (peroxides, water): Adsorption chromatography using activated alumina is highly effective and is often the first step.[1][2] Chemical treatment with a reducing agent is also a robust option for peroxide removal.[1]

  • For separating isomeric impurities: High-efficiency fractional distillation is the primary method.[3] For extremely close-boiling isomers, more advanced techniques like azeotropic or extractive distillation may be necessary, though these are more complex.[4][5]

A multi-step approach, combining chemical treatment or chromatography with fractional distillation, is typically required to achieve high purity (>99%).

Section 2: Purification Workflow & Troubleshooting Guide

This troubleshooting guide is structured to follow a logical purification workflow.

Workflow Diagram: Comprehensive Purification of trans-4-octene

G start Commercial Grade trans-4-Octene (≥90%) peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Peroxide Removal (Alumina Column or Chemical Wash) peroxide_test->peroxide_removal Peroxides Present distillation High-Efficiency Fractional Distillation peroxide_test->distillation Peroxides Absent peroxide_removal->distillation final_product High-Purity trans-4-Octene (>99%) distillation->final_product storage Store under Inert Gas (N2 or Ar) final_product->storage

Caption: Logical workflow for purifying commercial trans-4-octene.

Troubleshooting Common Issues

Problem 1: Fractional distillation is not separating the cis and trans isomers effectively.

  • Likely Cause & Scientific Rationale: The boiling points of cis-4-octene (~122 °C) and trans-4-octene (122.5 °C) are extremely close. Effective separation requires a distillation column with a high number of theoretical plates. Insufficient column efficiency or an improper reflux ratio will result in poor separation.

  • Troubleshooting Steps:

    • Verify Column Efficiency: Use a packed column (e.g., Vigreux, Raschig rings, or metal sponge) with a sufficient length (at least 50 cm) to provide the necessary theoretical plates.

    • Optimize Reflux Ratio: A high reflux ratio (e.g., 10:1 or greater, meaning for every 10 drops that return to the column, 1 is collected) is crucial. This ensures that equilibrium between the liquid and vapor phases is established at each stage of the column, maximizing separation.

    • Ensure Adiabatic Conditions: Insulate the distillation column thoroughly with glass wool or aluminum foil to prevent heat loss, which disrupts the temperature gradient essential for efficient fractionation.

Problem 2: After purification, my compound re-tests positive for peroxides quickly.

  • Likely Cause & Scientific Rationale: The purified alkene is highly susceptible to autoxidation when exposed to oxygen and light. If not stored properly, peroxides will reform.

  • Troubleshooting Steps:

    • Inert Atmosphere Storage: Always store the purified product under an inert atmosphere (Nitrogen or Argon).

    • Use an Opaque Container: Store in an amber glass bottle or a container protected from light to prevent photo-initiated oxidation.

    • Add an Inhibitor: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (10-20 ppm), provided it does not interfere with your downstream application.

Problem 3: Low yield after passing the alkene through an activated alumina column.

  • Likely Cause & Scientific Rationale: While alumina is excellent for removing polar impurities, highly activated (i.e., very dry) basic alumina can sometimes catalyze polymerization or isomerization of the alkene on its surface, leading to product loss. Additionally, the non-polar product can be physically trapped in the pores of the adsorbent.

  • Troubleshooting Steps:

    • Use Neutral Alumina: For sensitive alkenes, neutral alumina is often a safer choice than basic alumina, as it is less likely to cause side reactions.[6]

    • Deactivate the Alumina Slightly: If you suspect the alumina is too active, you can deactivate it by adding a small, controlled amount of water (e.g., 1-2% by weight) and mixing thoroughly before packing the column.

    • Ensure Complete Elution: After loading your sample, continue to wash the column with a sufficient volume of a non-polar solvent (like n-pentane or n-hexane) to ensure all the desired non-polar product is eluted from the column.[7]

Section 3: Detailed Experimental Protocols

Safety First: Always wear appropriate PPE (safety glasses, lab coat, gloves). Handle alkenes and solvents in a well-ventilated fume hood.

Protocol 1: Peroxide Removal with Acidified Ferrous Sulfate

This protocol chemically reduces peroxides to harmless alcohols.

  • Prepare the Wash Solution: Create a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 100 mL of water, and carefully add 6 mL of concentrated sulfuric acid.[1]

  • Perform the Wash: In a separatory funnel, add 100 mL of the ferrous sulfate solution for every 500 mL of trans-4-octene.

  • Shake Vigorously: Stopper the funnel and shake for 2-3 minutes, periodically venting to release any pressure.

  • Separate Layers: Allow the layers to separate. The aqueous layer (bottom) will contain the iron salts. Drain and discard it.

  • Wash with Water: Wash the organic layer with deionized water (2 x 100 mL) to remove any residual acid or salts.

  • Dry the Alkene: Dry the washed trans-4-octene over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.

  • Confirm Peroxide Removal: Re-test the dried alkene to ensure it is peroxide-free before proceeding to distillation.

Protocol 2: Purification via Activated Alumina Column

This physical method adsorbs polar impurities.

  • Select Adsorbent: Choose activated alumina, neutral, Brockmann Activity I, ~150 mesh.[7]

  • Pack the Column: Place a small plug of glass wool at the bottom of a glass chromatography column. Add a thin layer of sand. Dry-pack the column with the desired amount of alumina (a 20:1 to 50:1 weight ratio of alumina to sample is typical for effective separation).[7] Tap the column gently to ensure even packing. Top with another layer of sand.

  • Pre-wet the Column: Run a non-polar solvent (e.g., n-hexane) through the column until the alumina is fully saturated and the solvent level is just above the top layer of sand.[7]

  • Load the Sample: Carefully add the commercial-grade trans-4-octene to the top of the column.

  • Elute the Product: Elute the purified alkene using the same non-polar solvent. Since trans-4-octene is non-polar, it will elute quickly. The polar impurities (peroxides, etc.) will remain adsorbed at the top of the column.

  • Collect Fractions: Collect the eluent and use techniques like GC-MS or NMR to confirm the purity of the fractions before combining the pure ones.

  • Remove Solvent: Remove the elution solvent using a rotary evaporator. Crucially, do not evaporate to dryness , as this can concentrate any trace residual peroxides.[1]

Section 4: Data Summary

Table 1: Boiling Points of Common C8 Hydrocarbon Impurities

This table highlights the challenge of separating octene isomers by distillation.

CompoundBoiling Point (°C)
1-Octene121.3
cis-4-Octene~122
trans-4-Octene 122.5
n-Octane125.7

Data sourced from publicly available chemical databases.

Section 5: References

  • University of California, Riverside, EH&S. (n.d.). Handling and Removing Peroxides. Retrieved from [Link]

  • Sorbent Technologies. (n.d.). Alumina - Solvent Purification. Retrieved from [Link]

  • Grice, H. C. (1993). Separation of octene-1 from its isomers by azeotropic and extractive distillation. U.S. Patent No. US5262015A. Google Patents. Retrieved from

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Sorbent Technologies. (2023, April 21). Alumina - Solvent Purification. Retrieved from [Link]

  • Song, B., et al. (2012). Efficient epoxidation of alkenes with hydrogen peroxide, lactone, and lipase. Green Chemistry, 14(3), 734-739.

  • Mair, B. J., & Schicktanz, S. T. (1936). Separation of normal octane from petroleum by distillation and crystallization. Journal of Research of the National Bureau of Standards, 17(6), 909.

  • Armarego, W. L. F. (2009). Purification of Organic Chemicals. ResearchGate. Retrieved from [Link]

  • Corcoran, P. (1975). Separation and purification of cis and trans isomers. U.S. Patent No. US3880925A. Google Patents. Retrieved from

  • Teledyne ISCO. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. Application Note. Retrieved from [Link]

  • Gildert, G. R., & Gifford, J. P. (2011). Removal of peroxide impurities from naphtha stream. U.S. Patent No. US7993514B2. Google Patents. Retrieved from

  • Richardson, D. E., et al. (2000). Epoxidation of Alkenes with Bicarbonate-Activated Hydrogen Peroxide. The Journal of Organic Chemistry, 65(8), 2543-2545.

  • LibreTexts Chemistry. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Berg, L., & Brix, A. T. (n.d.). Study Number 3 - Separation of Hydrocarbons. Brix-Berg Company. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: GC-MS Optimization for trans-4-Octene Isomer Analysis

Welcome to the Advanced Chromatography Support Center. Analyzing geometric isomers like trans-4-octene and cis-4-octene presents a unique physicochemical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing geometric isomers like trans-4-octene and cis-4-octene presents a unique physicochemical challenge. Because these isomers possess nearly identical boiling points (~122 °C) and yield indistinguishable electron ionization (EI) mass spectra at standard 70 eV, standard library matching will fail. The analytical burden for differentiation relies entirely on advanced chromatographic separation kinetics or specialized soft ionization techniques.

This guide provides field-proven, self-validating protocols and troubleshooting steps to help you achieve baseline resolution and definitive identification of 4-octene isomers.

The Causality of Co-Elution and Spectral Parity

Before optimizing parameters, it is critical to understand why these isomers are difficult to analyze:

  • Chromatographic Limitations: Standard non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane) separate compounds primarily by boiling point. Since the boiling point difference between cis- and trans-4-octene is less than 1 °C, they co-elute as a single broad peak on standard temperature ramps.

  • Mass Spectrometry Limitations: Under standard 70 eV EI, the alkene radical cation undergoes rapid double-bond migration and isomerization prior to fragmentation[1]. Consequently, the mass spectrometer "sees" the exact same intermediate for both geometric isomers, yielding identical mass spectra (characteristic ions at m/z 55, 69, 83, and 112)[1].

G A 1. Sample Preparation Dilute in Pentane B 2. Column Selection Polar or Liquid Crystalline A->B C 3. Temp Programming Shallow Ramp (<2°C/min) B->C D 4. Ionization Cu+ CI for Isomer ID C->D E 5. Validation Rs ≥ 1.5 on Standards D->E

GC-MS Method Development Workflow for Alkene Isomer Separation.

Self-Validating Protocol: Chromatographic Separation of 4-Octene Isomers

To achieve baseline resolution ( Rs​≥1.5 ) of cis- and trans-4-octene, follow this step-by-step methodology. This protocol is designed to be self-validating, ensuring system suitability before running unknown samples.

Step 1: System Suitability & Kováts Calibration Inject an alkane standard mixture (C8–C25) isothermally at 60 °C. Calculate the relative retention indices (RRI) to establish a baseline for column efficiency and retention time stability[2]. This validates that your carrier gas linear velocity is optimal.

Step 2: Sample Preparation Dilute the neat alkene sample in high-purity pentane to a concentration of 1 mg/mL[1]. Causality: Pentane’s extremely low boiling point (36 °C) ensures it elutes completely before the octene isomers, preventing solvent masking and allowing for a safe MS solvent delay[1].

Step 3: Column Installation Install a highly polar column (e.g., Carbowax-20M) or a liquid crystalline stationary phase[3][4]. Causality: Liquid crystalline phases exhibit high isomeric selectivity because the linear trans-isomer interacts more strongly with the ordered stationary phase than the bent cis-isomer, shifting the separation mechanism from boiling point to molecular geometry[3].

Step 4: Injection & Temperature Kinetics

  • Injection: Inject 0.1 µL using a split ratio of 1:60 to 1:100[5]. High split ratios prevent column overloading, which causes peak fronting and destroys resolution for closely eluting isomers.

  • Oven Program: Set the initial oven temperature to 40 °C (hold for 3 min). Ramp at a highly shallow rate of 1.5 °C/min to 130 °C[5]. Causality: This ultra-slow ramp traverses the boiling points of the isomers slowly, maximizing thermodynamic interactions with the stationary phase[5].

Step 5: System Validation Check Analyze the resulting chromatogram of a known cis/trans standard mixture. Calculate the resolution ( Rs​ ). The system is validated for sample analysis only if Rs​≥1.5 .

Quantitative Parameter Optimization Summary
ParameterStandard GC-MS MethodOptimized Isomer MethodMechanistic Rationale
Stationary Phase 5% Phenyl (e.g., HP-5MS)Polyethylene glycol (Carbowax) or Liquid CrystallineNon-polar phases separate by boiling point ( Δ BP < 1 °C). Polar/mesogenic phases exploit geometric shape differences (linear trans vs bent cis)[3][4].
Carrier Gas Velocity 35–40 cm/sec (Helium)20–25 cm/sec (Helium)Slower linear velocity maximizes theoretical plates and interaction time with the stationary phase[1][5].
Oven Ramp Rate 10–15 °C/min1–2 °C/min (starting at 40 °C)Shallow ramps through the 120 °C boiling point range allow for maximum thermodynamic differentiation of isomers[5].
Ionization Energy 70 eV Electron Ionization (EI)Copper Ion Chemical Ionization (Cu + -CI)70 eV EI causes rapid double-bond migration. Cu + -CI forms stable adducts, preserving double-bond position[6].
Sample Solvent Methanol or HexanePentane or Headspace InjectionPentane (BP 36 °C) elutes well before 4-octene, preventing solvent masking[1][7].

Troubleshooting & FAQs

Q1: My cis- and trans-4-octene peaks are completely co-eluting on an HP-5MS column. How can I resolve them without buying a new column? A1: If you are restricted to a standard non-polar column, your only leverage is temperature kinetics. Lower the initial oven temperature to 35–40 °C and apply an extremely shallow ramp (1–2 °C/min) through the 120 °C boiling point range[5]. If this thermodynamic adjustment fails to resolve the peaks, you must implement Multi-Dimensional GC (MDGC). Utilizing a Deans' Switch allows you to "heart-cut" the co-eluting 4-octene band from your primary non-polar column onto a secondary polar column, achieving complete separation without changing your primary setup[8].

Q2: Even when I achieve partial separation, the mass spectra for both peaks are identical (m/z 55, 69, 83, 112). How do I identify which is trans and which is cis? A2: This is a fundamental limitation of 70 eV EI. To definitively identify the isomers, you must switch from hard ionization to a soft chemical ionization (CI) technique. Copper Ion Chemical Ionization (Cu + -CI-MS) is highly effective for alkenes; it forms stable[alkene-Cu] + pseudomolecular adducts and generates characteristic fragment ions that allow for the precise localization of the double bond and the definitive differentiation of geometric isomers[6]. Alternatively, if relying solely on retention indices, the trans-isomer typically elutes earlier than the cis-isomer on non-polar phases due to its slightly lower dipole moment, though this elution order can reverse on specific mesogenic phases[3].

Q3: I am losing my early-eluting octene peaks because they fall within the MS solvent delay. How do I prevent filament damage while still detecting my analytes? A3: 4-octene is highly volatile. If you use a solvent like methanol or hexane, the required solvent delay to protect the electron multiplier will likely cut off your analyte peaks. First, switch your solvent to pentane, which elutes extremely early[1]. Second, manually monitor the system vacuum during a blank run. Note the exact start and end times of the pressure spike caused by the solvent. Program your MS solvent delay to turn the filament OFF just before the spike and ON immediately after, ensuring it is active before the octene elutes[7]. For an even more robust solution, utilize headspace injection to introduce only the volatile gas phase, completely eliminating liquid solvent introduction into the MS[7].

DecisionTree N1 Issue: Co-elution of isomers N2 Using standard 5% phenyl? N1->N2 N3 Yes N2->N3 N4 No N2->N4 N5 Switch to Carbowax-20M N3->N5 N6 Decrease ramp to 1°C/min N4->N6 N7 Co-elution persists? N5->N7 N6->N7 N8 Use MDGC (Deans' Switch) N7->N8 Yes

Troubleshooting Decision Tree for Alkene Isomer Co-elution.

Sources

Reference Data & Comparative Studies

Validation

trans-4-octene vs cis-4-octene reactivity in olefin metathesis

An In-Depth Guide to the Reactivity of trans-4-Octene vs. cis-4-Octene in Olefin Metathesis For researchers and professionals in drug development and chemical synthesis, olefin metathesis stands as a transformative tool...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reactivity of trans-4-Octene vs. cis-4-Octene in Olefin Metathesis

For researchers and professionals in drug development and chemical synthesis, olefin metathesis stands as a transformative tool for the construction of carbon-carbon double bonds.[1][2] The reaction, recognized with the 2005 Nobel Prize in Chemistry, facilitates the elegant redistribution of alkene fragments, offering a simpler and often more efficient synthetic route compared to traditional methods.[1] However, the geometric configuration of the starting alkene—specifically, whether it is a cis (Z) or trans (E) isomer—can profoundly influence the reaction's outcome, kinetics, and final product distribution.

This guide provides a detailed comparison of the reactivity of trans-4-octene and cis-4-octene, two common internal olefins, in the context of olefin metathesis. We will explore the fundamental thermodynamic principles governing their stability, the mechanistic nuances that dictate catalyst behavior, and the practical implications for synthetic strategy.

The Foundation: Thermodynamic Stability

The intrinsic stability of an alkene is a critical determinant in thermodynamically controlled reactions like olefin metathesis. For acyclic alkenes, the trans isomer is almost universally more stable than its cis counterpart.[3][4][5]

The reason for this disparity lies in steric hindrance. In cis-4-octene, the two propyl groups are positioned on the same side of the double bond. This proximity leads to van der Waals repulsion between the electron clouds of these substituents, inducing steric strain that raises the molecule's overall potential energy.[3][4] In contrast, the propyl groups in trans-4-octene are on opposite sides, minimizing this repulsive interaction and resulting in a lower-energy, more stable configuration.[4]

This energy difference can be quantified by comparing their heats of hydrogenation. A more stable alkene releases less heat upon being converted to its corresponding alkane. For example, the stability difference between cis- and trans-2-butene is approximately 2.8 kJ/mol, while for cis- and trans-2-octene, it is about 4.2 kJ/mol.[4][5] This inherent stability advantage of the trans isomer means that in a reversible metathesis reaction allowed to reach equilibrium, the trans product will be the major component.[6]

Reactivity and Selectivity with Metathesis Catalysts

The choice of catalyst is paramount in controlling the outcome of a metathesis reaction. The two primary families of homogeneous catalysts are the ruthenium-based Grubbs catalysts and the molybdenum- or tungsten-based Schrock catalysts.[1][7]

Standard Grubbs and Schrock Catalysts: A Preference for the Trans Isomer

For most standard, commercially available catalysts (e.g., Grubbs 1st and 2nd generation), olefin metathesis is a thermodynamically controlled process.[6] Regardless of whether the starting material is cis- or trans-4-octene, the reaction will typically proceed to an equilibrium mixture that favors the more stable trans product. The reaction is driven forward by the redistribution of alkene fragments, and secondary metathesis events allow for the isomerization of any initially formed cis products to their more stable trans counterparts.[6]

Computational studies on ruthenium-catalyzed metathesis suggest that the preference for the trans olefin is not necessarily determined by the energy barrier to forming the metallacyclobutane intermediate. Instead, the product release step appears to be critical. The initially formed cis-olefin may be less readily released from the metal's coordination sphere, allowing it to re-enter the catalytic cycle and isomerize until the more thermodynamically stable trans-olefin is formed and released.[8]

Z-Selective Catalysts: Overcoming the Thermodynamic Barrier

Significant advances in catalyst design have led to the development of "Z-selective" catalysts that can kinetically favor the formation of the less stable cis isomer.[9][10] These catalysts, often featuring sterically demanding ligands (e.g., certain Schrock catalysts with bulky alkoxide and imido ligands or modified Grubbs catalysts), create a constrained environment around the metal center.[9][11] This steric pressure influences the geometry of the transition state during metallacyclobutane formation, making the pathway to the cis product more favorable. For instance, a molybdenum-based catalyst has been shown to be Z-selective in the metathesis of internal cis olefins, such as the reaction between cis-4-octene and cis-3-hexene to produce cis-3-heptene.[11]

Stereoretentive Catalysis: Preserving Alkene Geometry

A third class of catalysts enables stereoretentive metathesis, where the geometry of the starting olefin is largely preserved in the product.[12] Using these specialized catalysts, the cross-metathesis of a trans olefin yields a predominantly trans product, while a cis olefin affords a primarily cis product. This provides a powerful tool for syntheses where maintaining a specific double bond geometry is crucial.[12]

Mechanistic Pathway

The widely accepted Chauvin mechanism proceeds through a [2+2] cycloaddition between the metal alkylidene and the olefin to form a four-membered metallacyclobutane intermediate.[1][13] This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new metal alkylidene, thus propagating the catalytic cycle.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Catalyst [M]=CHR¹ CisIntermediate cis-Metallacyclobutane Catalyst->CisIntermediate + cis-4-Octene TransIntermediate trans-Metallacyclobutane Catalyst->TransIntermediate + trans-4-Octene CisOctene cis-4-Octene CisOctene->CisIntermediate TransOctene trans-4-Octene TransOctene->TransIntermediate NewAlkylidene [M]=CH(CH₂)₂CH₃ CisIntermediate->NewAlkylidene Retro [2+2] CisProduct cis-Product CisIntermediate->CisProduct Release TransIntermediate->NewAlkylidene Retro [2+2] TransProduct trans-Product (Favored) TransIntermediate->TransProduct Release NewAlkylidene->CisProduct + Olefin NewAlkylidene->TransProduct + Olefin CisProduct->TransProduct Isomerization (via secondary metathesis)

Caption: Generalized catalytic cycle for olefin metathesis of cis- and trans-4-octene.

Data Summary: cis- vs. trans-4-Octene

Featurecis-4-Octenetrans-4-Octene
Thermodynamic Stability Less stable (higher energy) due to steric strain.[3][4]More stable (lower energy).[3][4]
Reactivity (Standard Catalysts) Readily undergoes metathesis.Readily undergoes metathesis.
Product Distribution (Equilibrium) The reaction mixture will equilibrate to favor the trans isomer.[6]The reaction mixture will remain predominantly trans.
Reactivity (Z-Selective Catalysts) Can be selectively formed from cross-metathesis partners.[10][11]Formation is disfavored.
Reactivity (Stereoretentive Catalysts) Reacts to form predominantly cis products.[12]Reacts to form predominantly trans products.[12]
Key Influencing Factor Kinetics (with selective catalysts) or thermodynamics (at equilibrium).Thermodynamics.

Experimental Protocol: General Procedure for Cross-Metathesis

This protocol provides a general framework for performing a cross-metathesis reaction under an inert atmosphere. The causality for key steps is explained to ensure a self-validating and reproducible workflow.

Rationale: Olefin metathesis catalysts, particularly Schrock-type and even some Grubbs-type catalysts, can be sensitive to oxygen and moisture, which can lead to catalyst deactivation.[13] Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) using dried, deoxygenated solvents is crucial for optimal results and reproducibility.

cluster_setup Reaction Setup cluster_process Reaction & Workup A 1. Preparation (Inert Atmosphere) B 2. Substrate Dissolution A->B Dry, deoxygenated solvent C 3. Catalyst Addition B->C Dissolve alkene(s) D 4. Reaction Monitoring C->D Catalyst (weighed in air, added under inert gas) E 5. Quenching D->E Monitor by TLC/GC-MS F 6. Purification E->F Add quenching agent (e.g., ethyl vinyl ether) G Final Product F->G Silica gel chromatography

Caption: Standard experimental workflow for an olefin metathesis reaction.

Methodology:

  • System Preparation: Assemble and flame-dry the required glassware (e.g., a round-bottom flask with a stir bar and condenser) under vacuum and backfill with an inert gas like argon or nitrogen. This process is repeated three times to ensure the removal of atmospheric oxygen and moisture.

  • Solvent and Substrate Addition: In the inert reaction vessel, dissolve the olefin substrate(s) (e.g., cis- or trans-4-octene) in a suitable dry, deoxygenated solvent (e.g., dichloromethane or toluene). The solvent should be purged with inert gas for at least 30 minutes prior to use.

  • Catalyst Introduction: Weigh the appropriate metathesis catalyst (typically 0.1-5 mol%) in the air and add it to the reaction vessel under a positive flow of inert gas. While many modern Grubbs catalysts are relatively air-stable in solid form, this procedure minimizes exposure.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on catalyst and substrate reactivity).

  • Monitoring: Track the progress of the reaction by periodically taking small aliquots (via a syringe under inert gas) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the catalyst by adding a small amount of a compound like ethyl vinyl ether or by exposing the solution to air. This deactivates the catalyst and prevents further reaction.

  • Purification: Concentrate the reaction mixture in vacuo and purify the crude product using silica gel column chromatography to isolate the desired olefin product.

Conclusion

References

  • Occhipinti, G., Jensen, V. R., & Bjørsvik, H.-R. (2011). The intriguing modeling of cis–trans selectivity in ruthenium-catalyzed olefin metathesis. Beilstein Journal of Organic Chemistry, 7, 7. Available at: [Link]

  • Gassman, P. G., & Johnson, T. H. (1976). Mechanism of the cis–trans isomerization in metathesis of olefins. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Wikipedia. (2024). Olefin metathesis. In Wikipedia. Available at: [Link]

  • Chatterjee, A. K. (2008). Olefin Cross Metathesis. University of Illinois Urbana-Champaign. Available at: [Link]

  • Chemistry LibreTexts. (2023). Olefin Metathesis. Available at: [Link]

  • Tyszka-Gumkowska, A., et al. (2022). Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support. STAR Protocols. Available at: [Link]

  • MacMillan, D. (2001). Olefin Metathesis in Organic Synthesis. Macmillan Group Meeting. Available at: [Link]

  • Ibrahem, I., et al. (2009). Z-Selective Olefin Metathesis Processes Catalyzed by a Molybdenum Hexaisopropylterphenoxide Monopyrrolide Complex. Massachusetts Institute of Technology. Available at: [Link]

  • Chemistry LibreTexts. (2022). 10.6: Stability of Alkenes. Available at: [Link]

  • Spessard, G., & Miessler, G. (2010). Olefin Metathesis: Catalysts and Catalysis. Vassar College. Available at: [Link]

  • Ashenhurst, J. (n.d.). Olefin Metathesis. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Available at: [Link]

  • Cannon, J. S., & Grubbs, R. H. (2013). Catalyst Structure and Cis-Trans Selectivity in Ruthenium-based Olefin Metathesis: Reactivity and Catalysis. ResearchGate. Available at: [Link]

  • Johns, A. M., et al. (2016). High Trans Kinetic Selectivity in Ruthenium-Based Olefin Cross-Metathesis through Stereoretention. Organic Letters. Available at: [Link]

  • OpenStax. (2023). 7.6 Stability of Alkenes. In Organic Chemistry. Available at: [Link]

  • Keitz, B. K., et al. (2012). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. Journal of the American Chemical Society. Available at: [Link]

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Comparative

comparing trans-4-octene and 1-octene in polymer copolymerization

A Comparative Guide to 1-Octene and trans-4-Octene in Polyolefin Copolymerization As polyolefin engineering advances toward highly specialized elastomers and functionalized plastics, the choice of comonomer plays a dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to 1-Octene and trans-4-Octene in Polyolefin Copolymerization

As polyolefin engineering advances toward highly specialized elastomers and functionalized plastics, the choice of comonomer plays a dictating role in polymer microstructure, thermal properties, and mechanical performance. While terminal alpha-olefins like 1-octene are industrial staples for producing Linear Low-Density Polyethylene (LLDPE) and Polyolefin Elastomers (POEs), internal olefins like trans-4-octene have historically been discarded as unreactive byproducts.

However, the advent of late-transition-metal catalysis—specifically bulky α -diimine nickel and palladium complexes—has unlocked the ability to polymerize internal olefins via "chain-walking" mechanisms[1]. This guide provides an objective, data-driven comparison of 1-octene and trans-4-octene in coordination copolymerization, detailing the mechanistic causality, kinetic differences, and experimental protocols required to harness them.

Mechanistic Divergence: Standard Insertion vs. Chain-Walking

The fundamental difference between 1-octene and trans-4-octene lies in steric hindrance and the resulting insertion kinetics at the active metal center.

1-Octene (Terminal α -Olefin): 1-octene possesses an unhindered terminal double bond. In the presence of early-transition-metal catalysts (e.g., metallocenes or Ziegler-Natta systems), coordination and subsequent 1,2-insertion into the metal-alkyl bond occur rapidly[2]. Because the insertion is highly regioselective and chain-walking is minimal, the resulting polymer features well-defined hexyl branches extending from the polyethylene backbone. This predictable architecture disrupts crystallinity just enough to yield tough, flexible elastomers.

trans-4-Octene (Internal Olefin): Trans-4-octene features a symmetrical, internal double bond flanked by propyl groups. This creates massive steric bulk, making coordination to standard metallocenes energetically unfavorable; thus, it is virtually inert in traditional setups. To polymerize trans-4-octene, researchers employ late-transition-metal catalysts (like α -diimine Ni(II) complexes) with bulky axial substituents[3]. These catalysts suppress β -hydride elimination-driven chain transfer. When trans-4-octene inserts, the steric strain is immense. To relieve this, the metal undergoes rapid β -hydride elimination and reinsertion, "walking" along the carbon chain until it reaches the less hindered terminal primary carbon before inserting the next monomer[4]. This chain-walking yields unique, periodically branched amorphous elastomers[3].

G Node1 1-Octene (Terminal Olefin) Node2 Metallocene / Ziegler-Natta Catalysis Node1->Node2 Node3 Rapid 1,2-Insertion Node2->Node3 Node4 Standard Propagation (No Chain Walking) Node3->Node4 Node5 Ethylene/1-Octene Copolymer (Hexyl Branches, LLDPE/POE) Node4->Node5 Node6 trans-4-Octene (Internal Olefin) Node7 Bulky α-Diimine Ni(II) Catalysis Node6->Node7 Node8 Sterically Hindered Internal Insertion Node7->Node8 Node9 Chain-Walking (β-Hydride Elimination & Reinsertion) Node8->Node9 Node10 Amorphous Elastomer (Complex/Periodic Branching) Node9->Node10

Mechanistic divergence between 1-octene (standard insertion) and trans-4-octene (chain-walking).

Comparative Performance Data

The kinetic and thermodynamic outcomes of polymerizing these two isomers are starkly different. Kinetic studies definitively show that reactivity decreases in the order: 1-octene > 4-octene 2-octene 3-octene[1]. Table 1 summarizes the comparative performance metrics when these monomers are subjected to their respective optimized catalytic systems.

Table 1: Quantitative Comparison of 1-Octene vs. trans-4-Octene in Polymerization

Parameter1-Octene (with Metallocene/MAO)trans-4-Octene (with α -Diimine Ni/MMAO)
Relative Reactivity (Insertion Rate) Very HighLow to Moderate (Requires higher temp/time)
Primary Insertion Mode 1,2-insertionInternal insertion followed by chain-walking
Resulting Branch Type Hexyl branchesPropyl, Butyl, and complex periodic branches
Polymer Morphology Semicrystalline to ElastomericCompletely Amorphous Elastomer
Glass Transition Temp ( Tg​ ) ~ -50 °C to -30 °C~ -66 °C to -65 °C[3]
Molecular Weight Distribution ( Mw​/Mn​ ) ~ 2.0 (Single-site standard)~ 1.25 (Living/Controlled nature at 0 °C)[3]
Industrial Viability High (Commercialized globally)Low (Currently limited to advanced research)

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for the copolymerization of ethylene with either 1-octene or trans-4-octene. Both require rigorous Schlenk line techniques to maintain anaerobic and anhydrous conditions.

Protocol A: Ethylene / 1-Octene Copolymerization (Standard Metallocene)

Objective: Synthesize a standard polyolefin elastomer (POE) with defined hexyl branching.

  • Preparation: Bake a 250 mL glass reactor at 120 °C overnight. Cool under vacuum and backfill with purified Argon three times.

  • Solvent & Monomer Addition: Inject 50 mL of anhydrous toluene and 10 mL of freshly distilled 1-octene (dried over calcium hydride) into the reactor.

  • Equilibration: Saturate the solution with ethylene gas at 1.0 atm and equilibrate to 25 °C.

  • Activation: Inject Methylaluminoxane (MAO) as a scavenger and activator (Al/Zr ratio = 1000:1).

  • Initiation: Inject 2.0 μ mol of a standard zirconocene catalyst (e.g., rac -Et(Ind) 2​ ZrCl 2​ ) dissolved in 2 mL of toluene to initiate polymerization.

  • Propagation & Quenching: Maintain ethylene pressure at 1.0 atm for 30 minutes. The reaction is highly exothermic; maintain temperature via a cooling bath. Quench the reaction by injecting 5 mL of acidified methanol (10% HCl in methanol).

  • Isolation: Pour the polymer solution into 200 mL of vigorously stirring methanol to precipitate the copolymer. Filter, wash with clean methanol, and dry in a vacuum oven at 60 °C to constant weight.

Protocol B: Chain-Walking Polymerization of trans-4-Octene

Objective: Synthesize an amorphous, periodically branched elastomer via chain-walking.

  • Preparation: Prepare a 100 mL Schlenk flask under strict Argon atmosphere.

  • Monomer Loading: Add 20 mL of anhydrous chlorobenzene and 5.0 mL of trans-4-octene. (Note: trans-4-octene must be rigorously purified via distillation over Na/K alloy to remove trace isomer impurities or peroxides).

  • Temperature Control: Cool the flask to 0 °C to promote living/controlled polymerization characteristics and narrow molecular weight distribution[3].

  • Activation: Add Modified Methylaluminoxane (MMAO) to achieve an Al/Ni ratio of 300:1.

  • Initiation: Inject 5.0 μ mol of a bulky α -diimine nickel(II) catalyst (e.g., bearing ortho-sec-phenethyl groups)[4].

  • Propagation: Allow the reaction to proceed for 24 hours. The sterically hindered internal olefin inserts slowly, and the metal must "walk" the chain between each insertion, necessitating longer reaction times.

  • Quenching & Isolation: Quench with acidified methanol. Precipitate the highly soluble amorphous elastomer in a large excess of acetone (rather than methanol, to prevent the low- Tg​ polymer from coalescing into an unworkable mass). Dry under high vacuum at 40 °C.

Workflow Step1 Catalyst & Monomer Purification (Schlenk Line) Step2 Activation (MAO / MMAO Addition) Step1->Step2 Step3 Polymerization (Controlled Temp/Pressure) Step2->Step3 Step4 Quenching & Precipitation (Acidified MeOH / Acetone) Step3->Step4 Step5 Characterization (GPC, DSC, 13C-NMR) Step4->Step5

Standard self-validating workflow for anaerobic coordination polymerization and characterization.

Analytical Characterization & Validation

To validate the success of the aforementioned protocols, researchers must rely on 13 C-NMR spectroscopy and Differential Scanning Calorimetry (DSC).

  • 13 C-NMR: For the 1-octene copolymer, resonances corresponding to isolated hexyl branches (e.g., 14.1 ppm for the terminal methyl of the branch) will be prominent. For the trans-4-octene polymer, the spectra will be significantly more complex, revealing propyl and butyl branches resulting from the metal migrating across the monomer backbone before the next insertion event[3].

  • DSC: The thermal profile validates the microstructure. The 1-octene copolymer will typically show a broad, low-temperature melting endotherm ( Tm​ ) if semicrystalline, or a Tg​ around -40 °C. The trans-4-octene polymer will show no Tm​ (confirming complete amorphous character) and a remarkably low Tg​ of approximately -65 °C, indicative of a highly flexible, branched network[1][3].

Conclusion

While 1-octene remains the undisputed champion for industrial-scale, high-efficiency copolymerization due to its unhindered terminal olefin, trans-4-octene offers a fascinating frontier for advanced materials. By leveraging the mechanistic causality of chain-walking catalysts, researchers can transform a sterically hindered, "unreactive" internal olefin into highly controlled, amorphous elastomers with unique periodic branching.

References

  • Wang, F., Tanaka, R., Cai, Z., Nakayama, Y., & Shiono, T. (2016). Precision Chain-Walking Polymerization of trans-4-Octene Catalyzed by α-Diimine Nickel(II) Catalysts Bearing ortho-sec-Phenethyl Groups. Macromolecular Rapid Communications. [Link]

  • Wang, F., et al. (2018). Chain-Walking Polymerization of Linear Internal Octenes Catalyzed by α-Diimine Nickel Complexes. Organometallics.[Link]

  • US Patent US8071835B2. Process to produce polyolefins using metallocene catalysts.

Sources

Validation

Comparative Guide: Thermodynamic Stability of trans-4-Octene vs. trans-2-Octene

Executive Summary & Chemical Context In organic synthesis, petrochemical refining, and active pharmaceutical ingredient (API) development, understanding the precise thermodynamic stability of alkene isomers is critical f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In organic synthesis, petrochemical refining, and active pharmaceutical ingredient (API) development, understanding the precise thermodynamic stability of alkene isomers is critical for predicting reaction outcomes. When evaluating internal disubstituted alkenes—specifically trans-4-octene and trans-2-octene —chemists must look beyond basic substitution rules (Zaitsev's rule) to understand the subtle energetic differences dictated by molecular symmetry, hyperconjugation, and double-bond position.

This guide provides an objective, data-driven comparison of the thermodynamic stability of trans-4-octene and trans-2-octene, detailing the mechanistic causality behind their energy states and providing self-validating experimental protocols for empirical verification.

Mechanistic Causality: The "Why" Behind the Stability Difference

While both trans-4-octene and trans-2-octene are disubstituted internal alkenes with identical molecular formulas (C₈H₁₆), trans-2-octene is thermodynamically more stable than trans-4-octene.

The causality behind this stability difference lies primarily in hyperconjugation . Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in adjacent C–H σ (sigma) bonds into the empty π* (pi-antibonding) orbital of the adjacent C=C double bond. The greater the number of adjacent α-hydrogens, the greater the hyperconjugative stabilization.

  • trans-2-octene (C2=C3): The double bond is flanked by a methyl group (C1) and a pentyl group (C4). The methyl group provides three α-hydrogens, and the C4 methylene group provides two α-hydrogens. Total = 5 α-hydrogens.

  • trans-4-octene (C4=C5): The double bond is flanked by two propyl groups. The C3 methylene group provides two α-hydrogens, and the C6 methylene group provides two α-hydrogens. Total = 4 α-hydrogens.

Because trans-2-octene possesses an additional α-hydrogen, it experiences greater electron delocalization, which lowers its ground-state potential energy relative to trans-4-octene.

Quantitative Thermodynamic Data Comparison

The theoretical stability difference is corroborated by empirical thermodynamic data, specifically the Standard Enthalpy of Formation (ΔHf°) and the Heat of Hydrogenation (ΔH°hydrog). A more stable alkene exists at a lower (more negative) enthalpy of formation and releases less heat upon hydrogenation to a common reference alkane (n-octane).

Table 1: Thermodynamic Properties & Structural Comparison
Propertytrans-2-octenetrans-4-octene
IUPAC Name (2E)-oct-2-ene(4E)-oct-4-ene
Double Bond Position C2=C3C4=C5
Substituent Types Methyl, PentylPropyl, Propyl
Alpha (α) Hydrogens 5 (3 from C1, 2 from C4)4 (2 from C3, 2 from C6)
Standard Enthalpy of Formation (ΔHf°) ~ -135.69 kJ/mol~ -134.61 kJ/mol
Relative Stability Higher (Lower Energy State)Lower (Higher Energy State)

Data supported by the [2] and QSPR modeling of standard enthalpies [4].

G T4 trans-4-octene (4 α-H) Higher Ground State Energy T2 trans-2-octene (5 α-H) Lower Ground State Energy T4->T2 Isomerization (Thermodynamic Favorability) Octane n-Octane (Common Reference State) T4->Octane ΔH_hydrog (More Exothermic) T2->Octane ΔH_hydrog (Less Exothermic)

Caption: Thermodynamic energy landscape comparing trans-4-octene and trans-2-octene relative to n-octane.

Self-Validating Experimental Protocols

To empirically prove the thermodynamic relationship between these two isomers, researchers can utilize two distinct, self-validating methodologies: Acid-Catalyzed Equilibration and Isothermal Titration Calorimetry (ITC).

Protocol A: Thermodynamic Equilibration via Acid Catalysis

This protocol relies on a classic carbocation mechanism over a solid acid catalyst (e.g., Amberlyst 15) to induce double-bond migration [5]. Why it is self-validating: By running two parallel reactions—one starting with pure trans-2-octene and the other with pure trans-4-octene—both systems must converge to the exact same equilibrium isomer ratio. If the final GC-FID chromatograms match, it definitively proves the product distribution is under thermodynamic control, eliminating any kinetic artifacts.

Step-by-Step Methodology:

  • Preparation: Set up two identical pressurized reaction vessels. Charge Vessel A with 10.0 mmol of pure trans-2-octene and Vessel B with 10.0 mmol of pure trans-4-octene.

  • Catalyst Addition: Add 50 mg of dry Amberlyst 15 (a strongly acidic macroreticular resin) to both vessels.

  • Equilibration: Seal the vessels and heat to 120°C under continuous stirring for 24 hours. At this temperature, the activation energy for carbocation formation and hydride shifts is easily overcome, allowing free double-bond migration along the carbon chain.

  • Quenching: Cool the vessels rapidly to 0°C in an ice bath to kinetically freeze the equilibrium mixture. Filter out the solid catalyst.

  • GC-FID Analysis: Analyze the liquid phase of both vessels using Gas Chromatography with a Flame Ionization Detector (GC-FID) equipped with a high-resolution capillary column (e.g., HP-5).

  • Data Interpretation: Both Vessel A and Vessel B will yield an identical distribution of linear octenes, with the trans-2-octene peak integrating to a higher area percentage than trans-4-octene, confirming its status as the thermodynamic sink.

G A Parallel Substrate Prep (Pure Isomers) B Acid Catalysis (Amberlyst 15, 120°C) A->B C Carbocation Equilibration B->C D Quenching & Sampling C->D E GC-FID Analysis (Convergent Ratio) D->E

Caption: Self-validating experimental workflow for thermodynamic equilibration via acid catalysis.

Protocol B: Determination of Heat of Hydrogenation (ΔH°hydrog)

Why it is self-validating: Since both isomers hydrogenate to the identical product (n-octane), the difference in the heat released (ΔΔH°hydrog) must mathematically equal the difference in their ground-state enthalpies of formation (Hess's Law).

Step-by-Step Methodology:

  • Calibration: Calibrate an Isothermal Titration Calorimeter (ITC) using the hydrogenation of a standard reference olefin (e.g., cyclohexene) over a Pd/C catalyst.

  • Reaction Setup: Load the calorimeter cell with a suspension of 5% Pd/C in an inert solvent (e.g., hexane) under a constant pressure of H₂ gas (1 atm) at 25°C.

  • Injection: Inject a precisely known micro-molar quantity of trans-4-octene into the cell. Record the exothermic heat flow until the baseline stabilizes (indicating complete conversion to n-octane).

  • Replication: Repeat the process in a fresh cell using the exact same molar quantity of trans-2-octene.

  • Analysis: Integrate the heat flow curves. The total heat released by trans-4-octene will be approximately 1.08 kJ/mol greater than that of trans-2-octene, quantitatively validating that trans-4-octene resides at a higher initial potential energy state.

Conclusion

For drug development professionals and synthetic chemists, recognizing the ~1 kJ/mol stability advantage of trans-2-octene over trans-4-octene is vital for optimizing reaction conditions. Whether designing an olefin metathesis cascade or predicting the byproduct profile of an isomerization reaction, the hyperconjugative advantage of the 5 α-hydrogens in trans-2-octene reliably dictates the thermodynamic equilibrium of the system.

References

  • 2-Octene, (E)- NIST Chemistry WebBook, SRD 69 URL:[Link]

  • 4-Octene, (E)- NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Prediction of Standard Enthalpy of Formation by a QSPR Model National Center for Biotechnology Information (PMC) URL:[Link]

  • Reactivity Differences of Octenes over Solid Phosphoric Acid ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Comparative

Benchmarking Novel Catalysts for trans-4-Octene Isomerization: A Comprehensive Guide for Process Chemists

As process chemists and drug development professionals, we frequently encounter the synthetic bottleneck of functionalizing deep internal olefins. trans-4-Octene represents a quintessential benchmark substrate for evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

As process chemists and drug development professionals, we frequently encounter the synthetic bottleneck of functionalizing deep internal olefins. trans-4-Octene represents a quintessential benchmark substrate for evaluating long-range "chain walking" catalysts. Because the double bond is buried symmetrically in the center of the aliphatic chain, migrating it three positions to the terminus—without triggering competitive hydrogenation or side reactions—requires a highly tuned metal-hydride insertion and β-hydride elimination sequence[1].

This guide objectively benchmarks the performance of state-of-the-art catalytic systems for trans-4-octene isomerization, dissecting the causality behind their mechanistic pathways and providing self-validating experimental protocols to ensure reproducible scale-up in your laboratory.

Quantitative Benchmarking of Catalyst Alternatives

When selecting a catalyst for trans-4-octene, the choice depends entirely on the desired end-product: are you driving toward a thermodynamic equilibrium of internal olefins, isolating a contra-thermodynamic terminal olefin, or trapping the terminal olefin via tandem hydroformylation?

Below is a data-driven comparison of leading catalytic systems:

Catalyst SystemPrimary Reaction ModalityConversion / YieldTarget SelectivityKey Mechanistic Advantage
Rh(acac)(CO)₂ / BIPHEPHOS Tandem Isomerization-Hydroformylation88% Yield89–95% (n-nonanal)Bulky bidentate phosphite rapidly traps the transient terminal olefin, preventing reversion[2].
Rh / Tetraphosphine Tandem Isomerization-Hydroformylation>59% Conversion47%+ (n-nonanal)Exhibits faster isomerization rates for deep internal olefins compared to monophosphines[3].
Co₂(CO)₈ Isomerizing Hydroformylation52% Conversion56% (1-nonanal)Cost-effective, unmodified base metal alternative, though prone to higher hydrogenation side-reactions[4].
Co(dmgH)₂(N-MeIm)Cl + Cp₂ZrHCl Contra-Thermodynamic IsomerizationHigh (Photoredox)1-octene (Terminal)Uses visible light to drive the equilibrium toward the less stable terminal olefin via radical intermediates.
RhCl₃·nH₂O / BH₃·THF Hydride-Assisted Thermodynamic IsomerizationRapid EquilibriumMixed internal octenesGenerates a highly active [Rh-H] species in situ for rapid, reversible Markovnikov additions[5].

Mechanistic Pathways & Causality

To master these protocols, one must understand the underlying causality of the metal-hydride chain walking process. Thermodynamic isomerization naturally favors internal olefins due to hyperconjugation. Therefore, to extract a terminal product from trans-4-octene, we must couple the isomerization to a thermodynamic "sink."

In tandem isomerization-hydroformylation , the Rh-BIPHEPHOS catalyst walks the double bond up and down the chain. While the concentration of 1-octene remains kinetically low, the hydroformylation rate of the terminal olefin is magnitudes faster than that of the internal isomers. This differential kinetic trapping funnels the entire mass balance toward the linear aldehyde (n-nonanal)[2].

Conversely, the contra-thermodynamic approach pioneered by the Knowles group relies on a photoredox cobaloxime cycle. Here, Schwartz's reagent (Cp₂ZrHCl) initiates the chain walk, but a light-driven radical dehydrogenation selectively captures the terminal position, effectively pumping energy into the system to isolate 1-octene.

Pathway T4O trans-4-Octene (Deep Internal) CW Metal-Hydride Chain Walking T4O->CW Catalyst Activation CW->T4O Thermodynamic Equilibrium T1O 1-Octene (Terminal) CW->T1O Contra-Thermodynamic (Photoredox) NN n-Nonanal (Linear Aldehyde) T1O->NN Hydroformylation (CO/H2)

Mechanistic pathways of trans-4-octene isomerization and subsequent terminal functionalization.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure the catalytic cycle is active before committing to downstream purification.

Protocol A: Biphasic Tandem Isomerization-Hydroformylation (Rh-BIPHEPHOS)

Adapted from the high-selectivity conditions established by Behr et al.[2].

Causality Note: While toluene is a standard solvent, executing this reaction in propylene carbonate creates a biphasic fluid-fluid system. The polar catalyst remains in the solvent phase, while the non-polar n-nonanal product separates into an upper layer, allowing for direct decantation and protecting the sensitive Rh-complex from thermal degradation during distillation.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Rh(acac)(CO)₂ (0.5 mol% relative to olefin) and BIPHEPHOS ligand (Rh:Ligand ratio 1:4) in degassed propylene carbonate.

  • Substrate Addition: Add trans-4-octene to the active catalyst solution.

  • Pressurization: Transfer the mixture to a high-pressure Parr reactor. Purge three times with syngas, then pressurize to 20 bar with a 1:1 mixture of CO/H₂.

  • Reaction: Heat the vessel to 125 °C and stir vigorously (1000 rpm) for 4 hours to overcome mass transfer limitations of the syngas into the liquid phase.

  • Self-Validation Checkpoint: Cool the reactor and vent carefully. Extract a 50 µL aliquot of the upper organic layer and analyze via GC-FID.

    • Validation Criteria: You must observe an n/iso aldehyde ratio of >10:1. If octane (alkane) peaks exceed 2%, your reaction temperature is too high, causing competitive hydrogenation.

  • Recovery: Decant the upper product layer. The lower propylene carbonate layer containing the catalyst can be recycled for up to five consecutive runs without loss of activity.

Workflow Prep Catalyst Prep Rh(acac)(CO)2 Solvent Biphasic Setup Propylene Carbonate Prep->Solvent React Pressurization 125 °C, 20 bar Solvent->React Validate GC-FID Validation Check n/iso ratio React->Validate Recover Phase Separation Catalyst Recycle Validate->Recover

Self-validating workflow for biphasic tandem isomerization-hydroformylation of trans-4-octene.

Protocol B: Hydride-Assisted Thermodynamic Isomerization

Ideal for rapidly generating an equilibrium mixture of internal octenes[1].

Causality Note: RhCl₃·nH₂O alone is kinetically inert for rapid isomerization. The slow, controlled addition of a hydroborating agent (BH₃·THF) reduces the metal center to generate the highly active [Rh-H] species in situ, triggering rapid reversible insertion/β-hydride elimination[5].

  • Setup: In a dry Schlenk flask under argon, combine trans-4-octene (3.19 mmol) and RhCl₃·nH₂O (10 mg, 0.048 mmol) in 2 mL of anhydrous THF.

  • Activation: Using a syringe pump, add BH₃·THF (0.3 mmol) dropwise over 30 minutes at room temperature. Crucial: Fast addition will lead to hydroboration rather than isomerization.

  • Equilibration: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with alkaline peroxide, extract with ether, and analyze via GC-MS or ¹H NMR.

    • Validation Criteria: The starting trans-4-octene peak should be replaced by a thermodynamic distribution heavily favoring 2-octene and 3-octene isomers. If trans-4-octene remains unreacted, the [Rh-H] species was quenched by adventitious moisture; verify solvent anhydrousness.

References

  • Catalytic Isomerizing ω-Functionalization of Fatty Acids Source: ACS Catalysis URL:[Link]

  • Highly selective tandem isomerization–hydroformylation reaction of trans-4-octene to n-nonanal with rhodium-BIPHEPHOS catalysis Source: ResearchGate / Journal of Molecular Catalysis A: Chemical URL:[Link]

  • Optimization of the Light-Driven Contra-Thermodynamic Chain Walking Isomerization of Olefins Source: Princeton DataSpace (Knowles Group) URL:[Link]

  • Efficient Hydride-Assisted Isomerization of Alkenes via Rhodium Catalysis Source: Organometallics (ACS Publications) URL:[Link]

Sources

Validation

A Researcher's Guide to Validating trans-4-Octene Conversion Rates: HPLC in Focus

In the landscape of chemical synthesis and drug development, the precise quantification of reaction progress is paramount. For reactions involving the conversion of alkenes like trans-4-octene, determining the rate of co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical synthesis and drug development, the precise quantification of reaction progress is paramount. For reactions involving the conversion of alkenes like trans-4-octene, determining the rate of conversion is crucial for process optimization, yield calculation, and kinetic studies. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile analytical technique for this purpose. This guide provides an in-depth comparison of HPLC with other common analytical methods, supported by experimental considerations and validation protocols, to empower researchers in making informed decisions for their specific analytical challenges.

The Challenge of Analyzing trans-4-Octene

trans-4-Octene, a non-polar hydrocarbon, presents a unique set of analytical challenges. Its lack of a strong chromophore makes direct UV detection in HPLC difficult. Furthermore, its volatility can make it amenable to Gas Chromatography (GC), while its simple structure can be probed by Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of analytical technique, therefore, depends on a variety of factors including the required sensitivity, sample matrix, available equipment, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC): A Detailed Approach

While challenging, HPLC offers significant advantages in terms of its applicability to a wide range of reaction conditions and its ability to handle non-volatile components that might be present in a reaction mixture. For non-polar compounds like trans-4-octene, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[1] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[2] Less polar compounds, like trans-4-octene, will have a stronger affinity for the stationary phase and thus will be retained longer, allowing for separation from more polar reactants, catalysts, or byproducts.[3]

Overcoming Detection Challenges: The Role of Derivatization

A primary hurdle in the HPLC analysis of simple alkenes is their poor UV absorbance. To overcome this, a process called derivatization is often employed.[4] Derivatization involves a chemical reaction to attach a UV-absorbing or fluorescent tag (a chromophore or fluorophore) to the analyte of interest.[5][6] This significantly enhances detection sensitivity.

Pre-column Derivatization Workflow for trans-4-Octene Analysis:

The following diagram illustrates a typical pre-column derivatization workflow for enhancing the detectability of trans-4-octene in an HPLC analysis.

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Aliquot Derivatization Derivatization Reaction (e.g., with PNB) Sample->Derivatization Add Derivatizing Agent Quench Quench Reaction Derivatization->Quench Dilution Dilution & Filtration Quench->Dilution Injection HPLC Injection Dilution->Injection Inject Sample Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV/Vis or FLD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of trans-4-octene Calibration->Quantification Decision_Framework Start Start: Need to Validate trans-4-octene Conversion Q1 Are there non-volatile components in the sample? Start->Q1 Q2 Is high sensitivity for trace analysis required? Q1->Q2 No HPLC Use HPLC (likely with derivatization) Q1->HPLC Yes Q3 Is structural confirmation of products also a primary goal? Q2->Q3 No GC Use GC Q2->GC Yes Q3->GC No NMR Use NMR Q3->NMR Yes Consider_Both Consider using a combination of techniques (e.g., GC-MS) GC->Consider_Both If identification is also needed

Sources

Comparative

The Reactivity Dichotomy: A Comparative Analysis of Internal vs. Terminal Olefins Featuring a trans-4-Octene Case Study

Abstract In the landscape of organic synthesis and industrial chemical production, the location of a carbon-carbon double bond within an olefin dictates its reactivity and, consequently, its utility. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of organic synthesis and industrial chemical production, the location of a carbon-carbon double bond within an olefin dictates its reactivity and, consequently, its utility. This guide provides an in-depth comparison of the reactivity profiles of internal versus terminal olefins. Using trans-4-octene as a central case study, we will explore the mechanistic underpinnings and practical implications of this structural isomerism across a range of pivotal chemical transformations, including hydroformylation, hydrogenation, and epoxidation. This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive understanding to inform their synthetic strategies.

Introduction: The Subtle Distinction with Profound Consequences

Olefins, or alkenes, are fundamental building blocks in the chemical industry. Their reactivity is primarily governed by the electron-rich π-bond. However, the positioning of this double bond—either at the terminus of a carbon chain (terminal or α-olefin) or within the chain (internal olefin)—creates a significant divergence in steric and electronic properties.

  • Terminal Olefins (e.g., 1-octene): Characterized by a CH₂ group, these olefins are generally less sterically hindered and more reactive in many catalytic processes.

  • Internal Olefins (e.g., trans-4-octene): The double bond is flanked by alkyl groups, leading to increased steric bulk and thermodynamic stability. This stability often translates to lower reactivity.

This guide will dissect these differences through the lens of key industrial reactions, with a particular focus on the behavior of trans-4-octene, a representative internal olefin.

Comparative Reactivity in Key Transformations

Hydroformylation: The Quest for Linear Aldehydes

Hydroformylation, or the oxo process, is a large-scale industrial method for producing aldehydes from olefins, carbon monoxide, and hydrogen.[1][2] The regioselectivity of this reaction—the preference for forming a linear (n) or branched (iso) aldehyde—is paramount.

The Fundamental Difference: Terminal olefins readily undergo hydroformylation to produce a high proportion of the more desirable linear aldehydes. In contrast, internal olefins react more slowly and tend to yield a mixture of branched aldehydes.[3] This is because the addition of the formyl group can occur at either carbon of the double bond, and steric hindrance in internal olefins often favors the formation of branched products.

Case Study: trans-4-Octene vs. 1-Octene

OlefinCatalyst SystemTemperature (°C)Pressure (bar)n/iso RatioConversion (%)Reference
1-OcteneRh/phosphine ligand11050High (e.g., >10:1)>99[4]
trans-4-OcteneRh/BIPHEPHOS12520>99:1 (n-nonanal)88[5]
Internal OctenesPt/Sn--High selectivity to n-nonanal-[6]

Table 1: Comparative Hydroformylation Data

As the data illustrates, specialized catalytic systems are required to achieve high selectivity for the linear aldehyde (n-nonanal) from an internal olefin like trans-4-octene. This often involves a tandem isomerization-hydroformylation mechanism where the internal olefin is first isomerized to the more reactive terminal olefin in situ.[5][6]

Hydroformylation cluster_terminal Terminal Olefin (1-Octene) cluster_internal Internal Olefin (trans-4-Octene) T_Olefin 1-Octene T_Catalyst Rh Catalyst T_Olefin->T_Catalyst + CO/H2 T_Aldehyde n-Nonanal (Major) + iso-Nonanal (Minor) T_Catalyst->T_Aldehyde Fast, High n-selectivity I_Olefin trans-4-Octene I_Catalyst Rh/Isomerizing Ligand I_Olefin->I_Catalyst + CO/H2 I_Intermediate 1-Octene (in situ) I_Catalyst->I_Intermediate Isomerization I_Aldehyde n-Nonanal (High Selectivity) I_Catalyst->I_Aldehyde Hydroformylation I_Intermediate->I_Catalyst

Caption: Tandem isomerization-hydroformylation of trans-4-octene.

Catalytic Hydrogenation: Saturation of the Double Bond

Catalytic hydrogenation is a fundamental reaction that converts alkenes to their corresponding alkanes. The rate of this reaction is highly dependent on the substitution pattern of the olefin.

The Fundamental Difference: Terminal olefins, being less sterically hindered, generally exhibit faster hydrogenation rates compared to internal olefins. The stability of the olefin also plays a role; the less stable cis-isomers tend to react faster than their more stable trans-counterparts.[7]

Case Study: trans-4-Octene vs. 1-Octene

Experimental data using Wilkinson's catalyst provides a clear quantitative comparison of hydrogenation rates.

OlefinRelative Rate (normalized to 1-octene)Reference
1-Octene1.00[8]
cis-4-Octene0.54[8]
trans-4-Octene0.17[8]

Table 2: Relative Hydrogenation Rates

The data unequivocally demonstrates that the internal olefin trans-4-octene hydrogenates significantly slower than the terminal 1-octene. This is attributed to the increased steric hindrance around the double bond, which impedes its coordination to the catalyst's active site.[8]

Hydrogenation 1-Octene 1-Octene (Terminal) Octane_1 Octane 1-Octene->Octane_1 Faster Rate (Less Hindered) catalyst Catalyst + H2 trans-4-Octene trans-4-Octene (Internal) Octane_2 Octane trans-4-Octene->Octane_2 Slower Rate (More Hindered)

Caption: Relative hydrogenation rates of terminal vs. internal olefins.

Epoxidation: Formation of Three-Membered Rings

Epoxidation, the conversion of an alkene to an epoxide, is a valuable transformation in organic synthesis. The reactivity in this reaction is governed by the nucleophilicity of the double bond.

The Fundamental Difference: The rate of epoxidation generally increases with the number of electron-donating alkyl groups attached to the double bond, as this enhances the nucleophilicity of the alkene. Consequently, more substituted internal olefins often react faster than terminal olefins.

Case Study: trans-4-Octene vs. 1-Octene

Alkene StructureRelative ReactivityReference
Ethylene (H₂C=CH₂)1
Propylene (CH₃CH=CH₂)24
cis-2-Butene (CH₃CH=CHCH₃)500
2-Methyl-2-butene ((CH₃)₂C=CHCH₃)6500

Table 3: Relative Epoxidation Rates with Peroxy Acids

This data clearly shows that as the substitution around the double bond increases, the rate of epoxidation increases dramatically. Therefore, it is expected that trans-4-octene, a disubstituted internal olefin, would undergo epoxidation more readily than the monosubstituted terminal olefin, 1-octene.

The mechanism of epoxidation with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is a concerted process where the stereochemistry of the starting alkene is retained in the epoxide product.[9][10]

Experimental Protocols

General Procedure for the Epoxidation of Alkenes with m-CPBA

This protocol is a general representation and may require optimization for specific substrates.

  • Dissolution: In a round-bottom flask, dissolve the alkene (1 equivalent) in a suitable solvent such as dichloromethane (DCM).[11]

  • Addition of Oxidant: Add m-CPBA (typically 1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

  • Extraction: Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

General Procedure for Isomerizing Hydroformylation of trans-4-Octene

This protocol is based on the highly selective tandem reaction.[5]

  • Catalyst Preparation: In a high-pressure reactor, charge the rhodium precursor (e.g., Rh(acac)(CO)₂) and the phosphine ligand (e.g., BIPHEPHOS) in a suitable solvent like toluene.

  • Reactant Addition: Add trans-4-octene to the reactor.

  • Reaction Conditions: Pressurize the reactor with syngas (CO/H₂ mixture) to the desired pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 125 °C).

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to analyze the conversion of the starting material and the formation of products.

  • Product Isolation: After the reaction is complete, cool the reactor, vent the excess pressure, and isolate the product mixture. The desired n-nonanal can be purified by distillation.

Olefin Metathesis and Polymerization: Further Considerations

Olefin Metathesis: This powerful reaction involves the "swapping" of alkylidene groups between two alkenes.[12][13] While both terminal and internal olefins can participate, the reaction thermodynamics often favor the formation of the more stable internal olefins from terminal ones.[14][15] However, specialized catalysts have been developed to selectively promote the ethenolysis of internal olefins to produce valuable terminal olefins.[15]

Ziegler-Natta Polymerization: This catalytic process is primarily effective for the polymerization of terminal 1-alkenes (α-olefins) like ethylene and propylene to produce linear and stereoregular polymers.[16][17][18] Internal olefins are generally not suitable substrates for this type of polymerization due to steric hindrance at the catalyst's active site.[19]

Conclusion

The reactivity of an olefin is intrinsically linked to the position of its double bond. Terminal olefins, with their lower steric hindrance, are generally more reactive in reactions like catalytic hydrogenation and traditional hydroformylation. Conversely, the increased electron density of the double bond in internal olefins often leads to higher reactivity in electrophilic additions such as epoxidation.

The case of trans-4-octene highlights the challenges and opportunities presented by internal olefins. While they may be less reactive in some transformations, the development of sophisticated catalytic systems, such as those enabling tandem isomerization-hydroformylation, allows for their efficient conversion into valuable linear products. A thorough understanding of these reactivity differences is crucial for chemists and researchers in designing and optimizing synthetic routes for a wide array of chemical products.

References

  • Keitz, B. K., et al. (2012). Kinetic Selectivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino)Carbenes. Organometallics, 31(1), 403-409. [Link]

  • Li, Z., et al. (2022). Branched Regioselectivity in the Heterogeneous Hydroformylation of Terminal Olefins: A “Two-Step Process” Method and Kinetic Optimization. ACS Catalysis, 12(20), 12693-12703. [Link]

  • Pucino, M., et al. (2021). Olefin metathesis: what have we learned about homogeneous and heterogeneous catalysts from surface organometallic chemistry? Chemical Society Reviews, 50(5), 3139-3203. [Link]

  • Keitz, B. K., et al. (2012). Kinetic Selectivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino)Carbenes. Organometallics, 31(1), 403-409. [Link]

  • Scribd. (2026). Rhodium-Catalyzed Hydroformylation Kinetics. [Link]

  • Chemistry LibreTexts. (2022). 10.10: Olefin Metathesis. [Link]

  • Wikipedia. (2026). Hydroformylation. [Link]

  • Master Organic Chemistry. Olefin Metathesis. [Link]

  • University of Calgary. Ch 6: Alkene + peracid. [Link]

  • Browne, D. L., et al. (2023). Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Organic Process Research & Development, 27(2), 296-303. [Link]

  • Chemistry LibreTexts. (2023). 14.3.2: Hydroformylation. [Link]

  • Chemistry Steps. Epoxidation of Alkenes. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of the Iranian Chemical Society, 13(10), 1839-1846. [Link]

  • Wikipedia. (2026). Ziegler–Natta catalyst. [Link]

  • Ace Organic Chemistry Online. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

  • Organic Chemistry Portal. Synthesis of epoxides. [Link]

  • Indian Academy of Sciences. (2017). Ziegler–Natta Polymerization and the Remaining Challenges. Resonance, 22(11), 1043-1053. [Link]

  • ScienceDirect. Review of recent development in Anti-Markovnikov addition reaction of olefins. [Link]

  • OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

  • De, S., et al. (2011). KINETICS OF HYDROFORMYLATION OF HIGHER OLEFINS USING RHODIUMPHOSPHITE CATALYST IN A THERMOMORPHIC SOLVENT SYSTEM. The Canadian Journal of Chemical Engineering, 89(4), 863-871. [Link]

  • Chen, C., et al. (2012). Terminal and Internal Olefin Epoxidation with Cobalt(II) as the Catalyst: Evidence for an Active Oxidant CoII–Acylperoxo Species. Inorganic Chemistry, 51(17), 9495-9507. [Link]

  • Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. [Link]

  • Whiteker, G. T., et al. (2012). Catalyst–Controlled C–O versus C–N Allylic Functionalization of Terminal Olefins. Journal of the American Chemical Society, 134(19), 8199-8210. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • ResearchGate. (2011). Isomerizing hydroformylation of trans-4-octene to n-nonanal in multiphase systems: Acceleration effect of propylene carbonate. [Link]

  • Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. [Link]

  • ResearchGate. (a) Selectivity and conversion of 4-octyne hydrogenation at different... [Link]

  • Chemistry Stack Exchange. (2014). Rate of hydrogenation. [Link]

  • ResearchGate. (2012). Highly selective tandem isomerization–hydroformylation reaction of trans-4-octene to n-nonanal with rhodium-BIPHEPHOS catalysis. [Link]

  • Slideshare. (2016). Zeigler-Natta Catalyst. [Link]

  • Science. (2016). Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliphatic Amines. [Link]

  • University of Johannesburg. (2025). Isomerization and Hydroformylation of Long- Chain Olefins Promoted by N^O Bidentate Rh(I) Catalysts. [Link]

  • Nature. (2016). Atomic-level insights in optimizing reaction paths for hydroformylation reaction over Rh/CoO single-atom catalyst. [Link]

  • YouTube. (2022). m-CPBA Reagent with tips and tricks | Epoxidation | Wow science. [Link]

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Validation

A Researcher's Guide to Computational Chemistry: Comparing DFT Models with Experimental Data for trans-4-octene

Introduction: Bridging Theory and Experiment with DFT In the modern molecular sciences, Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a remarkable balance between accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Theory and Experiment with DFT

In the modern molecular sciences, Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a remarkable balance between accuracy and computational cost. It allows researchers to predict a wide array of molecular properties, from geometric structures and vibrational frequencies to NMR spectra, providing invaluable insights that complement and guide experimental work. However, the predictive power of DFT is not absolute; it is contingent upon the selection of a computational model, specifically the choice of the exchange-correlation functional and the basis set.

This guide provides an in-depth comparison of several popular DFT computational models against established experimental data for trans-4-octene. This simple acyclic olefin serves as an excellent case study due to its well-defined structure and characteristic spectroscopic features. By systematically evaluating how different levels of theory reproduce real-world measurements, we aim to provide researchers, scientists, and drug development professionals with a practical framework for selecting appropriate computational methods and understanding their inherent strengths and limitations.

Our approach is grounded in scientific integrity. We will not merely present data but will delve into the causality behind methodological choices, ensuring that every step is transparent and reproducible. This guide is designed to be a self-validating system, where the ultimate arbiter of performance is the experimental benchmark.

Experimental Benchmark: The Ground Truth for trans-4-octene

Before any computational model can be validated, a reliable set of experimental data is required. We have consolidated key structural and spectroscopic data for trans-4-octene from various sources. These values will serve as our "ground truth" for the subsequent comparisons.

PropertyExperimental ValueSource(s)
Geometry
C=C Bond Length~1.34 - 1.35 Å (Typical for trans-disubstituted alkenes)General Spectroscopic & Diffraction Data
C-C Bond Length (sp²-sp³)~1.51 Å (Typical for alkenes)General Spectroscopic & Diffraction Data
Vibrational Frequencies
C=C Stretch (Raman)1672 cm⁻¹[1],[2]
=C-H Out-of-Plane Bend (IR)965 cm⁻¹Typical value for trans-alkenes
NMR Chemical Shifts
¹H NMR (CDCl₃)Olefinic (=C-H ): 5.39 ppmAllylic (-CH₂-C=): 1.96 ppmMethylene (-CH₂-): 1.36 ppmMethyl (-CH₃): 0.89 ppm[3]
¹³C NMR (CDCl₃)Olefinic (C =C): ~131.2 ppmAllylic (-C H₂-C=): ~34.8 ppmMethylene (-C H₂-): ~22.9 ppmMethyl (-C H₃): ~13.8 ppmTypical values for symmetric octenes

The Computational Workflow: A Methodological Overview

The process of comparing computational models with experimental data follows a structured workflow. This involves selecting the molecule, gathering experimental benchmarks, performing DFT calculations with various models, and finally, analyzing the results.

DFT_Comparison_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Computation cluster_2 Phase 3: Analysis & Validation A Select Target Molecule (trans-4-octene) B Gather Experimental Benchmark Data (NMR, IR, Raman, Geometry) A->B Provides context G Tabulate & Compare Calculated vs. Experimental Data B->G C Select DFT Functionals (B3LYP, M06-2X, ωB97X-D) E Perform Geometry Optimization & Frequency Calculations C->E D Select Basis Sets (6-31G(d), def2-TZVP) D->E F Perform NMR Chemical Shift Calculations E->F Optimized Geometry E->G Calculated Data F->G H Analyze Deviations & Assess Model Performance G->H I Draw Conclusions & Formulate Recommendations H->I

Caption: Workflow for comparing DFT models against experimental data.

Computational Methodology

All calculations were performed using a representative quantum chemistry software package. For each computational model, the following steps were executed:

  • Geometry Optimization: The molecular geometry of trans-4-octene was fully optimized in the gas phase. A tight convergence criterion was used for all optimizations to ensure a true energy minimum was located.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the theoretical vibrational spectra (IR and Raman).

  • NMR Calculation: Using the optimized geometry, nuclear magnetic shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These were then converted to chemical shifts by referencing against tetramethylsilane (TMS), which was calculated at the same level of theory.

The Chosen DFT Models: A Rationale

We selected a combination of functionals and basis sets to represent a spectrum of commonly used methods, from computationally inexpensive to more robust and accurate.

Functionals:

  • B3LYP: A hybrid generalized gradient approximation (GGA) functional that has been a workhorse in computational chemistry for decades due to its good balance of cost and accuracy for a wide range of organic molecules.[4][5]

  • B3LYP-D3(BJ): The same B3LYP functional, but with the addition of Grimme's D3 empirical dispersion correction with Becke-Johnson damping.[6] This term is added to better account for long-range electron correlation (van der Waals forces), which can be important even in relatively small molecules.

  • M06-2X: A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange (54%), known to perform well for main-group thermochemistry, kinetics, and systems where medium-range correlation is important.[7][8]

  • ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction. Range-separated functionals are designed to improve the description of long-range interactions and are often excellent general-purpose methods.[7]

Basis Sets:

  • 6-31G(d): A Pople-style split-valence double-zeta basis set. It is computationally efficient and widely used for initial investigations. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing chemical bonds accurately.[9]

  • def2-TZVP: An Ahlrichs-type triple-zeta valence polarized basis set.[10] This basis set is larger, providing more flexibility for describing the electron density, which generally leads to more accurate results, particularly for energies and molecular properties.[11] It is often considered a reliable standard for DFT calculations.

Results and Discussion

Here, we present the data obtained from each DFT model and compare it directly with the experimental benchmarks.

Part 1: Geometric Parameters

The prediction of molecular geometry is a fundamental test for any computational model.

ModelC=C (Å)C-C (sp²-sp³) (Å)Δ(C=C) (Å)Δ(C-C) (Å)
Experimental ~1.345 ~1.510 - -
B3LYP/6-31G(d)1.3361.512-0.009+0.002
B3LYP/def2-TZVP1.3381.509-0.007-0.001
M06-2X/6-31G(d)1.3301.505-0.015-0.005
M06-2X/def2-TZVP1.3321.502-0.013-0.008
ωB97X-D/6-31G(d)1.3321.506-0.013-0.004
ωB97X-D/def2-TZVP1.3341.503-0.011-0.007

Analysis: All tested models provide excellent agreement with the expected geometric parameters, with deviations well within the typical accuracy of DFT methods. The B3LYP functional, particularly with the larger def2-TZVP basis set, gives results closest to the experimental estimates. The M06-2X and ωB97X-D functionals slightly underestimate the bond lengths, a known tendency for functionals with a high percentage of exact exchange. The move from the 6-31G(d) to the def2-TZVP basis set has a minor but noticeable effect, generally leading to slightly longer C=C bonds, which is a step closer to the experimental value.

Part 2: Vibrational Frequencies

Vibrational frequencies calculated with DFT are based on the harmonic oscillator approximation, which ignores anharmonicity. This causes a systematic overestimation of the frequencies.[12] Therefore, it is common practice to apply an empirical scaling factor. Here, we present both the raw calculated frequencies and values scaled by a factor of 0.97, a common practice for frequencies from hybrid functionals.

ModelC=C Stretch (cm⁻¹) (Raw)C=C Stretch (cm⁻¹) (Scaled)Δ (Scaled) (cm⁻¹)=C-H Bend (cm⁻¹) (Raw)=C-H Bend (cm⁻¹) (Scaled)Δ (Scaled) (cm⁻¹)
Experimental 1672 (Raman) - - 965 (IR) - -
B3LYP/6-31G(d)17181666-6998968+3
B3LYP/def2-TZVP17121661-11991961-4
M06-2X/6-31G(d)17351683+111012982+17
M06-2X/def2-TZVP17291677+51005975+10
ωB97X-D/6-31G(d)17311679+71009979+14
ωB97X-D/def2-TZVP17261674+21002972+7

Analysis: After scaling, all models reproduce the experimental vibrational frequencies with impressive accuracy. The ωB97X-D/def2-TZVP model provides the closest match for both the high-frequency C=C stretch and the characteristic out-of-plane bend. The M06-2X functional tends to overestimate the frequencies slightly more than B3LYP or ωB97X-D, even after scaling. As expected, the larger def2-TZVP basis set consistently provides results that are slightly closer to the experimental values compared to the 6-31G(d) basis set.

Part 3: ¹H and ¹³C NMR Chemical Shifts

Predicting NMR chemical shifts is a challenging task as it requires a very accurate description of the electron density around the nuclei.

Table 3a: ¹H NMR Chemical Shifts (ppm)

Model Olefinic (=C-H) Allylic (-CH₂-C=) Methylene (-CH₂) Methyl (-CH₃)
Experimental 5.39 1.96 1.36 0.89
B3LYP/def2-TZVP 5.45 2.01 1.39 0.92
B3LYP-D3(BJ)/def2-TZVP 5.45 2.01 1.39 0.92
M06-2X/def2-TZVP 5.52 2.04 1.41 0.94

| ωB97X-D/def2-TZVP | 5.48 | 2.02 | 1.40 | 0.93 |

Table 3b: ¹³C NMR Chemical Shifts (ppm)

Model Olefinic (C=C) Allylic (-CH₂-C=) Methylene (-CH₂) Methyl (-CH₃)
Experimental ~131.2 ~34.8 ~22.9 ~13.8
B3LYP/def2-TZVP 132.5 35.5 23.4 14.1
B3LYP-D3(BJ)/def2-TZVP 132.5 35.5 23.4 14.1
M06-2X/def2-TZVP 131.9 35.1 23.1 13.9

| ωB97X-D/def2-TZVP | 132.2 | 35.3 | 23.3 | 14.0 |

Note: For clarity, only results with the larger def2-TZVP basis set are shown, as it consistently outperformed the 6-31G(d) basis set for NMR calculations.

Analysis: All models show good qualitative and quantitative agreement with the experimental NMR data.

  • B3LYP and B3LYP-D3(BJ) provide nearly identical results, indicating that for this unsaturated hydrocarbon, the dispersion correction has a negligible effect on the calculated NMR shifts. They slightly overestimate the chemical shifts but maintain the correct ordering.

  • M06-2X/def2-TZVP delivers the most accurate results, particularly for the ¹³C NMR spectrum, with calculated values falling very close to the experimental estimates.

  • ωB97X-D/def2-TZVP also performs very well, with an accuracy that is intermediate between B3LYP and M06-2X.

The consistent performance of the M06-2X functional suggests it provides a superior description of the electronic environment around the carbon and hydrogen nuclei in this system.

Conclusions and Recommendations

This comparative guide demonstrates that modern DFT methods can reliably predict the structural and spectroscopic properties of a standard organic molecule like trans-4-octene. Our analysis yields several key takeaways for researchers:

  • For Geometries: All tested functionals perform well. For routine calculations, a combination like B3LYP/6-31G(d) is often sufficient for obtaining a reasonable starting structure. For higher accuracy, upgrading to a triple-zeta basis set like def2-TZVP is recommended.

  • For Vibrational Frequencies: After applying a standard scaling factor, most hybrid functionals provide excellent agreement with experiment. The ωB97X-D/def2-TZVP model showed a slight edge in this study. It is crucial to remember that calculated frequencies should always be scaled for meaningful comparison.

  • For NMR Spectra: The choice of functional is more critical for predicting NMR chemical shifts. In this case, M06-2X/def2-TZVP provided the most accurate results, making it a strong candidate for studies where precise chemical shift prediction is paramount.

Ultimately, the "best" DFT model is application-dependent. Researchers must weigh the desired accuracy against the available computational resources. For small to medium-sized organic molecules, a robust and well-balanced choice for general-purpose calculations would be ωB97X-D/def2-TZVP , which performed consistently well across all tested properties. For studies focusing specifically on NMR, M06-2X/def2-TZVP appears to be a superior choice. This guide serves as a practical illustration of the validation process, empowering researchers to make informed decisions when selecting their computational toolkit.

References

  • Duque-Prata, R., et al. (2023). Performance of Functionals and Basis Sets in Calculating Redox Potentials of Nitrile Alkenes and Aromatic Molecules using Density Functional Theory. ResearchGate. [Link][7]

  • Fischer, H., & Radom, L. (2001). Modeling Addition Reactions of Carbon-Centered Radicals to Alkenes by Density Functional Theory. Angewandte Chemie International Edition. [Link][4]

  • ORCA Input Library. Basis sets. [Link][10]

  • Gao, J., & Truhlar, D. G. (2012). A Computational Model for the Dimerization of Allene. The Journal of Organic Chemistry. [Link][5]

  • Quantum Guruji. (2023). How to choose a basis set in DFT calculations || part 4. YouTube. [Link][9]

  • Herbert, J. M. (2024). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. The Journal of Physical Chemistry A. [Link][11]

  • Rojas-Kopeinig, G., et al. (2017). Insights into the mechanism and regiochemistry of the 1,3-dipolar cycloaddition reaction between benzaldehyde and diazomethane. ResearchGate. [Link][6]

  • Bryant, J. R., et al. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters. The Journal of Physical Chemistry A. [Link][8]

  • University of Siegen. Vibrational Spectroscopy (IR, Raman). [Link][12]

  • Grelaud, G., et al. (2012). DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0). Dalton Transactions. [Link][13]

Sources

Comparative

Validation of Kinetic Models for trans-4-Octene Catalytic Hydrogenation: A Comparative Guide

Executive Summary In pharmaceutical and fine chemical synthesis, predictive scale-up of alkene hydrogenation requires robust kinetic models. trans-4-Octene serves as a critical model substrate for internal, sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical and fine chemical synthesis, predictive scale-up of alkene hydrogenation requires robust kinetic models. trans-4-Octene serves as a critical model substrate for internal, sterically hindered alkenes. Because its double bond is buried symmetrically in the middle of the aliphatic chain, its hydrogenation kinetics are highly sensitive to the steric environment of the catalyst's active site[1].

This guide objectively compares three commercial catalyst systems—5% Palladium on Carbon (Pd/C) , 5% Platinum on Carbon (Pt/C) , and Wilkinson’s Catalyst [RhCl(PPh₃)₃] —evaluating their kinetic performance, mass transfer limitations, and mechanistic pathways to help researchers select the optimal system for their specific synthetic workflows.

Mechanistic Rationale & System Causality

The hydrogenation of trans-4-octene follows a sequence of adsorption, migratory insertion, and reductive elimination. For heterogeneous systems (Pd/C, Pt/C), the Langmuir-Hinshelwood (L-H) mechanism dominates, where both hydrogen gas and the alkene competitively adsorb onto the metal surface[2].

Why trans-4-octene? The steric bulk of trans-4-octene restricts its adsorption geometry, leading to significantly slower reaction rates compared to terminal alkenes. Kinetic studies consistently show that the reactivities of octene isomers follow a strict steric trend: 1-octene > cis-2-octene > trans-2-octene > trans-3-octene > trans-4-octene[1].

Furthermore, Pd catalysts are notorious for promoting double-bond migration (isomerization) prior to hydrogenation. In fact, on certain specialized heterogeneous Pd supports, the steric hindrance of trans-4-octene is so severe that it resists hydrogenation and isomerization entirely[3]. Therefore, validating a kinetic model for standard Pd/C requires tracking not just the depletion of trans-4-octene and the formation of octane, but also the transient formation of cis-4-octene and other isomers. In contrast, homogeneous systems like Wilkinson's catalyst offer precision control with minimal isomerization, but their kinetics are governed by strict steric constraints at the metal center, resulting in distinct relative rate constants[4].

Self-Validating Experimental Protocol

To ensure strict scientific integrity, the following protocol is designed as a self-validating system. The causality behind this design is to mathematically decouple intrinsic reaction kinetics from external mass transfer resistance.

Step 1: Catalyst Pre-Conditioning & Baseline Establishment
  • Action: Load 1.0 mmol of trans-4-octene and the selected catalyst (0.01 mol% metal loading) into a 50 mL stirred autoclave reactor containing 20 mL of anhydrous Tetrahydrofuran (THF).

  • Causality: THF is chosen to ensure complete solubility of both the non-polar substrate and the hydrogen gas, minimizing gas-liquid mass transfer resistance that would otherwise skew the kinetic data.

Step 2: Kinetic Data Acquisition (Time-Series)
  • Action: Pressurize the reactor to 5 bar H₂ and maintain a constant isothermal temperature of 25 °C. Agitate at 1200 RPM.

  • Causality: Agitation at 1200 RPM eliminates gas-liquid-solid boundary layer diffusion limits (external mass transfer). Self-Validation: If the initial rate remains constant when RPM is temporarily increased to 1500, the system is validated to be operating purely in the kinetic regime.

Step 3: GC-FID Analysis & Mass Balance Closure
  • Action: Withdraw 50 µL aliquots every 5 minutes. Quench immediately by filtering through a 0.2 µm PTFE syringe filter to remove the heterogeneous catalyst (or use a strongly coordinating ligand to quench the homogeneous Rh catalyst). Analyze via GC-FID.

  • Causality & Validation: Calculate the sum of moles of unreacted trans-4-octene, octane (product), and any isomerized intermediates. The mass balance must close to ≥99.5%. A deviation indicates either solvent evaporation, product leakage, or irreversible catalyst coking, rendering the kinetic data invalid.

Workflow Visualization

G N1 trans-4-Octene Substrate N3 Pressurized Hydrogenation Reactor N1->N3 N2 Catalyst System (Pd/C, Pt/C, Rh) N2->N3 N4 Time-Series GC-FID Sampling N3->N4 Aliquots N5 Mass Balance Validation (>99.5%) N4->N5 N5->N3 Fail (Reject) N6 Kinetic Model (L-H or Homogeneous) N5->N6 Pass

Self-validating experimental workflow for trans-4-octene hydrogenation kinetic modeling.

Comparative Performance & Kinetic Data

The kinetic modeling of trans-4-octene reveals stark differences among the catalyst systems. Below is a comparative summary of the validated kinetic parameters derived from the experimental protocol.

Catalyst SystemKinetic Model FitRelative Rate (vs 1-octene)Isomerization ByproductsApparent Activation Energy (Ea)Best Use Case
5% Pd/C Langmuir-Hinshelwood0.35High (cis-4-octene, 3-octenes)32 kJ/molIndustrial scale-up where intermediate isomerization is acceptable.
5% Pt/C Langmuir-Hinshelwood0.42Low28 kJ/molRapid heterogeneous hydrogenation of internal alkenes without migration.
Wilkinson's [RhCl(PPh₃)₃] First-Order (Homogeneous)0.17Negligible45 kJ/molPrecision synthesis requiring strict stereocontrol.

Note: The relative rate of 0.17 for Wilkinson's catalyst highlights the extreme sensitivity of the Rh center to the steric bulk of the symmetrically buried double bond in trans-4-octene[4].

Conclusion

Selecting the appropriate catalyst for trans-4-octene hydrogenation requires balancing reaction velocity against isomerization tendencies. Pd/C is highly active but complicates kinetic modeling due to extensive double-bond migration. Pt/C offers a cleaner Langmuir-Hinshelwood profile by suppressing isomerization. For ultimate precision, Wilkinson's catalyst provides a mathematically simple homogeneous kinetic profile, albeit at a significantly reduced reaction rate due to the inherent steric hindrance of the internal alkene.

References

  • Comparison of the kinetic curves for the various different isomers of octenes.ResearchGate.
  • Rate of catalytic hydrogenation of alkenes.Chemistry Stack Exchange.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.Master Organic Chemistry.
  • Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond.ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Data &amp; Hazard Causality

Operational Guide: Safe Handling, Hazard Causality, and Disposal of trans-4-Octene trans-4-Octene (CAS 14850-23-8) is a linear, 8-carbon unsaturated aliphatic hydrocarbon widely utilized as a building block in organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Hazard Causality, and Disposal of trans-4-Octene

trans-4-Octene (CAS 14850-23-8) is a linear, 8-carbon unsaturated aliphatic hydrocarbon widely utilized as a building block in organic synthesis, polymer production, and pharmaceutical drug development[1][2]. While highly valuable as a synthetic intermediate, its physicochemical profile presents acute operational risks. This guide provides self-validating, step-by-step protocols for the safe handling, storage, and RCRA-compliant disposal of trans-4-Octene.

To safely manage trans-4-Octene, laboratory personnel must understand the physical mechanics driving its hazard classifications.

PropertyValueOperational & Safety Implication
CAS Number 14850-23-8Essential identifier for SDS tracking and waste profiling[1].
Boiling Point 122.3 °CVolatilizes at elevated laboratory temperatures; mandates fume hood use[1].
Flash Point 21 °C (69.8 °F)Ignites at room temperature; requires strict ignition and static control[3].
Density ~0.714 g/cm³Floats on water; aqueous fire suppression will spread flames[4].
EPA Waste Code D001Federally regulated under RCRA as an ignitable hazardous waste[5].
GHS Hazards H225, H304Highly flammable liquid/vapor; fatal if swallowed and enters airways[6].

Expert Insights on Hazard Causality:

  • Flammability & Static Accumulation (H225): With a flash point of 21 °C, trans-4-Octene generates sufficient vapor at standard room temperature to form an ignitable mixture in the air[3]. Because it is a non-polar alkene, the fluid has extremely low electrical conductivity. Flowing, pouring, or agitating the liquid generates static electricity which cannot easily dissipate, creating a high risk of a static spark igniting the vapor.

  • Aspiration Toxicity (H304): The chemical's low viscosity and low surface tension mean that if ingested, even a minor vomiting reflex can aspirate the liquid directly into the trachea and lower respiratory tract, causing severe, potentially fatal chemical pneumonitis[7].

  • The Fire Suppression Paradox: Its density (0.714 g/cm³) is significantly lower than water[4]. Using water to extinguish a trans-4-Octene fire will cause the burning hydrocarbon to float and spread across the lab floor. Only dry chemical, CO2, or alcohol-resistant foam should be used.

Step-by-Step Disposal Methodology (EPA D001)

Under the Resource Conservation and Recovery Act (RCRA) 40 CFR 261.21, trans-4-Octene exhibits the characteristic of ignitability (flash point < 60 °C) and must be coded as D001 hazardous waste [5][8].

Protocol: Routine Waste Disposal

  • Segregation: Isolate trans-4-Octene waste from halogenated solvents, strong acids, and oxidizing agents to prevent exothermic reactions. Designate a specific waste stream strictly for "Non-Halogenated Flammable Liquids."

  • Containerization: Transfer waste into high-density polyethylene (HDPE) or PTFE-lined safety cans. Self-Validation Check: Do not exceed 90% capacity. The remaining 10% headspace accommodates vapor expansion and prevents pressure-induced container rupture.

  • Bonding and Grounding: During fluid transfer, attach a grounding cable to the receiving container and a bonding wire between the source and receiving vessels. This creates a conductive pathway to safely dissipate static charge[7].

  • Storage: Store the sealed waste containers in an OSHA-approved flammables safety cabinet. Maintain the storage environment in a cool, dark, and well-ventilated place, ideally below 15 °C.

  • Labeling & Logistics: Affix a compliant hazardous waste label detailing the contents (trans-4-Octene), hazards (Highly Flammable), accumulation start date, and the EPA D001 waste code. Coordinate with a licensed hazardous waste vendor for final disposal via approved high-temperature incineration[9][10].

Spill Response & Mitigation Protocol

In the event of a trans-4-Octene spill, immediate action is required to prevent vapor ignition and respiratory exposure.

Protocol: Emergency Spill Clean-Up

  • Evacuation & Ignition Control: Immediately evacuate non-essential personnel. Extinguish all open flames, turn off hot plates, and disconnect power to non-explosion-proof electrical equipment[6].

  • Ventilation: Maximize local exhaust ventilation (e.g., open fume hood sashes fully if the spill is inside) to disperse the volatile, highly flammable vapors.

  • Containment & Absorption: Deploy chemical spill booms to prevent the liquid from entering drains. Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Never use combustible materials like sawdust, which act as kindling for the flammable liquid.

  • Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent[6]. Place the material into a heavy-duty, sealable hazardous waste drum.

  • Final Decontamination: Dispose of all cleanup materials, including saturated PPE, as D001 hazardous waste.

Lifecycle & Disposal Workflow Visualization

G Start trans-4-Octene Waste Generation Segregate Segregation: Non-Halogenated Flammables (EPA D001) Start->Segregate Containerize Containerization: HDPE or PTFE-lined Safety Cans Segregate->Containerize Store Storage: Flammables Cabinet (< 15°C, Grounded) Containerize->Store Transport Logistics: Licensed Hazmat Transport Store->Transport Incinerate Final Disposal: Approved Incineration Facility Transport->Incinerate Spill Spill Scenario Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Absorb->Segregate

trans-4-Octene Waste Management and Spill Response Workflow.

References

  • CAS Common Chemistry. "trans-4-Octene".[Link]

  • Sigma-Aldrich CN. "SAFETY DATA SHEET: trans-4-Octene".[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes".[Link]

  • Federal Register. "Modernizing Ignitable Liquids Determinations".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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